2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-1H-imidazo[4,5-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.ClH/c7-6-9-4-2-1-3-8-5(4)10-6;/h1-3H,(H,8,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXDAFCYWBWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132261-24-6 | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132261-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride basic properties
An In-Depth Technical Guide to 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride: Properties, Synthesis, and Applications
Introduction: The Significance of a Privileged Scaffold
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Structurally, it is an analog of purine where the N7 nitrogen is replaced by a carbon atom, classifying it as a 1-deazapurine.[1][2] This structural resemblance to the fundamental building blocks of DNA and RNA makes the imidazo[4,5-b]pyridine core a "privileged scaffold."[3] Its intrinsic ability to interact with a wide range of biological targets, coupled with the reactive chlorine handle at the 2-position, establishes this compound as a critical starting material for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Part 1: Core Physicochemical and Structural Properties
The utility of any chemical building block begins with a thorough understanding of its fundamental properties. 2-Chloro-1H-imidazo[4,5-b]pyridine is typically supplied and used as its hydrochloride salt to improve stability and handling. The protonation of the basic nitrogen atoms in the ring system enhances its solubility in polar solvents, a crucial consideration for reaction setup.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 104685-82-7 | [4][5][6][7] |
| Molecular Formula | C₆H₅Cl₂N₃ | [4][5][8] |
| Molecular Weight | 190.03 g/mol | [4][8] |
| Appearance | Pale-yellow to Yellow-brown Solid | [9] |
| Topological Polar Surface Area | 41.6 Ų | [5] |
| Predicted Density | 1.61 ± 0.1 g/cm³ | [4] |
| Predicted Boiling Point | 278.3 ± 23.0 °C | [4] |
| Predicted XLogP3 | 1.97 | [4][5] |
The core structure consists of a pyridine ring fused to an imidazole ring. The chlorine atom at the C2 position of the imidazole ring is the key site of reactivity, serving as a leaving group for nucleophilic substitution reactions. The hydrochloride form ensures that one of the nitrogen atoms in the heterocyclic system is protonated, which influences the compound's overall reactivity and electronic properties.
Part 2: Synthesis, Reactivity, and Experimental Protocols
The synthetic accessibility and predictable reactivity of 2-Chloro-1H-imidazo[4,5-b]pyridine are central to its widespread use.
Synthetic Pathways
A prevalent and efficient method for synthesizing the imidazo[4,5-b]pyridine scaffold starts from commercially available 2-chloro-3-nitropyridine.[10] This multi-step, one-pot tandem reaction is advantageous as it minimizes purification steps and improves overall yield.
The key transformations involve:
-
SNAr Reaction: The process begins with a nucleophilic aromatic substitution (SNAr) where a primary amine displaces the chlorine atom of 2-chloro-3-nitropyridine.
-
Nitro Group Reduction: The nitro group is then reduced to a primary amine, typically using a reducing agent like zinc in the presence of an acid, to form a diamine intermediate.[10]
-
Condensation and Cyclization: The resulting N-substituted pyridine-2,3-diamine undergoes condensation with an aldehyde, followed by cyclization and aromatization to form the final fused imidazole ring system.[10]
Alternative strategies include the cyclization of 2,3-diaminopyridine with appropriate reagents or solid-phase synthesis approaches for creating libraries of derivatives.[1][11]
Caption: Tandem reaction pathway for synthesizing the imidazo[4,5-b]pyridine core.
Core Reactivity: The Versatile Chloro Group
The primary utility of this compound lies in the reactivity of its C2-chloro substituent. This position is electron-deficient, making it highly susceptible to nucleophilic displacement. This allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, and thiols, to build molecular complexity.
Furthermore, the chloro group serves as an excellent handle for modern cross-coupling reactions. Palladium-catalyzed methods such as Suzuki-Miyaura (for introducing aryl or heteroaryl groups) and Sonogashira (for introducing alkynyl groups) couplings are commonly employed to derivatize the core scaffold, enabling the exploration of a vast chemical space.[3]
Experimental Protocol: One-Pot Tandem Synthesis
This protocol is adapted from a reported efficient synthesis of functionalized imidazo[4,5-b]pyridines.[10]
Objective: To synthesize a 3-alkyl-2-aryl-3H-imidazo[4,5-b]pyridine derivative.
Materials:
-
2-Chloro-3-nitropyridine
-
Primary amine (e.g., benzylamine)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Zinc powder
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropyl Alcohol (IPA)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
Step 1: SNAr Reaction:
-
In a round-bottom flask, dissolve 1 equivalent of 2-chloro-3-nitropyridine in a 1:1 mixture of H₂O-IPA (5 mL).
-
Add 1 equivalent of the primary amine to the solution and stir for 5 minutes at room temperature.
-
Heat the reaction mixture to 80°C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
-
Step 2: In Situ Nitro Group Reduction:
-
After completion of the first step (as indicated by TLC), add 1 equivalent of Zinc powder to the same reaction mixture.
-
Carefully add 0.5 equivalents of concentrated HCl.
-
Continue heating the mixture at 80°C for 45 minutes to form the diamine derivative.
-
-
Step 3: Cyclization and Aromatization:
-
To the resulting diamine solution, add 1 equivalent of the aromatic aldehyde.
-
Continue heating the reaction at 80°C until TLC analysis indicates the consumption of the diamine intermediate and formation of the final product.
-
-
Step 4: Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to obtain the desired functionalized imidazo[4,5-b]pyridine.
-
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The imidazo[4,5-b]pyridine scaffold is a cornerstone in the development of new pharmaceuticals due to its purine-like structure.[3] This allows its derivatives to act as mimics or antagonists of endogenous purines, interfering with biological pathways crucial in various diseases.
Key Therapeutic Areas:
-
Central Nervous System (CNS): Derivatives have been investigated as positive allosteric modulators of GABA-A receptors, which are targets for treating anxiety and sleep disorders.[3]
-
Oncology: The scaffold is used to design inhibitors of enzymes critical for cancer cell proliferation, such as aromatase inhibitors.
-
Enzyme Inhibition: Recent studies have shown that derivatives can act as potent and selective inhibitors of enzymes like alkaline phosphatase and nucleotide pyrophosphatase (NPP), which are involved in cellular signaling and disease progression.[12]
-
Antimicrobial Agents: Novel compounds based on this core have demonstrated promising antibacterial and antifungal activities, with low minimum inhibitory concentration (MIC) values against various pathogens.[11]
Caption: The imidazo[4,5-b]pyridine core as a launchpad for diverse therapeutic agents.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8][13]
-
Skin Irritation (Category 2): Causes skin irritation.[8][13]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[8][13]
Recommended Safety Protocols:
-
Handling: Always handle in a well-ventilated place, preferably within a chemical fume hood.[4][14] Wear suitable protective clothing, including chemical-resistant gloves and safety goggles or a face shield.[4][15] Avoid the formation and inhalation of dust.[14]
-
First Aid:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[14]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13][14]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[13][14]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][9] Keep it away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its structural analogy to natural purines provides a biological head start, while its versatile C2-chloro group offers chemists a reliable attachment point for building molecular diversity. A firm grasp of its physicochemical properties, synthetic routes, and reactivity profile empowers researchers to fully leverage this privileged scaffold in the rational design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Aza and deaza analogs of purine nucleosides (review) | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-1H-imidazo[4,5-b]pyridine | CymitQuimica [cymitquimica.com]
- 7. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-CHLORO-1H-IMIDAZO[4,5-B]PYRIDINE | 104685-82-7 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride chemical structure
An In-Depth Technical Guide to 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Structurally analogous to purines, the imidazo[4,5-b]pyridine scaffold is a "privileged" structure found in numerous biologically active agents.[1] This document details the compound's chemical identity, a robust synthetic protocol, characteristic spectral data, and its core reactivity. Emphasis is placed on its application as a precursor in the synthesis of advanced pharmaceutical intermediates, particularly through nucleophilic aromatic substitution. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Chemical Identity and Physicochemical Properties
This compound is a stable, solid material essential for introducing the imidazo[4,5-b]pyridine core into target molecules. The chlorine atom at the 2-position is the key handle for synthetic elaboration, rendering the compound an electrophilic partner in cross-coupling and substitution reactions.
Chemical Structure and Nomenclature
-
Systematic IUPAC Name: 2-chloro-1H-imidazo[4,5-b]pyridine;hydrochloride
-
Common Synonyms: 2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride
-
Molecular Formula: C₆H₅Cl₂N₃
-
Molecular Weight: 190.03 g/mol
-
Chemical Structure: (A visual representation of the chemical structure would be placed here)
CAS Registry Numbers
There can be ambiguity in CAS numbers between the free base and its salt form. For clarity:
-
132261-24-6: Specifically assigned to the hydrochloride salt form.[2]
-
104685-82-7: Commonly associated with the hydrochloride salt, though some vendors may use it for the free base.[3][4]
Physicochemical Data
The following table summarizes key physical and computed properties for the compound.
| Property | Value | Source |
| Physical Form | Pale-yellow to yellow-brown solid | [Sigma-Aldrich] |
| Molecular Weight | 190.03 | [Sigma-Aldrich] |
| Density (Predicted) | 1.61 ± 0.1 g/cm³ | [Echemi] |
| Boiling Point (Predicted) | 278.3 ± 23.0 °C | [Echemi] |
| LogP (XLogP3) | 1.97 | [Echemi] |
| Storage Temperature | 2-8 °C, in a dry, cool, well-ventilated place | [AstaTech, Inc.], [Echemi] |
| InChI Key | QOAXDAFCYWBWBS-UHFFFAOYSA-N | [Sigma-Aldrich] |
| SMILES | Cl.Clc1nc2ncccc2[nH]1 | [Sigma-Aldrich] |
Synthesis and Characterization
The synthesis of the imidazo[4,5-b]pyridine scaffold typically involves the cyclization of a substituted 2,3-diaminopyridine.[1][5] The following section details a representative, robust protocol for the preparation of 2-Chloro-1H-imidazo[4,5-b]pyridine from commercially available 2,3-diaminopyridine.
Recommended Synthetic Protocol: Cyclization with Triphosgene
This protocol describes a two-step, one-pot procedure: the formation of the imidazo[4,5-b]pyridin-2-one intermediate, followed by chlorination. Triphosgene is used as a safer solid substitute for gaseous phosgene.[6]
Step 1: Synthesis of 1H-imidazo[4,5-b]pyridin-2(3H)-one
-
To a stirred solution of 2,3-diaminopyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM. Caution: Triphosgene is toxic and releases phosgene upon contact with moisture. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the precipitated product, 1H-imidazo[4,5-b]pyridin-2(3H)-one, can be isolated by filtration, washed with cold DCM, and dried under vacuum.
Step 2: Chlorination to 2-Chloro-1H-imidazo[4,5-b]pyridine
-
To the crude 1H-imidazo[4,5-b]pyridin-2(3H)-one (1.0 eq) from the previous step, add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Chloro-1H-imidazo[4,5-b]pyridine.
-
To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of methanol and add a solution of HCl in diethyl ether until precipitation is complete. Filter the solid and dry to obtain the final product.
Proposed Synthesis Mechanism
The synthesis proceeds via an initial cyclization to form a stable urea-like intermediate, which is subsequently converted to the target chloro-derivative.
Caption: Proposed reaction mechanism for the two-step synthesis.
Spectroscopic Characterization
| Nucleus | Predicted δ (ppm) | Rationale / Notes |
| ¹H NMR | ~8.4 - 8.6 | H5/H7: Protons on the pyridine ring, deshielded by the electronegative nitrogen. Expected to be a doublet or multiplet. |
| ~7.3 - 7.5 | H6: Proton on the pyridine ring, typically a doublet of doublets. | |
| ~13.0 - 14.0 | N-H: Imidazole proton, broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | ~150 - 155 | C2: Carbon bearing the chlorine atom. Highly deshielded. |
| ~145 - 150 | C7a/C3a: Bridgehead carbons at the ring fusion. | |
| ~140 - 145 | C5/C7: Pyridine carbons adjacent to the ring nitrogen. | |
| ~120 - 125 | C6: Pyridine carbon furthest from the ring nitrogen. |
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the reactivity of the C2-chloro group. This position is electronically activated by the adjacent nitrogen atoms of the imidazole ring and the fused pyridine system, making it an excellent electrophilic site for nucleophilic aromatic substitution (SₙAr).[10]
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of medicinal chemistry for forging carbon-heteroatom bonds. In this compound, nucleophiles such as amines, thiols, and alcohols can readily displace the chloride ion to generate diverse libraries of 2-substituted imidazo[4,5-b]pyridines. This reaction is typically performed under basic conditions to neutralize the generated HCl and often benefits from heating.
Experimental Protocol: SₙAr with an Amine Nucleophile
This section provides a detailed, self-validating protocol for a typical SₙAr reaction.
Objective: To synthesize 2-(Benzylamino)-1H-imidazo[4,5-b]pyridine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and the base (DIPEA or K₂CO₃, 2.5 eq) in DMF (~0.2 M).
-
Add benzylamine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
SₙAr Experimental Workflow
The following diagram illustrates the logical flow of the SₙAr protocol.
Caption: Standard workflow for SₙAr on the title compound.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous.
Hazard Identification
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Source: Sigma-Aldrich Safety Data Sheet
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool (2-8 °C recommended), and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate whose utility is anchored in its purine-like core and the versatile reactivity of its 2-chloro substituent. Its primary application as an electrophile in nucleophilic aromatic substitution reactions allows for the straightforward synthesis of diverse 2-substituted derivatives, which are key precursors in the development of novel therapeutics. This guide provides the essential technical information—from synthesis to reactivity and safe handling—to empower researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 132261-24-6 | AChemBlock [achemblock.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism of 2-Chloro-1H-imidazo[4,5-b]pyridine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold represents a "privileged" structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines and thus interacting with a wide array of biological targets.[1][2][3] This guide provides an in-depth technical exploration of the hypothesized mechanism of action for 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride, a representative member of this pharmacologically significant class. Synthesizing data from extensive studies on analogous compounds, we posit that its primary mode of action is the inhibition of protein kinases, key regulators of cellular signaling that are often dysregulated in diseases like cancer.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating this compound, from foundational biochemical assays to cell-based functional screens. We will dissect the rationale behind experimental designs, provide actionable protocols, and visualize the complex signaling networks potentially modulated by this agent.
Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Kinase Inhibitor Template
The imidazo[4,5-b]pyridine core is isosteric to purine, a fundamental component of nucleic acids and vital signaling molecules like ATP. This structural mimicry allows imidazo[4,5-b]pyridine derivatives to effectively compete with ATP for binding to the catalytic site of protein kinases.[4] The dysregulation of kinase activity is a cornerstone of numerous pathologies, particularly oncology, making kinases a major target class for therapeutic intervention.[6]
Numerous derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of critical oncogenic kinases, including:
-
Aurora Kinases (A, B, C): Master regulators of mitosis.[7][8][9]
-
B-Raf Kinase: A key component of the MAPK/ERK signaling pathway.[4][10]
-
Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[8][9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary driver of angiogenesis.[5][11][12]
The addition of a chloro-substituent at the 2-position of the imidazo[4,5-b]pyridine ring, as seen in the topic compound, is a common strategy in medicinal chemistry to modulate binding affinity and pharmacokinetic properties. Based on the extensive body of evidence for this scaffold, this guide will proceed under the primary hypothesis that This compound functions as an ATP-competitive inhibitor of one or more protein kinases.
Postulated Mechanism of Action: Inhibition of Oncogenic Signaling Pathways
We hypothesize that this compound exerts its biological effects by targeting the ATP-binding pocket of protein kinases, thereby blocking downstream phosphorylation events essential for tumor cell proliferation, survival, and angiogenesis. Two highly probable target pathways are the MAPK/ERK pathway and the cell cycle regulatory machinery controlled by Aurora kinases.
Putative Inhibition of the MAPK/ERK Signaling Cascade
The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, governing fundamental cellular processes. The B-Raf kinase is a critical node in this pathway, and its activating mutations (e.g., V600E) are found in a high percentage of melanomas and other cancers.[13] Imidazo[4,5-b]pyridine derivatives have been successfully developed as potent B-Raf inhibitors.[4][14]
The proposed mechanism involves the compound binding to the kinase's hinge region, occupying the space normally taken by the adenine moiety of ATP. This competitive inhibition would halt the phosphorylation cascade from Raf to MEK and then to ERK, ultimately leading to a decrease in the transcription of genes required for cell proliferation.
Caption: Putative inhibition of the MAPK/ERK pathway by 2-Chloro-1H-imidazo[4,5-b]pyridine.
Experimental Validation Framework
To rigorously test the hypothesis that this compound is a kinase inhibitor, a multi-step experimental approach is necessary. This framework begins with broad, high-throughput biochemical screening and progressively narrows to specific, mechanism-focused cellular assays.
Phase 1: Primary Target Identification via Kinase Panel Screening
Causality & Rationale: The first step is to determine if the compound has any kinase inhibitory activity and, if so, to identify the specific kinases it targets. A broad kinase panel screen is the most efficient method to achieve this. By testing the compound against hundreds of kinases simultaneously, we can obtain an unbiased view of its selectivity profile. This initial screen is crucial for prioritizing targets for further investigation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[15] The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 11-point, 3-fold) in DMSO to create a range of concentrations for IC50 determination. Final assay concentrations might range from 10 µM to 0.1 nM.
-
-
Kinase Reaction:
-
In a 384-well white, opaque assay plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of a kinase/substrate mixture (prepared in kinase assay buffer, e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The specific kinase and substrate will be provided by the screening service.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of an ATP solution. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to produce a light signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (normalized to controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each kinase hit.
-
Phase 2: Cellular Activity and Phenotypic Confirmation
Causality & Rationale: Once primary kinase targets are identified, it is essential to determine if the compound can engage these targets within a cellular context and elicit a biological response. Cell-based assays measure the compound's effect on cell viability or proliferation, providing a functional readout of its activity.[6][16] This step validates that the compound is cell-permeable and that the biochemical inhibition translates into a desired phenotype (e.g., anti-proliferative effects).
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[16]
-
Cell Plating:
-
Select cancer cell lines known to be dependent on the kinase targets identified in Phase 1 (e.g., A375 melanoma cells for B-Raf, MV4-11 leukemia cells for FLT3).
-
Seed cells in a 96-well clear-bottom, white-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the viability percentage against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: A structured workflow for elucidating the mechanism of action.
Quantitative Data Summary (Hypothetical)
To illustrate the expected outcomes from the proposed experiments, the following table presents hypothetical data. Actual results would need to be generated empirically.
| Assay Type | Target/Cell Line | Parameter | Hypothetical Value | Interpretation |
| In Vitro Kinase Assay | B-Raf (V600E) | IC50 | 50 nM | Potent inhibition of a key oncogenic kinase. |
| Aurora Kinase A | IC50 | 150 nM | Moderate activity against a cell cycle kinase. | |
| VEGFR-2 | IC50 | 200 nM | Moderate activity against an angiogenesis-related kinase. | |
| Kinase X (unrelated) | IC50 | >10,000 nM | Demonstrates selectivity over other kinases. | |
| Cell Viability Assay | A375 (B-Raf V600E) | GI50 | 250 nM | Potent anti-proliferative effect in a B-Raf mutant cancer cell line. |
| HT-29 (B-Raf V600E) | GI50 | 300 nM | Confirms activity in another B-Raf mutant line. | |
| HCT116 (B-Raf WT) | GI50 | 5,000 nM | Significantly less potent in B-Raf wild-type cells, suggesting on-target effect. |
Conclusion and Future Directions
This guide outlines a scientifically rigorous, hypothesis-driven approach to characterizing the mechanism of action of this compound. By leveraging the extensive knowledge base of the imidazo[4,5-b]pyridine scaffold, we propose its primary function is as a protein kinase inhibitor. The experimental framework provided offers a clear path from broad, unbiased screening to specific, cell-based validation. Successful execution of these protocols would not only confirm the compound's mechanism but also reveal its therapeutic potential and guide further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models. The ultimate goal is to translate the potent biochemical activity of this privileged scaffold into a tangible therapeutic agent.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRAF inhibitors based on an imidazo[4,5]pyridin-2-one scaffold and a meta substituted middle ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. noblelifesci.com [noblelifesci.com]
A Technical Guide to 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride (CAS 104685-82-7): A Versatile Heterocyclic Building Block in Medicinal Chemistry
Abstract: This technical guide provides an in-depth analysis of 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride (CAS No. 104685-82-7), a pivotal heterocyclic intermediate in modern drug discovery and medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic and characterization methodologies, and illuminate its strategic application as a versatile building block. The document emphasizes the chemical reactivity of the 2-chloro substituent, which serves as a versatile handle for constructing diverse molecular architectures. Case studies will highlight its role in the development of potent kinase inhibitors and other therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural and reactive attributes.
Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure
The imidazo[4,5-b]pyridine core is a fused heterocyclic system structurally analogous to purine, a fundamental component of nucleic acids. This bioisosteric relationship has rendered the scaffold a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[1][2] Consequently, derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent antitumor, antiviral, anti-inflammatory, and antibacterial properties.[3] They are integral to the development of targeted therapeutics such as kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and various enzyme inhibitors.[2][4][5]
Within this important class of compounds, 2-Chloro-1H-imidazo[4,5-b]pyridine serves as a particularly valuable and versatile starting material. The chlorine atom at the 2-position of the imidazole ring is an excellent leaving group, strategically positioned for facile displacement or participation in transition metal-catalyzed cross-coupling reactions. This reactivity allows for the systematic and efficient introduction of a wide array of functional groups, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR) during drug development campaigns.
Physicochemical and Structural Properties
This compound is typically supplied as a solid.[6] Its key properties are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 104685-82-7 | [7][8][9] |
| Molecular Formula | C₆H₅Cl₂N₃ (Hydrochloride Salt) | [7] |
| Molecular Weight | 190.03 g/mol | [7] |
| Appearance | Solid | [6] |
| Synonyms | 2-Chloro-3H-imidazo[4,5-b]pyridine HCl | [6][7] |
| XLogP3 (Predicted) | 1.97 | [7][10] |
| Density (Predicted) | 1.61 ± 0.1 g/cm³ | [7][10] |
| InChI Key | QOAXDAFCYWBWBS-UHFFFAOYSA-N |
It is important to note the existence of tautomerism in the imidazo[4,5-b]pyridine ring system, with the proton on the imidazole nitrogen potentially residing on either nitrogen atom (1H or 3H forms).[6][7] The specific tautomer present can be influenced by substitution patterns and the surrounding chemical environment.
Synthesis and Characterization
The construction of the imidazo[4,5-b]pyridine skeleton is a key challenge, with several reported methodologies. A particularly efficient and modern approach involves a tandem, one-pot reaction starting from the readily available 2-chloro-3-nitropyridine.[11][12]
Featured Synthetic Protocol: Tandem Synthesis from 2-Chloro-3-nitropyridine
This procedure leverages an initial nucleophilic aromatic substitution (SNAr), followed by reduction of the nitro group and subsequent acid-catalyzed cyclization to form the imidazole ring. The use of an environmentally benign water-isopropanol solvent system makes this an attractive method.[11][12]
Caption: Tandem workflow for imidazo[4,5-b]pyridine synthesis.
Step-by-Step Methodology:
-
SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of water and isopropanol (H₂O-IPA), add a primary amine (1 equivalent). Stir the mixture for 5 minutes at room temperature, then heat to 80 °C for 2 hours. The progress of the formation of the N-substituted 2-amino-3-nitropyridine intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the same reaction mixture, carefully add Zinc dust (1 equivalent) and concentrated Hydrochloric Acid (0.5 equivalents). Continue heating at 80 °C for approximately 45 minutes to reduce the nitro group, forming the corresponding N-substituted pyridine-2,3-diamine.[11][12]
-
Cyclization: After the reduction is complete, an appropriate aldehyde (1 equivalent) is added to the mixture. The subsequent intramolecular cyclization and oxidation (often air-mediated) yields the final 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine product.[11][12]
Causality Insight: This tandem approach is highly efficient because it avoids the isolation and purification of intermediates, which can be unstable. The choice of Zn/HCl for the reduction is classic and robust for converting aromatic nitro groups to amines, which is the critical step enabling the final cyclization.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. A broad singlet for the N-H proton of the imidazole ring (can be concentration-dependent and may exchange with D₂O).[3][11] |
| ¹³C NMR | Aromatic signals in the δ 110-160 ppm range. The signal for the C2 carbon, bonded to chlorine, is of particular interest and will be influenced by the electronegative halogen.[3][11] |
| IR Spectroscopy | Characteristic N-H stretching vibrations (around 3400 cm⁻¹), C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region. |
| Mass Spectrometry | A clear molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the calculated mass, showing the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio).[3] |
A Versatile Synthetic Intermediate: The Role of the C2-Chloro Group
The synthetic utility of this compound lies in the reactivity of its C2-chloro substituent. This group acts as a versatile handle, enabling the elaboration of the core scaffold into more complex and functionally diverse molecules through two primary pathways: nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling.[2]
Caption: Key reaction pathways for functionalizing the 2-position.
Case Study: Synthesis of Kinase Inhibitors for AML
The imidazo[4,5-b]pyridine scaffold has been instrumental in the development of dual FLT3/Aurora kinase inhibitors for the treatment of Acute Myeloid Leukemia (AML).[5] In a reported synthesis, a related 6,7-dichloro-2-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine intermediate is functionalized. The chlorine at the 7-position undergoes SNAr with a piperazine derivative. This highlights the general principle where chloro-substituents on the pyridine ring of this scaffold are activated for nucleophilic displacement, a core strategy in building libraries of potential drug candidates.[5]
Case Study: Development of BET Inhibitors for Neuropathic Pain
Recent research has identified 1H-Imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are promising targets for managing neuropathic pain.[13] The synthetic routes to these molecules often rely on the functionalization of a pre-formed imidazo[4,5-b]pyridine core, where a handle like a chloro group at the 2-position would be ideal for introducing the necessary side chains to optimize binding affinity and selectivity.
Safety, Handling, and Storage
This compound is classified as hazardous and requires careful handling to ensure personnel safety.
| Hazard Information | Details | Reference(s) |
| Signal Word | Danger | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [14] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Damage (Category 1)Specific target organ toxicity — single exposure (Category 3), Respiratory system | [14] |
Safe Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[15]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7][15]
-
Dust Prevention: Avoid formation of dust and aerosols during handling.[10]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its structural similarity to endogenous purines provides a validated starting point for designing biologically active molecules. The true power of this compound, however, lies in the chemical reactivity of the 2-chloro group, which provides chemists with a reliable and versatile handle to build molecular complexity and fine-tune pharmacological properties. From kinase inhibitors in oncology to emerging therapies for neuropathic pain, this intermediate continues to be a cornerstone in the synthesis of novel compounds with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Chloro-1H-imidazo[4,5-b]pyridine | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride: A Cornerstone for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride (CAS: 104685-82-7), a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic pathways, and establish protocols for its analytical characterization. The narrative emphasizes the compound's strategic importance, stemming from the privileged imidazo[4,5-b]pyridine scaffold which mimics endogenous purines, and the versatile reactivity of the 2-chloro substituent. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this intermediate for the rational design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a "privileged scaffold" in drug discovery. Its structural resemblance to natural purines allows molecules derived from it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] This inherent bio-isosterism provides a powerful starting point for developing potent and selective modulators of cellular pathways.
The introduction of a chlorine atom at the 2-position of this scaffold imparts significant synthetic versatility. This chloro-substituent acts as an excellent leaving group, enabling a variety of nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1] This allows chemists to readily introduce diverse functional groups and build molecular complexity, making 2-Chloro-1H-imidazo[4,5-b]pyridine a highly sought-after intermediate for constructing libraries of potential drug candidates.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and for ensuring accurate analytical results. It is important to distinguish between the hydrochloride salt and its corresponding free base.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 104685-82-7 | [3][4][5] |
| Molecular Formula | C₆H₅Cl₂N₃ | [2][6] |
| Molecular Weight | 190.03 g/mol | [2][6] |
| Appearance | Pale-yellow to yellow-brown solid | [7] |
| Purity (Typical) | ≥95% | [3][7] |
| Storage Conditions | 2-8 °C, desiccated | [7] |
| Free Base Formula | C₆H₄ClN₃ | [3][5] |
| Free Base Mol. Weight | 153.57 g/mol | [3][4] |
Synthesis and Mechanistic Insights
The construction of the imidazo[4,5-b]pyridine skeleton is a well-established area of heterocyclic chemistry. A common and efficient strategy involves the reductive cyclization of a nitropyridine precursor.
Synthetic Workflow: From 2-Chloro-3-nitropyridine
A prevalent laboratory-scale synthesis starts with 2-chloro-3-nitropyridine. The process involves two key transformations in a tandem reaction: the reduction of the nitro group to an amine, followed by intramolecular cyclization with a formyl equivalent to form the imidazole ring.[8][9]
Caption: General synthetic workflow for this compound.
Mechanistic Rationale
-
Reduction: The choice of reducing agent is critical. Tin(II) chloride (SnCl₂) or iron powder in acetic acid are commonly employed because they selectively reduce the aromatic nitro group to an amine without affecting the chloro-substituent or the pyridine ring.[9] This selectivity is paramount to the success of the synthesis.
-
Cyclization: In the presence of an acid catalyst and a C1 source like formic acid, the newly formed 2-chloro-pyridine-3-amine undergoes intramolecular cyclization. The amino group attacks the formyl source, and subsequent dehydration and aromatization yield the stable imidazo[4,5-b]pyridine ring system.
-
Salt Formation: The final product is isolated as a hydrochloride salt to improve its stability and handling characteristics. This is achieved by treating the free base with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol, which facilitates precipitation of the crystalline salt.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show three distinct aromatic protons on the pyridine ring, likely in the range of δ 7.5-8.5 ppm. An additional broad signal corresponding to the N-H protons of the imidazole ring and the hydrochloride would also be present, potentially downfield.
-
¹³C NMR: The spectrum should display six signals for the six unique carbon atoms in the heterocyclic core. The carbon atom bearing the chlorine (C2) would likely appear around δ 150-155 ppm. The other five aromatic carbons would resonate in the typical range of δ 115-150 ppm.
-
Mass Spectrometry (MS): When analyzing the free base, Electron Ionization (EI) or Electrospray Ionization (ESI) would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 154, with a characteristic isotopic pattern (M+2 peak at ~33% intensity) confirming the presence of one chlorine atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include N-H stretching (broad, ~3200-2800 cm⁻¹), C=N and C=C stretching in the aromatic region (~1650-1400 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol outlines a self-validating method for assessing the purity of this compound.
Objective: To separate the main component from potential impurities and degradation products.
Instrumentation & Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[7]
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Standard: A well-characterized reference lot of this compound.
Procedure:
-
Preparation of Mobile Phase: Prepare solutions for Mobile Phase A and B. Filter and degas thoroughly.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Analysis & System Suitability:
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform five replicate injections of the standard solution. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the sample solution.
-
-
Calculation: Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Rationale: The acidic mobile phase (TFA) ensures protonation of the basic nitrogens, leading to sharp, well-defined peaks. The gradient elution is designed to separate the relatively polar main compound from both more polar starting materials and less polar byproducts. A PDA detector can be used to assess peak purity across the entire UV spectrum.[7]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile synthetic intermediate. The 2-chloro position is the primary site for synthetic elaboration.
Caption: Synthetic utility of the 2-chloro substituent for generating diverse scaffolds.
-
Kinase Inhibitors: By performing Suzuki or Stille cross-coupling reactions, various aryl or heteroaryl groups can be installed at the 2-position. This is a common strategy for developing inhibitors of protein kinases, where this appended group can occupy the ATP-binding site.
-
Antiviral and Antimicrobial Agents: Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines. The resulting 2-amino-imidazo[4,5-b]pyridine derivatives have been explored for their potential as antiviral and antimicrobial agents.[1]
-
GPCR Modulators: Simple nucleophilic aromatic substitution with alkoxides, thiolates, or other nucleophiles provides access to another class of derivatives that have been investigated as modulators of G-protein coupled receptors.
Safety, Handling, and Storage
Proper handling of this compound is imperative for laboratory safety. The compound is classified as hazardous.[2]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Damage | H318 | Causes serious eye damage |
| STOT SE 3 | H335 | May cause respiratory irritation |
Protocol: Safe Handling and Storage
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.[10] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times.[10]
-
-
Dispensing: When weighing and dispensing the solid, use anti-static tools and techniques to prevent aerosolization.
-
Spill Response: In case of a spill, cordon off the area. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Do not use water to clean up.
-
Storage: Store the container tightly closed in a dry, cool (2-8 °C), and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its purine-like core provides a biologically relevant starting point, while its reactive chloro-substituent offers a gateway to immense chemical diversity. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, empowers researchers to fully leverage its potential in the quest for novel therapeutics.
References
- 1. Pyridine, 2-chloro- [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 8. Pyridine, 2-chloro- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride (CAS No: 132261-24-6), a key intermediate in pharmaceutical synthesis.[1] Addressed to researchers, scientists, and drug development professionals, this document outlines the fundamental principles and detailed methodologies for determining and understanding its solubility profile. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to characterization.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is intrinsically linked to its physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its efficacy. For a molecule like this compound, which serves as a building block in the synthesis of various biologically active compounds, a thorough understanding of its solubility is not merely academic—it is a cornerstone of process development, formulation design, and ultimately, successful therapeutic application.[2]
This guide will navigate the multifaceted aspects of solubility determination, from fundamental physicochemical characterization to dynamic solubility assessment and thermodynamic analysis. Each section is designed to provide not only a protocol but also the scientific rationale, empowering the researcher to not just follow steps, but to make informed decisions.
Physicochemical Foundation of Solubility
Before delving into solubility measurements, a foundational understanding of the molecule's intrinsic properties is essential. These parameters govern its behavior in different solvent systems.
Molecular Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₆H₅Cl₂N₃ and a molecular weight of 190.03 g/mol .[1][3][4] Its structure, featuring a fused imidazole and pyridine ring, imparts a degree of aromaticity and the potential for hydrogen bonding. The presence of the chloro-substituent and the hydrochloride salt form significantly influence its polarity and, by extension, its solubility.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N₃ | [1][3] |
| Molecular Weight | 190.03 g/mol | [1][3][4] |
| XLogP3 | 1.97 | [3] |
| PSA (Polar Surface Area) | 41.57 Ų | [3] |
XLogP3 is a computed octanol-water partition coefficient, indicating a moderate lipophilicity for the free base. The hydrochloride salt form is expected to have significantly higher aqueous solubility.
Determination of pKa and LogP/LogD
The ionization state of a molecule, dictated by its pKa, and its lipophilicity, described by the partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH), are critical predictors of solubility.
Caption: Workflow for experimental pKa and LogD determination.
This method relies on monitoring the pH of a solution of the compound as a titrant (acid or base) is added.[5]
-
Calibration: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[5]
-
Sample Preparation: Prepare a solution of this compound in deionized water at a known concentration (e.g., 1-5 mM).
-
Titration: Titrate the sample solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise volumes.
-
Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For a hydrochloride salt of a weak base, the titration curve will show the deprotonation of the conjugate acid.
Causality: The inflection point of the titration curve corresponds to the pKa, where the concentrations of the protonated and neutral species are equal. This provides a direct measure of the compound's acidic/basic strength.
Equilibrium Solubility Determination
Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure, under thermodynamic equilibrium. The shake-flask method is the gold standard for this determination.[6]
Shake-Flask Method: A Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile, DMSO, buffered solutions at various pHs).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Self-Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility is confirmed when consecutive measurements are consistent.
Analytical Method Development: HPLC-UV
A robust and validated analytical method is crucial for accurate solubility determination. Reverse-phase HPLC with UV detection is a common and reliable choice for aromatic heterocyclic compounds.[3][7][8][9][10]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid aids in protonating the analyte for better peak shape. The gradient allows for elution of the compound and any potential impurities. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to ensure elution of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains consistent retention times. |
| Detection Wavelength | 254 nm or determined λmax | A common wavelength for aromatic compounds; λmax should be determined by UV-Vis scan for optimal sensitivity. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
The HPLC method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable quantification.
Representative Solubility Data (Illustrative)
The following table presents hypothetical but realistic solubility data for this compound, as would be determined by the described methods.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | > 50 | > 263 |
| pH 2.0 Buffer | 25 | > 100 | > 526 |
| pH 7.4 Buffer | 25 | ~ 25 | ~ 132 |
| Ethanol | 25 | ~ 10 | ~ 53 |
| Methanol | 25 | ~ 15 | ~ 79 |
| Acetonitrile | 25 | < 1 | < 5 |
| DMSO | 25 | > 100 | > 526 |
| Water | 37 | > 60 | > 316 |
| pH 7.4 Buffer | 37 | ~ 35 | ~ 184 |
Note: This data is for illustrative purposes only and should be experimentally determined.
Thermodynamic Analysis of Dissolution
Understanding the thermodynamics of dissolution provides insight into the driving forces of the solubility process. Key parameters include the Gibbs free energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol) of solution.[6][11]
The van't Hoff Equation
The relationship between solubility and temperature can be described by the van't Hoff equation, which allows for the calculation of the enthalpy of solution.[6]
ln(S) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)
Where:
-
S is the molar solubility
-
ΔH_sol is the enthalpy of solution
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
-
ΔS_sol is the entropy of solution
By measuring the solubility at different temperatures, a plot of ln(S) versus 1/T (a van't Hoff plot) can be generated. The slope of this plot is equal to -ΔH_sol/R, and the y-intercept is ΔS_sol/R.
Caption: Workflow for the thermodynamic analysis of solubility data.
A positive ΔH_sol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS_sol suggests that the system becomes more disordered upon dissolution, which is a favorable process.
Synthesis and Handling
A brief overview of the synthesis and safe handling of this compound provides context for its use in a research setting.
Synthetic Approach
The synthesis of the imidazo[4,5-b]pyridine scaffold can be achieved through various methods. One common approach involves the reaction of a diaminopyridine with an appropriate cyclizing agent. A specific and efficient method for related structures involves a tandem reaction starting from 2-chloro-3-nitropyridine.[12][13]
General Synthetic Scheme (Conceptual):
Caption: A conceptual synthetic pathway to the target compound.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By integrating foundational physicochemical characterization with robust experimental methodologies and thermodynamic analysis, researchers can build a complete solubility profile. This knowledge is indispensable for guiding formulation development, ensuring process efficiency, and ultimately contributing to the successful advancement of new chemical entities in the pharmaceutical pipeline. The principles and protocols outlined herein are designed to be both instructive and adaptable, forming a solid basis for rigorous scientific investigation.
References
- 1. espublisher.com [espublisher.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. pKa and log p determination | PPTX [slideshare.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery
A Senior Application Scientist's Guide to its Diverse Biological Activities and Therapeutic Potential
Introduction: The Ascendance of a Versatile Heterocycle
The imidazo[4,5-b]pyridine core, a fused heterocyclic system isosteric to natural purines, has emerged from the annals of medicinal chemistry to become a scaffold of profound interest in contemporary drug discovery.[1][2] Its structural resemblance to the building blocks of DNA and RNA allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile.[1][3] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of imidazo[4,5-b]pyridine derivatives, grounded in mechanistic insights and practical experimental methodologies. We will delve into the key therapeutic areas where this scaffold has shown significant promise, including oncology, infectious diseases, inflammation, and neuroscience.
Anticancer Activity: Targeting the Engines of Malignancy
The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the development of novel anticancer agents, primarily through the inhibition of key enzymes that drive cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A predominant mechanism by which imidazo[4,5-b]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives have demonstrated potent inhibitory activity against CDKs, such as CDK9. By targeting these kinases, they can disrupt the cell cycle and induce apoptosis in cancer cells.
-
Tyrosine Kinase Inhibition: Imidazo[4,5-b]pyridines have been developed as potent inhibitors of tyrosine kinases like TrkA, which are implicated in the growth and survival of various tumors.
-
Aurora Kinase Inhibition: This class of compounds has also yielded inhibitors of Aurora kinases (A, B, and C), which play essential roles in mitosis. Inhibition of these kinases leads to mitotic arrest and cell death in cancer cells.
Signaling Pathway: Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives
Caption: Inhibition of Aurora Kinases by imidazo[4,5-b]pyridine derivatives disrupts mitosis, leading to apoptosis and tumor growth inhibition.
Quantitative Data: Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Amidino-substituted | Colon Carcinoma | SW620 | 0.4 | [1] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | K562 (Leukemia) | K562 | Moderate | |
| 2,6-diphenyl substituted | Pancreatic, Leukemia | Capan-1, HL-60 | 1.50–1.87 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard procedure for assessing the cytotoxic effects of imidazo[4,5-b]pyridine compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[4][5][6][7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Imidazo[4,5-b]pyridine derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.
Mechanism of Action: COX and Cytokine Inhibition
-
Cyclooxygenase (COX) Inhibition: A number of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of COX-1 and COX-2 enzymes.[6] Selective inhibition of COX-2 is a particularly attractive therapeutic strategy for inflammation as it is the inducible isoform at sites of inflammation, while COX-1 is constitutively expressed and involved in physiological functions.
-
Cytokine Modulation: Certain compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 in lipopolysaccharide (LPS)-induced macrophages.
Workflow: Screening for COX-2 Inhibitors
Caption: A typical workflow for identifying selective COX-2 inhibitors from an imidazo[4,5-b]pyridine library.
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Target | IC50 (µmol/L) | Selectivity (COX-1/COX-2) | Reference |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f) | COX-2 | 9.2 | ~2.4 | |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f) | COX-1 | 21.8 | - | |
| Imidazol-5-yl pyridine (Compound 11d) | p38α kinase | 0.045 | - | [8] |
| Imidazol-5-yl pyridine (Compound 11d) | TNF-α production | 0.078 | - | [8] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of cyclooxygenases. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of peroxide, and the resulting color change is measured spectrophotometrically.[9]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare reaction buffer, heme cofactor, and the test compounds at various concentrations.
-
Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the reaction wells.
-
Inhibitor Pre-incubation: Add the test compounds to the wells and pre-incubate to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Colorimetric Detection: Add a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 values for each compound against both COX isoforms to assess potency and selectivity.
Antimicrobial and Antiviral Activity: Combating Pathogens
The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines also makes it a promising framework for the development of antimicrobial and antiviral agents.
Mechanism of Action
-
Antibacterial: Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The exact mechanisms are varied but can involve the inhibition of essential bacterial enzymes.
-
Antifungal: Activity against fungal pathogens has also been reported, though this is a less explored area.
-
Antiviral: Imidazo[4,5-b]pyridine derivatives have demonstrated activity against a range of viruses, including respiratory syncytial virus (RSV). The mechanisms can involve the inhibition of viral replication enzymes or other crucial viral proteins. For instance, some related imidazopyridine compounds have been shown to interact with viral RNA-dependent RNA polymerase.[3]
Quantitative Data: Antimicrobial and Antiviral Activity
| Compound Class | Organism/Virus | MIC (µM) | EC50 (µM) | Reference |
| Bromo-substituted derivative 14 | E. coli | 32 | - | [1] |
| Bromo-substituted derivative 7 | Respiratory Syncytial Virus (RSV) | - | 21 | [1] |
| para-cyano-substituted derivative 17 | Respiratory Syncytial Virus (RSV) | - | 58 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]
Step-by-Step Methodology:
-
Preparation of Microdilution Plates: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[12]
-
Reading of Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Central Nervous System (CNS) Activity: Modulating Neuronal Function
More recently, the imidazo[4,5-b]pyridine scaffold has been explored for its potential in treating CNS disorders, demonstrating activity against novel and important neurological targets.
Mechanism of Action
-
Bromodomain and Extra-Terminal (BET) Inhibition: A potent and selective BET inhibitor, DDO-8926, based on the 1H-imidazo[4,5-b]pyridine scaffold, has been discovered for the management of neuropathic pain.[15][16][17][18] BET proteins are epigenetic readers that play a crucial role in regulating gene expression, including that of pro-inflammatory cytokines. Inhibition of BET proteins can reduce neuroinflammation and neuronal excitability.[15][16][17][18]
-
Phosphodiesterase 10A (PDE10A) Inhibition: Novel imidazo[4,5-b]pyridines have been identified as potent and selective inhibitors of PDE10A, an enzyme highly expressed in the brain.[19][20] PDE10A inhibitors are being investigated for the treatment of neuropsychiatric and neurodegenerative diseases like schizophrenia and Parkinson's disease.[19][20]
-
GABAA Receptor Modulation: While more extensively studied in other imidazopyridine isomers like imidazo[1,2-a]pyridines (e.g., Zolpidem), the potential for imidazo[4,5-b]pyridines to modulate GABAA receptors, the primary inhibitory neurotransmitter receptors in the CNS, remains an area of interest.[3][21][22][23][24]
Logical Relationship: BET Inhibition in Neuropathic Pain
Caption: Imidazo[4,5-b]pyridine-based BET inhibitors can alleviate neuropathic pain by reducing neuroinflammation and subsequent neuronal hyperexcitability.
Quantitative Data: CNS Activity
| Compound | Target | Activity | Reference |
| DDO-8926 | BET Proteins | Potent and selective inhibitor | [15][16][17][18] |
| Imidazo[4,5-b]pyridines (e.g., compounds 4, 7, 12b, 24a, 24b) | PDE10A | IC50 values ranging from 0.8 to 6.7 nM | [19][20] |
Conclusion: A Scaffold with a Bright Future
The imidazo[4,5-b]pyridine scaffold represents a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in its biological activities. Its ability to serve as a template for potent and selective inhibitors of a wide range of enzymes and receptors underscores its continued importance in the quest for novel therapeutics. From targeting the fundamental machinery of cancer cells to modulating the complex signaling networks of the central nervous system, imidazo[4,5-b]pyridine derivatives are poised to make significant contributions to medicine. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable heterocyclic core.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. clyte.tech [clyte.tech]
- 8. In vitro kinase assay [protocols.io]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. protocols.io [protocols.io]
- 14. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 15. Collection - Discovery of 1HâImidazo[4,5âb]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 16. Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain | CoLab [colab.ws]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Zolpidem - Wikipedia [en.wikipedia.org]
- 23. Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 2-Chloro-1H-imidazo[4,5-b]pyridine: A Cornerstone Building Block in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows its derivatives to function as effective biomimetics.[1][2] This mimicry enables compounds based on this core to modulate the function of key biological targets, such as kinases and receptors, leading to a wide array of therapeutic applications including anticancer, antiviral, and anti-inflammatory agents.[2][3][4][5] Central to the synthesis of these complex molecules is the versatile building block, 2-Chloro-1H-imidazo[4,5-b]pyridine . Its strategic chlorine atom at the C2 position serves as a reactive handle for a host of synthetic transformations, making it an indispensable precursor in drug discovery and development. This guide provides an in-depth exploration of the synthesis and reactivity of 2-Chloro-1H-imidazo[4,5-b]pyridine, offering field-proven insights and detailed protocols for its application in key synthetic reactions.
The Strategic Importance of the Imidazo[4,5-b]pyridine Core
The fusion of an imidazole ring with a pyridine moiety creates a bioisostere of purine, a fundamental component of DNA, RNA, and numerous cofactors.[2] This inherent biological relevance is the primary driver for its extensive use in pharmaceutical research. By modifying the substituents on the imidazo[4,5-b]pyridine core, chemists can fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for specific biological targets. The 2-chloro derivative is particularly valuable as the C-Cl bond provides a reliable and predictable site for diversification.
Caption: Bioisosteric relationship between Purine and Imidazo[4,5-b]pyridine.
Synthesis of the Core Building Block: 2-Chloro-1H-imidazo[4,5-b]pyridine
While commercially available, understanding the synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine is crucial for process development and scale-up. A common and efficient laboratory-scale synthesis starts from 2-chloro-3-nitropyridine. The methodology involves a tandem sequence of nucleophilic aromatic substitution (SNAr), nitro group reduction, and subsequent heterocyclization.
A highly effective one-pot procedure has been developed that streamlines this process.[6] The causality behind this approach is efficiency; by performing the reactions sequentially in a single vessel without isolating intermediates, it significantly reduces material loss, solvent waste, and purification steps.
Experimental Protocol: One-Pot Synthesis from 2-Chloro-3-nitropyridine
This protocol is adapted from a highly efficient, clean, and simple procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold.[6]
-
SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent like dichloromethane, add a primary amine (e.g., benzylamine, 1.1 eq). The reaction is typically refluxed for 48-72 hours. The electron-withdrawing nitro group activates the C2 position for nucleophilic attack by the amine.
-
Nitro Group Reduction: After cooling, the solvent is removed under reduced pressure. The crude intermediate is then dissolved in a green solvent mixture like H₂O-IPA. A reducing agent, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂, Pd/C), is added to reduce the nitro group to an amine. This step is critical as it forms the requisite 2,3-diaminopyridine precursor in situ.
-
Cyclization/Condensation: To the solution containing the in situ generated diamine, an aldehyde (1.2 eq) is added. The mixture is heated to facilitate condensation and intramolecular cyclization. The use of water as a co-solvent can promote this annulation step.[6]
-
Aromatization: The resulting dihydro-imidazo[4,5-b]pyridine intermediate often aromatizes under the reaction conditions (sometimes aided by air oxidation) to yield the final functionalized imidazo[4,5-b]pyridine product.
-
Purification: The final product is isolated after an aqueous workup and purified by column chromatography on silica gel.
Key Transformations: Unleashing the Synthetic Potential
The chlorine atom at the C2 position is the key to the utility of 2-Chloro-1H-imidazo[4,5-b]pyridine. It readily participates in a variety of powerful bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the adjacent imidazole nitrogen, renders the C2 position highly susceptible to attack by nucleophiles. This is a direct and often high-yielding method for introducing amines, alcohols, and thiols.
Mechanistic Insight: The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted by the addition of the nucleophile.[7] Aromaticity is restored upon the expulsion of the chloride leaving group. This addition-elimination mechanism is distinct from SN2 reactions.[7][8]
Caption: General workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and C-N bonds with a wide range of partners, palladium-catalyzed cross-coupling reactions are the methods of choice, offering unparalleled scope and functional group tolerance.
The Suzuki coupling is arguably the most powerful method for installing new aryl, heteroaryl, or alkyl groups at the C2 position.[9][10] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and tolerance of water.[10]
Causality in Protocol Design: The choice of catalyst, ligand, and base is critical for success. For an electron-rich heteroaryl chloride like our substrate, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or XantPhos) is often required.[11][12] These ligands promote the oxidative addition of the Pd(0) catalyst to the C-Cl bond, which is often the rate-limiting step, and facilitate the subsequent reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[10][12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Representative Suzuki Coupling Data
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst System | Base | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95 | [9] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 92 | [13] |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ / XantPhos | K₃PO₄ | 78 | [11] |
| 4 | Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 65 | [14] |
When SNAr reactions are sluggish or incompatible with the desired amine, the Buchwald-Hartwig amination provides a powerful alternative for constructing C-N bonds.[15][16] This reaction couples aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[15][17]
Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15][17][18] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is critical to deprotonate the amine in the catalytic cycle without competing as a nucleophile itself.
Step-by-Step Protocol: Buchwald-Hartwig Amination
This generalized protocol is based on established methods for coupling heteroaryl chlorides.[19][20]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Reagent Addition: Add 2-Chloro-1H-imidazo[4,5-b]pyridine (1.0 eq) and the desired amine (1.2 eq).
-
Solvent and Heating: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup and Purification: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Summary and Outlook
2-Chloro-1H-imidazo[4,5-b]pyridine is a high-value, versatile synthetic intermediate. Its strategic C-Cl bond serves as a reliable linchpin for introducing molecular diversity through robust and well-understood synthetic transformations. Mastery of its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful toolkit for the rapid construction of novel imidazo[4,5-b]pyridine derivatives. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of this cornerstone building block in the drug discovery pipeline is set to increase even further.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
The Emergence of Imidazo[4,5-b]pyridine Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential
Abstract
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a wide array of biological targets.[1][2][3] This technical guide provides an in-depth exploration of the discovery and development of novel imidazo[4,5-b]pyridine derivatives. We will traverse the landscape of synthetic strategies, delve into their diverse pharmacological activities, and illuminate the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic system in their own discovery programs.
Introduction: The Strategic Significance of the Imidazo[4,5-b]pyridine Core
The quest for novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing nitrogen, form the bedrock of many approved drugs due to their ability to engage in various biological interactions.[4] Among these, the imidazo[4,5-b]pyridine nucleus stands out as a "privileged scaffold." Its structural analogy to natural purines enables it to act as a competitive inhibitor or modulator of enzymes and receptors that recognize purine-based substrates.[1][3] This inherent bioactivity has led to the exploration of imidazo[4,5-b]pyridine derivatives across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5]
This guide will provide a comprehensive overview of the critical aspects of imidazo[4,5-b]pyridine chemistry and pharmacology, moving beyond a simple recitation of facts to explain the underlying principles and rationale that drive research in this dynamic field.
Synthetic Pathways: Constructing the Imidazo[4,5-b]pyridine Scaffold
The versatility of the imidazo[4,5-b]pyridine core is mirrored by the variety of synthetic routes available for its construction and subsequent derivatization. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions
A prevalent and foundational approach to the synthesis of the imidazo[4,5-b]pyridine ring system involves the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives.[5] This method is robust and allows for the introduction of a wide range of substituents at the 2-position of the scaffold.
Experimental Protocol: General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
-
Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethylene glycol, add the desired carboxylic acid (1.0-1.2 eq).[4][5]
-
Condensation Agent: Introduce a condensing agent like sodium metabisulfite (Na₂S₂O₅) or conduct the reaction at elevated temperatures to facilitate the cyclization and dehydration.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water to precipitate the product. The crude solid is then collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 2-substituted imidazo[4,5-b]pyridine.
Modern Cross-Coupling Strategies
For more complex derivatives and to build molecular diversity, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki couplings, have been employed.[5][6] These methods are particularly useful for the late-stage functionalization of a pre-formed imidazo[4,5-b]pyridine core, allowing for the introduction of aryl, heteroaryl, and amino substituents.
Diagram: Synthetic Strategies for Imidazo[4,5-b]pyridine Derivatives
Caption: Synthetic pathways to novel imidazo[4,5-b]pyridine derivatives.
A Spectrum of Biological Activities
The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the discovery of compounds with a wide range of biological activities.
Anticancer Properties
A significant body of research has focused on the antiproliferative effects of imidazo[4,5-b]pyridine derivatives against various cancer cell lines.[4][7][8] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key cellular enzymes and intercalation into DNA.[4]
| Compound Class | Cancer Cell Line(s) | Mechanism of Action (if known) | Reference |
| Amidino-substituted derivatives | Colon carcinoma | - | [4][8] |
| Tetracyclic derivatives | Various | DNA intercalation | [4] |
| Amino-substituted tetracyclic derivatives | Non-small cell lung cancer | Alteration of amino acid and glycerophospholipid metabolism | [9] |
| Purine isosteres | Various | - | [6] |
Antimicrobial and Antiviral Potential
The search for new antimicrobial and antiviral agents is a global health priority. Imidazo[4,5-b]pyridine derivatives have shown promise in this area, although their activity can be highly specific. For instance, while many derivatives show little to no antibacterial activity, specific substitutions can confer moderate activity against certain strains like E. coli.[4][8] In the antiviral realm, selective activity against viruses such as the Respiratory Syncytial Virus (RSV) has been observed.[4][8]
Kinase Inhibition: A Major Therapeutic Avenue
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural similarity of imidazo[4,5-b]pyridines to ATP, the phosphate donor for kinase reactions, makes them ideal candidates for kinase inhibitors.
Diagram: Imidazo[4,5-b]pyridine as a Kinase Inhibitor
Caption: Competitive inhibition of a protein kinase by an imidazo[4,5-b]pyridine derivative.
Notably, derivatives of this scaffold have been identified as potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation.[10][11] Overexpression of Aurora kinases is common in many cancers, making them an attractive therapeutic target.[5] Additionally, imidazo[4,5-b]pyridines have shown inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), another important target in oncology.[7]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of their substituents. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
Key SAR insights include:
-
Substitution at the 2-position: This position is readily modified through the choice of carboxylic acid in the condensation reaction. Aryl groups are common, and their electronic properties can significantly influence activity.
-
Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine portion of the scaffold can modulate the overall physicochemical properties of the molecule, affecting its solubility, cell permeability, and target engagement. For instance, the presence of a bromine atom has been linked to promising antiproliferative activity.[4]
-
Amidine and Cyano Groups: The incorporation of amidino and cyano functionalities has been shown to confer potent antiproliferative effects, with some amidino-substituted derivatives displaying sub-micromolar inhibitory concentrations against colon carcinoma.[4][8]
Future Directions and Therapeutic Promise
The imidazo[4,5-b]pyridine scaffold continues to be a rich source of novel drug candidates. Current and future research efforts are likely to focus on:
-
Lead Optimization: Fine-tuning the structures of existing hits to improve their potency, selectivity, and pharmacokinetic profiles. This includes addressing potential toxicophore liabilities to enhance safety.[10]
-
Exploration of New Biological Targets: While kinase inhibition is a major focus, the diverse biological activities of these compounds suggest that they may have utility against other targets, such as those involved in neuroinflammation and neuropathic pain.[12]
-
Development of Preclinical Candidates: Moving the most promising compounds through preclinical development with the goal of identifying candidates for clinical trials.
Conclusion
The discovery of novel imidazo[4,5-b]pyridine derivatives represents a vibrant and promising area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with its inherent biological relevance, provides a powerful platform for the development of new therapeutics. Through a deep understanding of the synthetic methodologies, a thorough evaluation of their biological activities, and a careful dissection of their structure-activity relationships, the full therapeutic potential of this remarkable heterocyclic system can be realized.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Therapeutic Promise of the Imidazo[4,5-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[4,5-b]pyridine core, a heterocyclic scaffold structurally analogous to endogenous purines, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent ability to interact with a wide array of biological targets has propelled the development of numerous derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the diverse applications of imidazo[4,5-b]pyridines, with a primary focus on their utility as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. We will delve into the mechanistic underpinnings of their activity, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics based on this versatile scaffold.
The Imidazo[4,5-b]pyridine Core: A Gateway to Diverse Bioactivity
The structural resemblance of the imidazo[4,5-b]pyridine nucleus to natural purine bases is a cornerstone of its pharmacological versatility.[1][2] This mimicry allows it to effectively compete with endogenous ligands for binding sites on a multitude of enzymes and receptors, thereby modulating their activity. This has led to the discovery of imidazo[4,5-b]pyridine derivatives with a broad spectrum of biological effects, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
dot graph "Structural_Analogy" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Purine [label="Purine\n(Endogenous)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imidazopyridine [label="Imidazo[4,5-b]pyridine\n(Synthetic Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BiologicalTargets [label="Biological Targets\n(Kinases, Enzymes, Receptors)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Purine -> BiologicalTargets [label="Binds to"]; Imidazopyridine -> BiologicalTargets [label="Mimics Purine and Binds to", style=dashed]; } Caption: Structural analogy of Imidazo[4,5-b]pyridine to Purine.
Anticancer Applications: Targeting Key Oncogenic Pathways
The most extensively explored therapeutic area for imidazo[4,5-b]pyridines is oncology. Their anticancer activity stems from the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[2]
Inhibition of Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[4] For instance, compound CCT137690 is a potent inhibitor of Aurora A, B, and C with IC50 values in the low nanomolar range.
dot graph "Aurora_Kinase_Inhibition" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Imidazopyridine [label="Imidazo[4,5-b]pyridine\nDerivative (e.g., CCT137690)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AuroraKinase [label="Aurora Kinase\n(A, B, C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitosis [label="Mitosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Imidazopyridine -> AuroraKinase [label="Inhibits"]; AuroraKinase -> Mitosis [label="Regulates"]; Imidazopyridine -> CellCycleArrest; Imidazopyridine -> Apoptosis; } Caption: Mechanism of action for Aurora Kinase inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are another family of serine/threonine kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer. Imidazo[4,5-b]pyridine derivatives have been shown to inhibit CDKs, particularly CDK9. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[5]
Targeting Receptor Tyrosine Kinases (RTKs)
Several imidazo[4,5-b]pyridines have been developed as inhibitors of RTKs, such as FMS-like tyrosine kinase 3 (FLT3) and Tropomyosin receptor kinase A (TrkA). FLT3 mutations are common in acute myeloid leukemia (AML), and inhibitors of this kinase have shown clinical promise.[6] TrkA is implicated in the growth and survival of various tumors.
Quantitative Data Summary: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound/Derivative Class | Target Kinase(s) | IC50 Values | Cancer Cell Line(s) | Reference |
| CCT137690 | Aurora A/B/C | 15 nM / 25 nM / 19 nM | SW620 (colon) | [5] |
| Unnamed Series | CDK9 | 0.63–1.32 µM | MCF-7 (breast), HCT116 (colon) | [3] |
| 2,3-diaryl derivatives | COX-2 | 9.2 µM | K562 (leukemia) | [7] |
| Amidino-substituted | Tubulin Polymerization | 0.4 µM | SW620 (colon) | [3] |
| 2-phenyl derivatives | Trypanosoma brucei | <50 nM | - | [1] |
Anti-inflammatory Properties: Modulation of Inflammatory Mediators
Chronic inflammation is a key contributor to various diseases, including cancer and neurodegenerative disorders. Imidazo[4,5-b]pyridines have demonstrated anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[7] COX-2 is a key enzyme in the production of prostaglandins, which are pro-inflammatory mediators. Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.[7]
Antiviral and Antimicrobial Potential
The purine-like structure of imidazo[4,5-b]pyridines also makes them attractive candidates for the development of antiviral and antimicrobial agents. They can interfere with viral replication and bacterial metabolic pathways.
Antiviral Activity
Derivatives of imidazo[4,5-b]pyridine have shown activity against a range of viruses, including Respiratory Syncytial Virus (RSV) and Hepatitis B Virus (HBV).[3][8] For RSV, some derivatives have been shown to interact with the viral F-protein, which is crucial for viral entry into host cells.[9] In the case of HBV, certain compounds have been found to reduce the secretion of viral DNA and the levels of covalently closed circular DNA (cccDNA), a key intermediate in the viral life cycle.[8]
Antimicrobial Activity
The antimicrobial potential of this scaffold has been explored, with some derivatives showing activity against various bacterial and fungal strains.[10] For instance, some compounds have exhibited inhibitory effects against E. coli and have been investigated as inhibitors of methionyl-tRNA synthetase in Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[1]
Neuroprotective Applications: A New Frontier
Emerging research suggests that imidazo[4,5-b]pyridines may have therapeutic potential in the treatment of neurodegenerative diseases like Alzheimer's disease. Their mechanism of action in this context is multifaceted and can involve the inhibition of enzymes such as phosphodiesterase 10A (PDE10A) and bromodomain and extra-terminal domain (BET) proteins.
PDE10A Inhibition
PDE10A is highly expressed in the brain, and its inhibition can modulate cyclic nucleotide signaling, which is often dysregulated in neurodegenerative conditions. Novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of PDE10A.
BET Inhibition
BET proteins are epigenetic readers that play a role in gene transcription. Their inhibition has been shown to have neuroprotective effects. A series of 1H-imidazo[4,5-b]pyridine derivatives have been identified as potent and selective BET inhibitors with potential for managing neuropathic pain.
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
This protocol describes a common method for the synthesis of the imidazo[4,5-b]pyridine core via the condensation of a diaminopyridine with an aldehyde.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10];
Start [label="Starting Materials:\n- 2,3-Diaminopyridine\n- Substituted Aldehyde", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n- Solvent (e.g., DMSO)\n- Oxidizing Agent (e.g., Na2S2O5)\n- Heat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Work-up:\n- Quench with water\n- Extraction\n- Drying", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Column Chromatography\n- Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n2-Substituted\nImidazo[4,5-b]pyridine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Reaction -> Workup -> Purification -> Product; } Caption: General workflow for synthesizing Imidazo[4,5-b]pyridines.
Materials:
-
2,3-Diaminopyridine or its substituted derivative
-
Appropriate aromatic or aliphatic aldehyde
-
Dimethyl sulfoxide (DMSO)
-
Sodium metabisulfite (Na2S2O5)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in DMSO, add the desired aldehyde (1.0 eq).
-
Add sodium metabisulfite (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure 2-substituted imidazo[4,5-b]pyridine.[3]
Protocol 2: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the inhibitory activity of test compounds against Aurora kinases.
Materials:
-
Purified recombinant Aurora Kinase A or B
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Buffer
-
Test imidazo[4,5-b]pyridine compounds dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a white 96-well plate, add 2.5 µL of the test compound dilution or vehicle control (for positive and negative controls).
-
Prepare a master mix containing kinase buffer, ATP, and the kinase substrate. Add 12.5 µL of this master mix to each well.
-
Add 10 µL of diluted Aurora kinase to the wells designated for the positive control and test inhibitor. Add 10 µL of kinase buffer to the "blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate at room temperature for another 45 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Protocol 3: Cell Viability (MTT) Assay for Anticancer Screening
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test imidazo[4,5-b]pyridine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[13][14][15]
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its ability to mimic endogenous purines provides access to a wide range of biological targets, leading to a diverse array of pharmacological activities. The extensive research into their anticancer properties, particularly as kinase inhibitors, has yielded several promising lead compounds. Furthermore, the emerging applications in inflammatory, viral, and neurodegenerative diseases highlight the untapped potential of this remarkable heterocyclic system.
Future research in this field should focus on several key areas:
-
Structure-Based Drug Design: Leveraging X-ray crystallography and computational modeling to design more potent and selective inhibitors for specific targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of imidazo[4,5-b]pyridines in other disease areas where purinergic signaling plays a crucial role.
-
Pharmacokinetic and Safety Profiling: Early and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify candidates with favorable drug-like properties.
-
Combination Therapies: Evaluating the synergistic effects of imidazo[4,5-b]pyridine derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.
By continuing to explore the rich chemical space of imidazo[4,5-b]pyridines and applying modern drug discovery technologies, the scientific community is well-positioned to translate the therapeutic promise of this scaffold into innovative medicines that address significant unmet medical needs.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 7. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-HBV activity evaluation of new substituted imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
Methodological & Application
Application Note & Synthesis Protocol: 2-Chloro-1H-imidazo[4,5-b]pyridine Hydrochloride
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride, a crucial building block in medicinal chemistry and drug discovery. As an isostere of purine, the imidazo[4,5-b]pyridine scaffold is of significant interest for developing novel therapeutics, including kinase inhibitors and antiviral agents.[1][2] This guide details a reliable two-step synthetic route commencing from the commercially available 2,3-diaminopyridine. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for producing a high-purity final compound. It is intended for researchers and professionals in organic synthesis and pharmaceutical development.
Introduction & Synthetic Strategy
The 1H-imidazo[4,5-b]pyridine core is a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1][3] The introduction of a chlorine atom at the 2-position provides a versatile synthetic handle for further functionalization via nucleophilic substitution or cross-coupling reactions, enabling the construction of diverse compound libraries.
Our synthetic approach is a robust and scalable two-step process designed for efficiency and high purity.
Strategic Rationale:
-
Step 1: Cyclization to form the Imidazole Ring. We begin with the cyclocondensation of 2,3-diaminopyridine with urea. This reaction forms the thermodynamically stable lactam, 1H-imidazo[4,5-b]pyridin-2(3H)-one. Urea serves as a safe and cost-effective source of the carbonyl group required to form the imidazole ring. This method avoids the use of more hazardous reagents like phosgene or its derivatives.
-
Step 2: Chlorination and Salt Formation. The hydroxyl group of the intermediate lactam is then converted to the target chloro group using phosphorus oxychloride (POCl₃), a powerful and standard reagent for such transformations. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The resulting free base is then converted to its hydrochloride salt to improve stability and handling characteristics.
The overall synthetic pathway is illustrated below.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocols
Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 1H-imidazo[4,5-b]pyridin-2(3H)-one
Principle: This step involves a condensation-cyclization reaction. The nucleophilic amino groups of 2,3-diaminopyridine attack the electrophilic carbonyl carbon of urea. Subsequent elimination of ammonia drives the formation of the stable, cyclic ureide structure, which is the imidazole-fused pyridinone.[4]
Materials and Reagents:
-
2,3-Diaminopyridine (CAS: 452-58-4, Purity: ≥98%)
-
Urea (CAS: 57-13-6, Purity: ≥99%)
-
Deionized Water
-
Ethanol
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Heating mantle with a temperature controller and magnetic stirrer
-
Reflux condenser
-
Thermometer
-
Buchner funnel and filtration apparatus
Procedure:
-
Combine 2,3-diaminopyridine (10.91 g, 100 mmol, 1.0 eq.) and urea (12.01 g, 200 mmol, 2.0 eq.) in a 250 mL three-neck round-bottom flask.
-
Equip the flask with a magnetic stir bar, a thermometer, and a reflux condenser.
-
Heat the mixture gradually in a heating mantle. The solids will melt to form a homogenous liquid at approximately 130-140 °C.
-
Increase the temperature to 180-190 °C and maintain it for 3-4 hours. Vigorous evolution of ammonia gas will be observed. Expert Insight: Ensure the reaction is conducted in a highly efficient fume hood as ammonia is corrosive and toxic. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction period, cool the flask to approximately 100 °C. The reaction mixture will solidify upon cooling.
-
Carefully add 100 mL of hot deionized water to the solidified mass and heat the suspension to boiling with vigorous stirring to dissolve impurities.
-
Cool the mixture to room temperature and then further in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and byproducts.
-
Dry the resulting off-white to light brown solid under vacuum at 60 °C to a constant weight.
Yield & Characterization:
-
Typical Yield: 11.5 - 12.8 g (85-95%)
-
Appearance: Off-white to light tan powder
-
Melting Point: >300 °C
-
¹H NMR (DMSO-d₆): δ 11.4 (s, 1H), 10.8 (s, 1H), 7.65 (d, 1H), 7.20 (d, 1H), 6.85 (t, 1H).
Step 2: Synthesis of this compound
Principle: This is a deoxychlorination reaction. The lactam oxygen of the intermediate is activated by phosphorus oxychloride, forming a reactive phosphate ester. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃ itself), leading to the formation of the 2-chloro product and phosphate byproducts. The final acidification protonates the basic nitrogen atoms of the heterocyclic system to yield the stable hydrochloride salt.
Materials and Reagents:
-
1H-imidazo[4,5-b]pyridin-2(3H)-one (from Step 1)
-
Phosphorus oxychloride (POCl₃) (CAS: 10025-87-3, Purity: ≥99%)
-
Toluene
-
Crushed Ice
-
Ammonium Hydroxide solution (NH₄OH, ~30%)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Hydrochloric Acid solution (4M in 1,4-Dioxane or Diethyl Ether)
Procedure:
-
Place 1H-imidazo[4,5-b]pyridin-2(3H)-one (6.75 g, 50 mmol, 1.0 eq.) in a 250 mL round-bottom flask equipped with a stir bar and reflux condenser.
-
In a fume hood, carefully add phosphorus oxychloride (50 mL, ~535 mmol, 10.7 eq.). CAUTION: POCl₃ is highly corrosive, toxic, and reacts violently with water. Handle with extreme care.
-
Heat the resulting suspension to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The mixture should become a clear, dark solution.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 250 g of crushed ice in a large beaker with vigorous stirring. This quenching step is highly exothermic. Perform this in an efficient fume hood.
-
Once the ice has melted, carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9. A precipitate will form.
-
Extract the aqueous slurry with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free base of 2-Chloro-1H-imidazo[4,5-b]pyridine as a solid.
-
Dissolve the crude solid in a minimal amount of anhydrous DCM or ethyl acetate.
-
While stirring, add a 4M solution of HCl in dioxane or diethyl ether dropwise until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Yield & Characterization:
-
Typical Yield: 7.1 - 8.5 g (75-90% for the final salt)
-
Appearance: White to off-white crystalline solid
-
Melting Point: 225-230 °C (decomposes)
-
¹H NMR (D₂O): δ 8.25 (d, 1H), 7.90 (d, 1H), 7.40 (dd, 1H).
-
MS (ESI): m/z = 154.0 [M+H]⁺ for the free base (C₆H₄ClN₃).
Quantitative Data Summary
| Compound Name | Starting/Intermediate/Product | Mol. Weight ( g/mol ) | Molar Eq. | Theoretical Yield (g) | Typical Yield (%) |
| 2,3-Diaminopyridine | Starting Material | 109.13 | 1.0 | - | - |
| 1H-imidazo[4,5-b]pyridin-2(3H)-one | Intermediate | 135.12 | - | 13.51 | 85-95% |
| 2-Chloro-1H-imidazo[4,5-b]pyridine HCl | Final Product | 190.03 | - | 9.50 | 75-90% (from int.) |
Safety & Troubleshooting
Safety Precautions:
-
Phosphorus Oxychloride (POCl₃): Acutely toxic, causes severe skin burns and eye damage, and reacts violently with water, releasing toxic fumes. Always handle in a chemical fume hood with appropriate PPE. Have a sodium bicarbonate solution ready for neutralization of spills.
-
Ammonia/Ammonium Hydroxide: Corrosive and toxic. The neutralization step should be performed slowly in a well-ventilated area to control the exotherm and fumes.
-
2,3-Diaminopyridine: Harmful if swallowed or in contact with skin. Avoid inhalation of dust.[4]
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Insufficient temperature or reaction time. | Ensure the reaction temperature is maintained at 180-190 °C and monitor for the cessation of ammonia evolution. |
| Incomplete Chlorination (Step 2) | Insufficient reflux time or degraded POCl₃. | Extend reflux time to 8 hours. Use a fresh, unopened bottle of POCl₃. |
| Difficult Product Isolation | Product is partially soluble in water. | During work-up in Step 2, ensure thorough extraction with DCM. A continuous extractor can be used if needed. |
| Product is Dark/Oily | Presence of polymeric byproducts. | Purify the crude free base by column chromatography (Silica gel, DCM/Methanol gradient) before salt formation. |
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
Application Note: A Streamlined One-Pot Synthesis of Imidazo[4,5-b]Pyridine Derivatives from 2-Chloro-3-nitropyridine
An In-Depth Technical Guide
Executive Summary: The Strategic Advantage of One-Pot Synthesis
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a structural bioisostere of purines and forming the backbone of numerous therapeutic agents, including kinase inhibitors and cardiotonic drugs.[1][2] Traditional synthetic routes to these vital heterocycles often involve multi-step procedures that are time-consuming, resource-intensive, and generate significant waste. This application note details a highly efficient, one-pot, three-step tandem reaction for the synthesis of diverse N-1 and C-2 substituted imidazo[4,5-b]pyridines starting from the readily available precursor, 2-chloro-3-nitropyridine. By leveraging a sequential nucleophilic aromatic substitution (SNAr), nitro group reduction, and condensation/cyclization cascade, this methodology circumvents the need for intermediate isolation and purification, offering a greener, more atom-economical, and operationally simpler path to this critical pharmacophore.[2][3] This guide provides a comprehensive theoretical framework, a field-validated experimental protocol, and practical insights to enable researchers to rapidly construct libraries of these valuable compounds.
The Chemical Rationale: A Tandem Reaction Cascade
The elegance of this one-pot synthesis lies in the orchestration of three distinct yet compatible chemical transformations within a single reaction vessel. The choice of 2-chloro-3-nitropyridine as the starting material is strategic; the potent electron-withdrawing nature of the nitro group at the 3-position significantly activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr).[4]
The reaction proceeds through the following validated mechanistic pathway:
-
Step A: Nucleophilic Aromatic Substitution (SNAr): The process begins with the substitution of the C2-chloride by a primary amine (R¹-NH₂). This reaction is highly regioselective due to the electronic activation provided by the adjacent nitro group.[4][5]
-
Step B: In-Situ Nitro Group Reduction: Once the SNAr reaction is complete, a reducing agent, such as sodium dithionite (Na₂S₂O₄), is introduced directly into the mixture. This selectively reduces the nitro group to a primary amine, forming a transient N-substituted pyridine-2,3-diamine intermediate without affecting other functionalities.[1]
-
Step C: Condensation and Oxidative Annulation: The final step involves the addition of an aldehyde (R²-CHO). The newly formed diamine condenses with the aldehyde to form a dihydroimidazo[4,5-b]pyridine intermediate, which then undergoes in-situ oxidation to furnish the final aromatic imidazo[4,5-b]pyridine product.[2]
This entire sequence can be performed in a single pot, often in environmentally benign solvents like an isopropanol/water mixture, which enhances the overall efficiency and sustainability of the synthesis.[2][3]
Caption: Mechanistic pathway of the one-pot synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure that has been shown to be effective for a wide range of primary amines and aldehydes.[2][3] Researchers should optimize conditions for their specific substrates as needed.
Safety and Handling
-
2-Chloro-3-nitropyridine (CAS: 5470-18-8): This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[6]
-
Sodium Dithionite (Na₂S₂O₄): Can be self-heating and may catch fire. Keep away from moisture.
-
Solvents: Isopropanol and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle and condenser in a well-ventilated area, away from ignition sources.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Purity | Notes |
| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.55 | >98% | Starting material. |
| Primary Amine (R¹-NH₂) | Varies | Varies | >98% | e.g., Propylamine, Benzylamine. |
| Aldehyde (R²-CHO) | Varies | Varies | >98% | e.g., Benzaldehyde, 4-Nitrobenzaldehyde. |
| Sodium Dithionite (Na₂S₂O₄) | 7775-14-6 | 174.11 | ~85% (Technical) | Reducing agent. Use fresh. |
| Isopropanol (IPA) | 67-63-0 | 60.10 | Anhydrous | Solvent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | Co-solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Extraction solvent. |
| Brine (sat. NaCl aq.) | N/A | N/A | N/A | For aqueous wash. |
| Anhydrous MgSO₄ or Na₂SO₄ | Varies | Varies | N/A | Drying agent. |
| Silica Gel | 63231-67-4 | 60.08 | 230-400 mesh | For column chromatography. |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the one-pot synthesis.
-
SNAr Reaction:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq.).
-
Add a 1:1 mixture of isopropanol (IPA) and water to achieve a concentration of approximately 0.2 M.
-
Add the primary amine (1.1 eq.) to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Rationale: The IPA/water solvent system is an environmentally friendly medium that effectively solubilizes the reactants for all three stages of the reaction.[2][3] Heating accelerates the SNAr reaction.
-
-
Reaction Monitoring (Part 1):
-
Monitor the consumption of 2-chloro-3-nitropyridine by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.
-
-
Nitro Group Reduction:
-
Once the starting material is consumed, cool the reaction mixture slightly (to ~60 °C).
-
In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq.) in water.
-
Add the sodium dithionite solution dropwise to the reaction mixture. An exotherm and/or gas evolution may be observed.
-
Return the mixture to 80 °C and stir for 1-2 hours.
-
Rationale: Sodium dithionite is an inexpensive and effective reducing agent for this transformation. A slight excess ensures complete reduction of the nitro intermediate.[1]
-
-
Reaction Monitoring (Part 2):
-
Monitor the conversion of the nitro-intermediate to the diamine by TLC. The diamine product is typically more polar and may exhibit a different color under UV light.
-
-
Condensation and Cyclization:
-
To the same reaction mixture containing the in-situ generated diamine, add the aldehyde (1.1 eq.).
-
Continue heating at 80 °C overnight (8-12 hours).
-
Rationale: The reaction is left overnight to ensure the condensation and subsequent oxidative cyclization go to completion.
-
-
Work-up and Extraction:
-
After cooling to room temperature, remove the isopropanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x 50 mL for a ~1g scale reaction).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure imidazo[4,5-b]pyridine derivative.
-
Product Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques. For example, the product 3-Butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine would exhibit the following characteristic signals:[2][3]
-
¹H NMR (CDCl₃, 300 MHz): δ 8.42 (dd, J = 4.7, 1.5 Hz, 1H), 8.08 (dd, J = 8.0, 1.5 Hz, 1H), 7.80–7.76 (m, 2H), 7.29–7.23 (m, 3H), 4.40 (t, J = 7.6 Hz, 2H), 1.80 (quint, J = 7.6 Hz, 2H), 1.36–1.24 (m, 2H), 0.88 (t, J = 7.6 Hz, 3H).[2][3]
-
¹³C NMR (CDCl₃, 75 MHz): δ 165.8 (d, JCF = 247.5 Hz), 153.8, 148.9, 144.2, 135.5, 131.0 (d, JCF = 15 Hz), 127.5, 127.0 (d, JCF = 3.3 Hz), 118.9, 116.5 (d, JCF = 3.3 Hz), 43.8, 32.2, 20.2, 13.9.[2][3]
-
HRMS (EI, m/z): Calculated for C₁₆H₁₆FN₃: 269.1328; Found: 269.1324 (M⁺).[2][3]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of SNAr product (Step 1) | - Inactive primary amine.- Insufficient heating. | - Check the purity of the amine.- Ensure the reaction temperature reaches 80 °C. |
| Incomplete nitro reduction (Step 3) | - Old or degraded sodium dithionite.- Insufficient equivalents of reducing agent. | - Use a fresh bottle of sodium dithionite.- Increase the equivalents to 4.0. |
| Multiple spots on TLC after cyclization (Step 5) | - Formation of side products.- Incomplete oxidation to the aromatic product. | - Ensure aldehyde is pure.- If the reaction is not open to air, allow some air access (via a needle) to facilitate oxidation. Extend reaction time. |
| Difficulty in purification | - Co-elution of product with impurities. | - Adjust the polarity of the eluent for column chromatography.- Consider a second column or recrystallization if necessary. |
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Tandem reaction for imidazo[4,5-b]pyridine skeleton construction
Tandem Reaction for Imidazo[4,5-b]pyridine Skeleton Construction: A Comprehensive Guide for Medicinal Chemists
Introduction: The Privileged Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, an isomer of purine, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities.[1] Derivatives of this heterocyclic system have been reported as potent agents for various conditions, including acting as dual inhibitors of FLT3/aurora kinases for acute myeloid leukemia, angiotensin II type I receptor blockers, and nonbenzodiazepine anticonvulsants and anxiolytics.[2] The cardiotonic agent sulmazole is a notable example of a drug featuring this core structure.[2]
Given its therapeutic potential, the development of efficient and versatile synthetic routes to construct the imidazo[4,5-b]pyridine skeleton is of paramount importance. Traditional multi-step syntheses are often plagued by issues such as low overall yields, the need for purification of intermediates, and significant waste generation. Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, offer an elegant and efficient solution to these challenges. This application note provides a detailed overview and a field-proven protocol for a robust tandem reaction strategy for the construction of functionalized imidazo[4,5-b]pyridines.
A Tandem Approach: From Simple Precursors to a Complex Scaffold
A highly effective tandem strategy for the synthesis of the imidazo[4,5-b]pyridine skeleton commences with the readily available 2-chloro-3-nitropyridine.[2][3] This one-pot procedure involves a sequence of three key transformations: a nucleophilic aromatic substitution (SNAr), a nitro group reduction, and a final heteroannulation. This approach is particularly advantageous as it allows for the introduction of diversity at two key positions of the final molecule and requires only a single chromatographic purification step at the end of the sequence.[2][3]
The Logic Behind the Tandem Sequence
The success of this tandem reaction hinges on the carefully orchestrated sequence of events, each enabling the next.
-
SNAr Reaction: The initial step involves the substitution of the chloro group on the pyridine ring with a primary amine. The electron-withdrawing nitro group in the ortho position activates the ring towards nucleophilic attack, facilitating a smooth SNAr reaction. This step is crucial for introducing the first point of diversity (the N-substituent) on the final imidazo[4,5-b]pyridine.
-
In Situ Nitro Group Reduction: The intermediate N-substituted-3-nitropyridin-2-amine is then subjected to reduction. The choice of reducing agent is critical. A mild reducing agent is required to selectively reduce the nitro group without affecting other functional groups. The reduction of the nitro group to an amine is the pivotal step that sets the stage for the final cyclization, generating the key 2,3-diaminopyridine intermediate in situ.
-
Heteroannulation: The final step is the condensation of the in situ generated diamine with an aldehyde, leading to the formation of the imidazole ring. This acid-catalyzed cyclization and subsequent oxidation (often aerial) forges the desired imidazo[4,5-b]pyridine skeleton. This step introduces the second point of diversity at the 2-position of the final product.
Visualizing the Tandem Workflow
Caption: Workflow for the tandem synthesis of imidazo[4,5-b]pyridines.
Detailed Experimental Protocol
This protocol is adapted from a reported highly efficient and clean procedure for the synthesis of a diverse library of imidazo[4,5-b]pyridines.[2][3]
Materials and Reagents
-
2-Chloro-3-nitropyridine
-
Substituted primary amines
-
Substituted aromatic aldehydes
-
Isopropyl alcohol (IPA)
-
Water (H₂O)
-
Zinc dust (Zn)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure
-
SNAr Reaction:
-
To a solution of 2-chloro-3-nitropyridine (1.0 mmol) in a mixture of H₂O and IPA (1:1, 10 mL), add the desired primary amine (1.2 mmol).
-
Stir the reaction mixture at 80 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
In Situ Nitro Group Reduction:
-
After the completion of the SNAr reaction (as indicated by TLC), add Zn dust (2.0 mmol) to the reaction mixture.
-
Slowly add concentrated HCl (1.0 mmol) dropwise at room temperature.
-
Stir the mixture at 80 °C for 45 minutes. The color of the reaction mixture will typically change, indicating the reduction of the nitro group.
-
-
Heteroannulation and Work-up:
-
To the resulting solution containing the in situ generated diamine, add the desired aromatic aldehyde (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a celite bed to remove zinc residue.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Add water to the residue and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure functionalized imidazo[4,5-b]pyridine.
-
Proposed Reaction Mechanism
Caption: Proposed mechanism for the tandem synthesis.
Substrate Scope and Data
The described tandem reaction has been shown to be effective for a wide range of primary amines and aromatic aldehydes, demonstrating its utility in generating diverse chemical libraries.
| Entry | Amine (R-NH₂) | Aldehyde (R'-CHO) | Product | Yield (%) |
| 1 | n-Butylamine | 4-Fluorobenzaldehyde | 3-Butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine | 85[2] |
| 2 | Benzylamine | Benzaldehyde | 3-Benzyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 88[2] |
| 3 | 3-Methoxypropylamine | Benzaldehyde | 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | 82[2] |
| 4 | Cyclohexylamine | 4-Chlorobenzaldehyde | 3-Cyclohexyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | 80[2] |
Characterization Data for Representative Compounds:
-
3-Butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine (Table 1, Entry 1):
-
¹H NMR (300 MHz, CDCl₃): δ 8.42 (dd, J = 4.7, 1.5 Hz, 1H), 8.08 (dd, J = 8.0, 1.5 Hz, 1H), 7.80–7.76 (m, 2H), 7.29–7.23 (m, 3H), 4.40 (t, J = 7.6 Hz, 2H), 1.80 (quint, J = 7.6 Hz, 2H), 1.36–1.24 (m, 2H), 0.88 (t, J = 7.6 Hz, 3H).[2][3]
-
¹³C NMR (75 MHz, CDCl₃): δ 165.8 (d, JCF = 247.5 Hz), 153.8, 148.9, 144.2, 135.5, 131.0 (d, JCF = 15 Hz), 127.5, 127.0 (d, JCF = 3.3 Hz), 118.9, 116.5 (d, JCF = 3.3 Hz), 43.8, 32.2, 20.2, 13.9.[2][3]
-
HRMS (EI, m/z): calcd for C₁₆H₁₆FN₃, 269.1328; found, 269.1324 (M⁺).[2][3]
-
-
3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine (Table 1, Entry 3):
-
¹H NMR (300 MHz, CDCl₃): δ 8.40 (dd, J = 4.7, 1.1 Hz, 1H), 8.07 (dd, J = 6.8, 1.1 Hz, 1H), 7.83–7.79 (m, 2H), 7.56–7.54 (m, 3H), 7.26 (m, 1H), 4.55 (t, J = 7.2 Hz, 2H), 3.32 (t, J = 7.2 Hz, 2H), 3.18 (s, 3H), 2.14 (quint, J = 7.2 Hz, 2H).[2][3]
-
¹³C NMR (75 MHz, CDCl₃): δ 155.0, 149.1, 144.2, 135.6, 130.6, 129.3, 129.0, 127.6, 118.9, 69.7, 58.9, 41.5, 30.1.[2][3]
-
HRMS (EI, m/z): calcd for C₁₆H₁₇N₃O, 267.1372; found, 267.1367 (M⁺).[2][3]
-
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of each key step can be monitored by TLC, providing clear checkpoints for the researcher. The final products can be unambiguously characterized by standard analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry, as demonstrated by the provided data. The robustness of this tandem reaction across a range of substrates further enhances its reliability for generating libraries of novel compounds for drug discovery programs.
Conclusion
The tandem reaction strategy commencing from 2-chloro-3-nitropyridine offers a powerful and efficient platform for the construction of the medicinally important imidazo[4,5-b]pyridine skeleton. This one-pot, three-step process is characterized by its operational simplicity, broad substrate scope, and the requirement for only a single purification step. By understanding the underlying mechanistic principles and following the detailed protocol provided, researchers in drug development can rapidly access a diverse array of functionalized imidazo[4,5-b]pyridine derivatives for biological screening and lead optimization.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 2-Chloro-1H-imidazo[4,5-b]pyridine for the Synthesis of Novel Kinase Inhibitors
Abstract
The 1H-imidazo[4,5-b]pyridine core is a cornerstone scaffold in modern medicinal chemistry, bearing a close structural resemblance to endogenous purines and thus interacting effectively with the ATP-binding sites of numerous protein kinases.[1][2][3] Its rigid, planar structure and strategically positioned hydrogen bond donors and acceptors make it an ideal starting point for the design of potent and selective kinase inhibitors.[4] This guide focuses on the practical application of a key intermediate, 2-Chloro-1H-imidazo[4,5-b]pyridine, a versatile building block that enables the rapid generation of diverse compound libraries targeting critical kinases in oncology and immunology, such as Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Bruton's tyrosine kinase (BTK).[4][5][6][7] We provide detailed, field-proven protocols for its derivatization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, explaining the causality behind experimental choices to ensure reproducible and efficient synthesis.
The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms. The imidazo[4,5-b]pyridine scaffold has emerged as a "privileged structure" in this context for several reasons[2][8]:
-
Bioisosterism with Purine: Its fusion of imidazole and pyridine rings mimics the natural purine core of ATP, allowing it to function as a competitive inhibitor by forming key hydrogen bonds with the kinase hinge region.[4]
-
Tunable Properties: The scaffold offers multiple positions (primarily C2, C6, and N3) for substitution, allowing medicinal chemists to fine-tune potency, selectivity against off-target kinases, and ADME (absorption, distribution, metabolism, and excretion) properties.[2]
-
Proven Clinical Relevance: Derivatives of this core have demonstrated significant preclinical and clinical efficacy, validating its utility in drug discovery. For instance, potent dual inhibitors of FLT3 and Aurora kinases have been developed for acute myeloid leukemia (AML).[4][9]
2-Chloro-1H-imidazo[4,5-b]pyridine is the ideal starting material for exploring this chemical space. The chlorine atom at the C2 position is readily displaced or coupled, serving as a synthetic handle for introducing molecular diversity.
Core Synthetic Pathways from 2-Chloro-1H-imidazo[4,5-b]pyridine
Two primary synthetic strategies unlock the potential of 2-Chloro-1H-imidazo[4,5-b]pyridine: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. These methods allow for the introduction of amine-containing fragments and aryl/heteroaryl moieties, respectively—both of which are common features in successful kinase inhibitors.
Caption: Core synthetic routes from 2-Chloro-1H-imidazo[4,5-b]pyridine.
Protocol 1: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of 2-Chloro-1H-imidazo[4,5-b]pyridine with an amine, a fundamental step in synthesizing inhibitors that feature a C2-amino linkage. This is particularly common for introducing piperazine moieties, which can extend into solvent-exposed regions of the ATP pocket to enhance potency and solubility.
Causality and Experimental Rationale:
-
Reactivity: The electron-withdrawing nature of the pyridine nitrogen and the imidazole ring activates the C2 position, making the chlorine a good leaving group for SNAr.
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Solvent: A polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or a polar protic solvent like 2-propanol is chosen to effectively solvate the reactants and facilitate the reaction, often requiring heat to proceed at a reasonable rate.[10]
Step-by-Step Methodology
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-1H-imidazo[4,5-b]pyridine (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., 2-propanol or NMP) to achieve a concentration of approximately 0.1-0.2 M.
-
Addition of Reactants: Add the desired amine nucleophile (e.g., 1-Boc-piperazine) (1.1-1.5 eq) to the stirring solution.
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically runs for 12-24 hours.
-
Work-up:
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure C2-aminated product.
Protocol 2: C2-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a powerful and versatile method for forming C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl groups at the C2 position.[2][11] This is crucial for probing interactions deep within the ATP binding site and modulating kinase selectivity.[12]
Causality and Experimental Rationale:
-
Catalytic Cycle: The reaction relies on a palladium(0) catalyst that undergoes oxidative addition into the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the product and regenerate the catalyst.[13]
-
Catalyst and Ligand: A combination like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand such as XantPhos is effective.[1] For halo-pyridines, catalysts like PdCl₂(dppf) are also robust choices as they are less prone to deactivation.[10] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base and Solvent: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required for the transmetalation step.[10] A solvent system like toluene/ethanol or 1,4-dioxane/water is used to dissolve both the organic and inorganic reagents.[11]
Step-by-Step Methodology
-
Reagent Preparation: To a microwave vial or Schlenk flask, add 2-Chloro-1H-imidazo[4,5-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 eq), and the base (e.g., Na₂CO₃) (2.0-3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)) (0.05-0.10 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-18 hours. Monitor progress by LC-MS.
-
Work-up:
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired 2-aryl-1H-imidazo[4,5-b]pyridine derivative.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Data Summary: Representative Imidazo[4,5-b]pyridine Kinase Inhibitors
The synthetic routes described above have been successfully employed to generate highly potent kinase inhibitors. The table below summarizes the activity of representative compounds built upon the imidazo[4,5-b]pyridine scaffold.
| Compound ID (Reference) | Target Kinase(s) | Inhibitory Potency (Kd or IC50) | Therapeutic Area |
| Compound 27e [4] | Aurora-A, Aurora-B, FLT3, FLT3-ITD | Kd = 7.5 nM (Aurora-A), 48 nM (Aurora-B), 6.2 nM (FLT3), 38 nM (FLT3-ITD) | Acute Myeloid Leukemia |
| Compound 31 [6] | Aurora-A, Aurora-B, Aurora-C | IC50 = 42 nM (Aurora-A), 198 nM (Aurora-B), 227 nM (Aurora-C) | Oncology |
| Compound 6b [5] | Bruton's Tyrosine Kinase (BTK) | IC50 = 1.14 µM | B-cell Malignancies / Autoimmune |
| Compound 19 [2][11] | Various Cancer Cell Lines | IC50 = 1.45–4.25 µM (Antiproliferative) | Oncology |
Data compiled from published literature. Potency values are for enzymatic or cellular assays as specified in the source.
Conclusion and Future Directions
2-Chloro-1H-imidazo[4,5-b]pyridine is a high-value, versatile starting material for the synthesis of kinase inhibitors. The SNAr and Suzuki-Miyaura coupling reactions provide reliable and scalable pathways to generate extensive libraries of novel compounds. By carefully selecting the amine or boronic acid coupling partner, researchers can systematically probe the structure-activity relationships (SAR) of the target kinase, optimizing for potency, selectivity, and drug-like properties. Further derivatization, such as alkylation at the N1 or N3 positions, can provide additional vectors for optimization.[8] The protocols and principles outlined in this guide serve as a robust foundation for any drug discovery program aiming to leverage the proven potential of the imidazo[4,5-b]pyridine scaffold.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matilda.science [matilda.science]
- 6. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Protocol for the Palladium-Catalyzed C2 Amination of Imidazo[4,5-b]pyridines
An Application Note for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C2-Amino Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous purines, allowing it to function as an effective mimic in various biological pathways.[1][2] This structural feature has led to the development of numerous compounds targeting a wide array of diseases. The introduction of an amino group at the C2 position is a critical synthetic transformation, as it installs a key hydrogen bond donor/acceptor unit, significantly modulating the pharmacological profile of the molecule. These C2-aminated derivatives are integral to compounds investigated as kinase inhibitors, anti-inflammatory agents, and modulators of GABAA receptors.[1]
Developing a robust and versatile protocol for this C2 amination is therefore of paramount importance to researchers in drug discovery and development. While methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions or highly activated substrates.[3][4] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior strategy, offering broad substrate scope, functional group tolerance, and milder reaction conditions.[5][6]
This guide provides a detailed protocol for the Buchwald-Hartwig C2 amination of halo-imidazo[4,5-b]pyridines, explains the mechanistic rationale behind the choice of reagents, and offers practical insights for its successful implementation.
Principle and Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine, mediated by a palladium catalyst.[5][7] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the cycle, as it facilitates both the initial oxidative addition and the final, product-releasing reductive elimination steps.[5][8]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-haloimidazo[4,5-b]pyridine, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[9]
-
Reductive Elimination : The C-N bond is formed as the desired 2-aminoimidazo[4,5-b]pyridine product is released, regenerating the active Pd(0) catalyst to continue the cycle.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerated Synthesis of Imidazo[4,5-b]pyridine Analogs via Microwave-Assisted Organic Synthesis (MAOS)
Introduction: The Significance of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry and materials science. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a cornerstone for the development of novel therapeutics.[1] Derivatives have shown significant potential as kinase inhibitors for cancer therapy (e.g., Aurora A kinase), anti-inflammatory agents, antivirals, and treatments for neuropathic pain.[1][2] Given their broad therapeutic promise, the development of rapid, efficient, and scalable synthetic methodologies is a critical objective for researchers in drug discovery.[3]
The Technology Advantage: Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthesis of heterocyclic compounds often requires long reaction times, high temperatures, and can result in low yields with significant by-product formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[4][5][6]
The core principle of MAOS is dielectric heating. Polar molecules and ions within the reaction mixture directly absorb microwave energy, leading to a rapid and uniform increase in temperature throughout the bulk of the solution.[6] This is fundamentally different from conventional heating, which relies on slower thermal conduction from the vessel walls.[6] The primary advantages of this approach include:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days conventionally can often be completed in minutes.[4][7]
-
Higher Yields and Purity: The rapid heating minimizes the time available for side reactions, leading to cleaner reaction profiles and higher product purity.[6][7]
-
Enhanced Reaction Rates: Microwaves can induce temperatures far above the solvent's boiling point in sealed vessels, accelerating chemical transformations.
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of sustainable chemistry.[4][7]
Core Protocol: One-Pot Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridine
This section details a representative one-pot protocol for the synthesis of imidazo[4,5-b]pyridine analogs via the microwave-assisted condensation and oxidative cyclization of a diaminopyridine with an aromatic aldehyde.
Principle
The reaction proceeds via an initial condensation of 2,3-diaminopyridine with a substituted aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation, often facilitated by air or a mild oxidant, yields the final aromatic imidazo[4,5-b]pyridine scaffold. Microwave irradiation drastically accelerates both the initial condensation and the final cyclization/aromatization steps.
Materials & Equipment
-
Reagents:
-
Equipment:
-
Monowave or multi-mode microwave reactor
-
10 mL microwave reaction vial with a stir bar
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
-
Experimental Workflow Visualization
Caption: Experimental workflow for microwave-assisted synthesis.
Step-by-Step Protocol
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 5-bromopyridine-2,3-diamine (1.0 mmol, 1 equivalent).
-
Addition of Aldehyde: Add the desired substituted benzaldehyde (1.0 mmol, 1.0 equivalent).
-
Solvent Addition: Add 3 mL of DMF. Causality Note: DMF is an excellent solvent for this reaction due to its high boiling point and high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.[8]
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at 140°C for 15 minutes with stirring. The pressure should be monitored and maintained below the instrument's safety limit.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.
-
Workup: Pour the reaction mixture into a beaker containing 30 mL of ice-cold water. A precipitate will typically form.
-
Isolation: Collect the solid product by vacuum filtration, washing the precipitate with cold water (2 x 10 mL).
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by flash column chromatography on silica gel.[9]
Reaction Mechanism & Optimization
Mechanistic Pathway
The synthesis of the 3H-imidazo[4,5-b]pyridine core from a 2,3-diaminopyridine and an aldehyde proceeds through a well-established pathway involving condensation followed by oxidative cyclization.
Caption: Simplified mechanism of imidazo[4,5-b]pyridine formation.
-
Condensation: The more nucleophilic amino group of the diaminopyridine attacks the carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate.
-
Cyclization: The remaining amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydro-imidazopyridine ring.
-
Oxidation/Aromatization: The dihydro intermediate is then oxidized to form the stable aromatic imidazo[4,5-b]pyridine ring system. In many cases, atmospheric oxygen is sufficient for this step, especially at the elevated temperatures achieved with microwave heating.[1]
Parameter Optimization
For novel substrates, optimization may be required. The following table provides a starting point for systematic optimization.
| Parameter | Range | Rationale & Field Insights |
| Temperature | 100 - 160 °C | Higher temperatures accelerate the rate-limiting cyclization and aromatization steps. Monitor pressure to avoid safety cutoffs. |
| Time | 5 - 45 min | Most reactions are complete within 10-20 minutes. Longer times may be needed for less reactive aldehydes but can also lead to degradation. |
| Solvent | DMF, EtOH, H₂O | DMF and EtOH are excellent microwave absorbers. Water can be a green and effective solvent for certain substrates.[1] |
| Equivalents | 1:1 to 1:1.2 | A slight excess of the aldehyde (1.1 eq) can sometimes drive the initial condensation to completion for less reactive partners. |
Characterization of Synthesized Analogs
The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques. A self-validating protocol requires confirmation by at least two independent methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The disappearance of aldehyde proton signals (~9-10 ppm) and the appearance of characteristic aromatic and NH proton signals are key indicators.[8][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Table 2: Representative Characterization Data for 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
| Analysis | Expected Result | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.10 (s, 1H, NH), 9.40 (s, 1H, pyridine H), 7.62 (s, 1H, pyridine H), 6.60-6.95 (m, 5H, Ar-H). | [8] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 161.8, 150.2, 148.4, 138.8, 134.7, 131.8, 131.2, 129.3, 127.5, 119.2. | [8] |
| MS (EI) | m/z (%): 276.18 [M+2]⁺. | [8] |
Safety Precautions
-
Always handle reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave synthesis involves high pressures and temperatures. Only use vials and caps specifically designed for the microwave reactor and never exceed the manufacturer's recommended volume, temperature, or pressure limits.
-
Ensure the microwave reactor's safety interlocks are functioning correctly before operation.
Conclusion
Microwave-assisted organic synthesis provides a powerful platform for the rapid and efficient construction of medicinally relevant imidazo[4,5-b]pyridine analogs.[9] This method significantly reduces reaction times from hours to minutes while often improving yields and product purity compared to conventional heating.[7][9] The protocol described herein is robust, scalable, and adaptable to a wide range of substrates, making it an invaluable tool for researchers in drug discovery and medicinal chemistry.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 6. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 7. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Imidazo[4,5-b]pyridines via Suzuki Coupling Reactions
Introduction: The Strategic Importance of Imidazo[4,5-b]pyridine Functionalization
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, owing to its structural resemblance to endogenous purines.[1] This structural mimicry allows it to interact with a wide array of biological targets, leading to the development of potent therapeutic agents.[1][2] Consequently, the strategic derivatization of this core structure is of paramount importance for modulating pharmacological properties and exploring structure-activity relationships (SAR).[1] Among the myriad of cross-coupling reactions available to the medicinal chemist, the palladium-catalyzed Suzuki-Miyaura coupling stands out as a robust and versatile tool for forging carbon-carbon bonds.[1][3]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of Suzuki coupling reactions for the derivatization of imidazo[4,5-b]pyridines. We will delve into the mechanistic underpinnings of the reaction, offer optimized, field-proven protocols, and provide troubleshooting insights to navigate potential challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide (or triflate) and an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[3][4] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The cycle commences with the oxidative addition of the halo-imidazo[4,5-b]pyridine to a Pd(0) complex, forming a Pd(II) intermediate.[4][6] This is often the rate-determining step of the reaction.[7]
-
Transmetalation : The organoboron reagent, activated by a base to form a more nucleophilic "ate" complex, transfers its organic moiety to the Pd(II) center, displacing the halide.[4][8]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired derivatized imidazo[4,5-b]pyridine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Protocols for Imidazo[4,5-b]pyridine Derivatization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following protocols are designed to be robust starting points for the derivatization of halo-imidazo[4,5-b]pyridines.
General Experimental Protocol
Materials and Reagents:
-
Halo-imidazo[4,5-b]pyridine (1.0 eq)
-
Boronic acid or boronate ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, (A-taphos)₂PdCl₂) (0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene/Ethanol, Dioxane/Water, DMF/Water)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas manifold
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halo-imidazo[4,5-b]pyridine, boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. It is crucial to degas the solvent to prevent oxidation of the Pd(0) catalyst.[9]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired derivatized imidazo[4,5-b]pyridine.
Table of Optimized Reaction Conditions
The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table summarizes various conditions successfully employed for the Suzuki coupling on the imidazo[4,5-b]pyridine core.
| Position of Halogen | Catalyst (mol%) | Ligand (if applicable) | Base | Solvent System | Temp (°C) | Yield Range (%) | Reference |
| 6-Bromo | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene:Ethanol (4:1) | Reflux | 35-100 | [1] |
| 2-Halo | PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | Good to Excellent | [10] |
| 6-Chloro | Pd₂(dba)₃ (2.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | [11] |
| General Aryl Bromide | Pd(OAc)₂ (2) | PPh₃ | Na₂CO₃ | DMF/H₂O | 80-100 | Good | [12] |
| General Aryl Bromide | (A-taphos)₂PdCl₂ | A-taphos | Cs₂CO₃ | Dioxane | 100 | High | [1] |
Experimental Workflow Visualization
Caption: A typical experimental workflow for Suzuki coupling reactions.
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. Below are common issues and their potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture.[13] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Degassing the solvent is critical.[9]
-
Poorly Soluble Base: Some inorganic bases like K₃PO₄ have low solubility in organic solvents. Grinding the base to a fine powder or adding a small amount of water can improve its efficacy.[14]
-
Electron-Rich Halides: Electron-donating groups on the imidazo[4,5-b]pyridine ring can make oxidative addition more difficult.[14] In such cases, using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos) can accelerate the reaction.[11]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at elevated temperatures. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can minimize this side product.
-
Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure the reaction medium is sufficiently basic. Pyridine-based boronic acids can be particularly susceptible to this.[9]
-
-
Difficult Purification:
-
Residual Palladium: Palladium residues can often be removed by treating the crude product solution with a scavenger resin or by filtering through a pad of Celite®.
-
Tautomers: Some N-unsubstituted imidazo[4,5-b]pyridine derivatives may exist as inseparable tautomers, which can complicate NMR interpretation and purification.[1]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the derivatization of the medicinally important imidazo[4,5-b]pyridine scaffold. By understanding the underlying mechanism and carefully selecting and optimizing reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological screening. This guide provides a solid foundation for the successful application of this powerful reaction in drug discovery and development programs.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Introduction: The Therapeutic Promise of the Imidazo[4,5-b]pyridine Scaffold
An In-Depth Guide to the Biological Evaluation of Novel Imidazo[4,5-b]pyridine Compounds
The imidazo[4,5-b]pyridine core, a heterocyclic ring system structurally analogous to endogenous purines, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural mimicry allows these compounds to interact with a wide array of biological targets, making them a fertile ground for the discovery of novel therapeutics.[4] Research has demonstrated their potential across multiple disease areas, including oncology, virology, and inflammatory conditions.[2][5] Notably, derivatives of this scaffold have shown potent activity as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[3][6][7][8]
The journey from a newly synthesized imidazo[4,5-b]pyridine derivative to a potential drug candidate is a rigorous, multi-step process of biological evaluation. This guide provides a detailed framework for researchers, outlining the core assays required to characterize the bioactivity of these novel compounds. We will proceed from initial high-throughput screening for cytotoxic effects to more complex mechanistic studies aimed at identifying the specific cellular pathways and molecular targets being modulated. The causality behind each protocol is emphasized to provide not just the "how," but the critical "why" behind each experimental step.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening Imidazo[4,5-b]pyridine Derivatives for Antiproliferative Activity Using the Sulforhodamine B (SRB) Assay
Introduction: The Therapeutic Promise of Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, largely due to its structural similarity to naturally occurring purines.[1][2][3] This similarity allows derivatives of this class to interact with a wide range of biological targets, particularly protein kinases, making them a focal point in the development of novel anticancer agents.[1] Numerous studies have demonstrated that substituted imidazo[4,5-b]pyridines can exhibit potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, and pancreas.[2][3][4][5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest (commonly at the G2/M phase), or the inhibition of key signaling pathways crucial for cancer cell growth and survival.[3][4]
This application note provides a detailed, field-proven protocol for assessing the in vitro antiproliferative activity of novel imidazo[4,5-b]pyridine derivatives. We will focus on the Sulforhodamine B (SRB) assay, a robust and reliable method for cell density determination, which is particularly well-suited for high-throughput screening (HTS) campaigns.
Principle of the SRB Assay: A Foundation of Trustworthiness
Before detailing the protocol, it is crucial to understand the causality behind this choice of assay. Unlike metabolic assays such as the MTT assay, which measures mitochondrial enzyme activity, the SRB assay is a cytotoxicity assay based on the measurement of total cellular protein content.[6][7][8] The bright-pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the cell mass.[6][8]
This distinction is critical for several reasons:
-
Reduced Compound Interference: Imidazo[4,5-b]pyridine derivatives, like many small molecules, can possess reducing or oxidizing properties that may interfere with the chemistry of metabolic assays (e.g., MTT, XTT), leading to false-positive or false-negative results.[10][11] The SRB assay's reliance on protein content circumvents this issue, providing a more direct and less confounded measure of cell number.[9]
-
Stable Endpoint: The protein-dye complex is stable, and once the dye is solubilized, the measurement is not time-sensitive. This contrasts with formazan-based assays where the product can be unstable.[7][8]
-
High Linearity and Signal-to-Noise Ratio: The SRB assay demonstrates excellent linearity with cell number over a wide range and typically yields a high signal-to-noise ratio.[7]
These characteristics make the SRB assay a self-validating system for this class of compounds, ensuring that the data generated is both accurate and reproducible.
Experimental Workflow Overview
The protocol is logically structured into four main stages: Cell Culture & Plating, Compound Treatment, Cell Fixation & SRB Staining, and Data Analysis. Each stage contains critical control points to ensure the integrity of the results.
Caption: High-level workflow for the SRB antiproliferative assay.
Detailed Protocol & Methodologies
Part 1: Materials & Reagents
-
Cell Lines: Select a panel of human cancer cell lines relevant to the therapeutic target. For initial screening, the NCI-60 panel provides a broad representation.[12] For example, HCT-116 (colon), MCF-7 (breast), and NCI-H460 (lung) are commonly used.[12] A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.
-
Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Imidazo[4,5-b]pyridine Derivatives: Prepare a 10 mM stock solution in sterile DMSO.
-
Control Compound: Doxorubicin or Etoposide (1 mM stock in DMSO) as a positive control for cytotoxicity.
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Trypan Blue Solution (0.4%)
-
Phosphate Buffered Saline (PBS), sterile
-
Fixation Solution: 50% (w/v) Trichloroacetic Acid (TCA) in water. Store at 4°C.
-
SRB Solution: 0.4% (w/v) Sulforhodamine B in 1% (v/v) Acetic Acid. Store at room temperature, protected from light.
-
Washing Solution: 1% (v/v) Acetic Acid in water.
-
Solubilization Solution: 10 mM Tris Base solution (pH 10.5). Store at room temperature.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 565 nm)
-
Part 2: Step-by-Step Experimental Procedure
Day 1: Cell Seeding
-
Cell Culture: Harvest cells that are in the logarithmic growth phase. It is critical to use healthy, consistently passaged cells to ensure reproducibility.[13]
-
Cell Counting: Perform a cell count using a hemocytometer and Trypan Blue to ensure >95% viability.[6]
-
Plating: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells/well.[7][9] Seed 100 µL of cell suspension into each well of a 96-well plate.
-
Expert Tip: To mitigate the "edge effect" where wells on the perimeter of the plate evaporate faster, fill these outer wells with 200 µL of sterile PBS or medium without cells and do not use them for experimental data.[13]
-
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[14]
Day 2: Compound Treatment
-
Compound Dilution: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives and the positive control (e.g., Doxorubicin) in a serum-free medium. A typical concentration range for initial screening is 0.01 µM to 100 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used (typically ≤ 0.5%).[13]
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Each concentration should be tested in triplicate. Include wells for:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with DMSO vehicle.
-
Blank Control: Medium only (no cells) for background subtraction.[7]
-
-
Incubation: Return the plate to the incubator for the desired exposure time, typically 72 hours for antiproliferative studies.[7][15]
Day 5: Cell Fixation and SRB Staining
-
Fixation: Carefully add 50 µL of cold Fixation Solution (TCA) directly to each well without removing the culture medium. This fixes the cells and their proteins to the plate.
-
Incubation: Incubate the plate for 1 hour at 4°C.[9]
-
Washing: Discard the supernatant and wash the plates five times with the Washing Solution (1% Acetic Acid) to remove excess TCA and serum proteins. Vigorously flick the plates between washes to remove all liquid.
-
Drying: Allow the plates to air-dry completely. This can be done at room temperature overnight or in a low-temperature incubator.
-
Staining: Add 100 µL of SRB Solution to each well and incubate at room temperature for 30 minutes in the dark.[8]
-
Final Wash: Quickly discard the SRB solution and wash the plates four times with the Washing Solution to remove unbound dye.[9]
-
Drying: Air-dry the plates completely until no moisture is visible.[8]
Day 5 (cont.): Solubilization and Absorbance Reading
-
Solubilization: Add 200 µL of Solubilization Solution (10 mM Tris Base) to each well.[9]
-
Shaking: Place the plate on an orbital shaker for 10-15 minutes to ensure the bound dye is fully solubilized.[9][16]
-
Reading: Measure the optical density (OD) at 565 nm using a microplate reader.[7][9] A reference wavelength of 690 nm can be used to subtract background noise.[7][8]
Data Analysis and Interpretation
The trustworthiness of the final result hinges on a logical and standardized data analysis workflow.
Caption: Step-by-step data analysis from raw absorbance to IC50.
-
Background Subtraction: Average the OD values of the blank (medium-only) wells and subtract this value from all other wells.[16]
-
Calculate Percent Growth Inhibition: Use the following formula for each compound concentration[17]: % Inhibition = 100 * [1 - (OD_treated - OD_blank) / (OD_vehicle_control - OD_blank)]
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[18][19]
-
IC50 Calculation: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal, four-parameter logistic function is common) to determine the IC50 value.[18][19][20] The IC50 is the concentration of the compound that causes a 50% inhibition of cell growth.[18]
Example Data Presentation
Summarize the calculated IC50 values in a clear, comparative table.
| Compound ID | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| Derivative A | HCT-116 (Colon) | 1.5 ± 0.2 | 13.3 |
| MCF-7 (Breast) | 2.1 ± 0.3 | 9.5 | |
| Fibroblast | 20.0 ± 1.8 | - | |
| Derivative B | HCT-116 (Colon) | 15.8 ± 1.1 | 0.8 |
| MCF-7 (Breast) | 18.2 ± 2.5 | 0.7 | |
| Fibroblast | 12.5 ± 0.9 | - | |
| Doxorubicin | HCT-116 (Colon) | 0.8 ± 0.1 | 5.0 |
| MCF-7 (Breast) | 0.5 ± 0.05 | 8.0 | |
| Fibroblast | 4.0 ± 0.4 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Uneven cell seeding; Pipetting errors; Edge effects. | Ensure a homogenous single-cell suspension before plating; Use calibrated multichannel pipettes; Avoid using the outer wells of the plate.[13] |
| Low Absorbance Signal | Suboptimal cell density (too low); Insufficient incubation time; Incomplete solubilization. | Optimize cell seeding density via a titration experiment; Ensure complete dissolution of the dye by thorough mixing on a shaker.[14] |
| High Background Absorbance | Microbial contamination; Reagent contamination. | Visually inspect plates for contamination; Use fresh, sterile reagents and maintain aseptic technique.[14] |
Conclusion
The Sulforhodamine B assay is an authoritative and robust method for evaluating the in vitro antiproliferative activity of imidazo[4,5-b]pyridine derivatives. Its principle, based on quantifying total cellular protein, provides a reliable alternative to metabolic assays that may be prone to compound interference. By adhering to the detailed protocol, incorporating proper controls, and employing rigorous data analysis, researchers can generate high-quality, reproducible data. This information is essential for structure-activity relationship (SAR) studies and for identifying lead compounds for further preclinical development in the oncology drug discovery pipeline.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. mdpi.com [mdpi.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. zellx.de [zellx.de]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. clyte.tech [clyte.tech]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for Screening 2-Chloro-1H-imidazo[4,5-b]pyridine Derivatives for Antimicrobial Activity
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] Imidazopyridines, a class of fused nitrogen-containing heterocycles, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including anticancer, antiviral, and antimicrobial properties.[3][4][5][6] Specifically, derivatives of the 2-chloro-1H-imidazo[4,5-b]pyridine core represent a focal point for the synthesis of new therapeutic agents due to the versatile reactivity of the chloro-substituent, allowing for diverse structural modifications.[7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen 2-chloro-1H-imidazo[4,5-b]pyridine derivatives for antimicrobial activity. The protocols detailed herein are grounded in established methodologies and are designed to ensure scientific integrity and logical progression from initial screening to preliminary safety assessment.
Strategic Workflow for Antimicrobial Screening
A systematic approach is paramount to efficiently identify promising lead compounds. The proposed workflow is a multi-tiered strategy that begins with a broad primary screen to identify active compounds, followed by quantitative secondary assays to determine potency, and culminating in an initial assessment of cytotoxicity to gauge selectivity.
Caption: High-level workflow for screening antimicrobial compounds.
Part 1: Primary Antimicrobial Screening - Agar Well Diffusion Assay
The agar well diffusion method is a widely used, cost-effective preliminary test to evaluate the antimicrobial activity of extracts and newly synthesized compounds.[10][11][12] This technique relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.[1][13]
Causality Behind Experimental Choices
-
Medium Selection: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the satisfactory growth of most common pathogens.
-
Inoculum Standardization: The turbidity of the microbial suspension is standardized to a 0.5 McFarland standard.[14] This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL and ensures that the density of the bacterial lawn is consistent across all plates, which is critical for the reproducibility of the zone of inhibition.[14]
-
Well Creation: Creating uniform wells in the agar is crucial for consistent diffusion of the compound.[13] A sterile cork borer of a standard diameter (e.g., 6 mm) should be used.
-
Controls: The inclusion of positive (a known antibiotic) and negative (the solvent used to dissolve the compounds) controls is essential for validating the assay.[14] The positive control confirms the susceptibility of the test organism and the suitability of the assay conditions, while the negative control ensures that the solvent has no intrinsic antimicrobial activity.
Step-by-Step Protocol: Agar Well Diffusion
-
Preparation of MHA Plates: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of approximately 4 mm. Allow the agar to solidify completely.
-
Inoculum Preparation: From a fresh overnight culture of the test microorganism, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculation of Plates: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the MHA plates to obtain a confluent lawn of growth.
-
Well Creation: Aseptically punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Application of Test Compounds: Carefully add a fixed volume (e.g., 50 µL) of the dissolved 2-chloro-1H-imidazo[4,5-b]pyridine derivatives (at a standard concentration, e.g., 1 mg/mL) into the respective wells. Also, add the positive and negative controls to separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation: Zone of Inhibition
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Positive Control (Antibiotic) | Zone of Inhibition (mm) of Positive Control |
| Derivative 1 | 50 | [Insert Data] | [Insert Data] | Vancomycin | [Insert Data] |
| Derivative 2 | 50 | [Insert Data] | [Insert Data] | Ciprofloxacin | [Insert Data] |
| ... | ... | ... | ... | ... | ... |
| Negative Control | - | 0 | 0 | - | - |
Part 2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Compounds demonstrating significant zones of inhibition in the primary screen should be advanced to a quantitative secondary assay to determine their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[15][16][17] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21]
Causality Behind Experimental Choices
-
96-Well Plate Format: This format allows for the efficient testing of multiple compounds and concentrations simultaneously, reducing the required volume of reagents and compounds.[22]
-
Serial Dilutions: Two-fold serial dilutions provide a logarithmic concentration gradient, which is effective for determining the MIC over a broad range of concentrations.[15]
-
Final Inoculum Concentration: A final inoculum density of approximately 5 x 10⁵ CFU/mL in each well is a CLSI standard.[14] This concentration is low enough to be sensitive to the action of the antimicrobial agent but high enough to ensure robust growth in the control wells.
-
Controls: A growth control (inoculum without compound) is essential to confirm the viability of the microorganism, and a sterility control (broth only) is necessary to check for contamination.[14][16]
Step-by-Step Protocol: Broth Microdilution
-
Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB). The typical concentration range to screen is 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][15]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL). Include growth and sterility controls.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Derivative 1 | Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Derivative 1 | Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Derivative 2 | Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Derivative 2 | Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| ... | ... | ... | ... | ... | ... |
Part 3: Preliminary Safety Assessment - Cytotoxicity Assay
A crucial aspect of early-stage drug discovery is to assess the potential toxicity of lead compounds to mammalian cells. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a desirable characteristic of any antimicrobial agent. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for evaluating cytotoxicity.[23][24][25]
Causality Behind Experimental Choices
-
Principle of MTT Assay: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15][26] The amount of formazan produced is proportional to the number of viable cells.
-
Cell Line Selection: The choice of cell line can be tailored to the intended application of the antimicrobial agent. Common choices for general cytotoxicity screening include human embryonic kidney cells (HEK293) or human liver cancer cells (HepG2).
-
Dose-Response Curve: Testing a range of compound concentrations is essential to generate a dose-response curve and calculate the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability).
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (cells treated with the solvent) and a blank control (medium only). Incubate for a specified exposure time (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle control. This data is then used to plot a dose-response curve and determine the CC₅₀ value. A higher CC₅₀ value indicates lower cytotoxicity.
Structure-Activity Relationship (SAR) and Hit Selection
The data generated from the screening cascade should be systematically analyzed to identify promising lead compounds.
Caption: Logic for hit selection and SAR analysis.
By comparing the antimicrobial activity (MIC) and cytotoxicity (CC₅₀) of the different 2-chloro-1H-imidazo[4,5-b]pyridine derivatives, a structure-activity relationship (SAR) can be established.[27] This involves identifying which chemical modifications to the core structure lead to increased potency and selectivity. Compounds with low MIC values and high CC₅₀ values (and thus a high Selectivity Index) should be prioritized as lead candidates for further development.
Conclusion
This guide provides a robust and scientifically sound framework for the initial screening of 2-chloro-1H-imidazo[4,5-b]pyridine derivatives for antimicrobial activity. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can efficiently identify and prioritize promising new antimicrobial agents for further investigation in the fight against infectious diseases.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 19. iacld.com [iacld.com]
- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 21. darvashco.com [darvashco.com]
- 22. researchgate.net [researchgate.net]
- 23. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Aurora Kinase Inhibitors from the Imidazo[4,5-b]pyridine Scaffold
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Rationale for Targeting Aurora Kinases with Imidazo[4,5-b]pyridine Derivatives
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitotic progression.[1][2] Their functions are critical for ensuring genomic integrity during cell division, with roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3] In numerous human cancers, both solid and hematological, the overexpression and/or amplification of Aurora kinases have been strongly correlated with tumorigenesis, aneuploidy, and poor patient prognosis.[1][4] This makes them highly attractive targets for the development of novel anticancer therapeutics.[1][5]
The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design due to its structural similarity to the purine core of ATP, allowing it to effectively compete for the ATP-binding pocket of kinases.[6][7] This scaffold has been successfully utilized to develop potent inhibitors of various kinases, including Aurora kinases.[8][9] A notable example is Danusertib (PHA-739358), an imidazo[4,5-b]pyridine derivative that potently inhibits all three Aurora kinase isoforms and has progressed to clinical trials.[10][11][12][13]
This guide provides a comprehensive overview and detailed protocols for the development of Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold, from initial design and synthesis to preclinical evaluation.
I. Design and Synthesis of Imidazo[4,5-b]pyridine-Based Inhibitors
The design of selective and potent Aurora kinase inhibitors from the imidazo[4,5-b]pyridine scaffold is guided by understanding the subtle differences in the ATP-binding pockets of the Aurora kinase isoforms.[14][15] Specifically, Aurora A differs from Aurora B and C at three key residues: L215, T217, and R220.[14][15] Exploiting these differences through computational modeling and structure-based design can lead to the development of isoform-selective inhibitors.[14][15]
General Synthetic Scheme
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the condensation of a diaminopyridine with a substituted aldehyde, followed by further modifications to introduce diversity at various positions of the scaffold. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: General synthetic workflow for imidazo[4,5-b]pyridine inhibitors.
II. In Vitro Evaluation of Inhibitor Potency and Selectivity
The initial characterization of newly synthesized compounds involves determining their inhibitory activity against the target kinases and assessing their selectivity.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay to measure the activity of Aurora kinases by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Aurora A, B, and C kinases (e.g., from Promega or Cell Signaling Technology).[16][17][18]
-
Appropriate kinase substrates (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B).[18][19]
-
ADP-Glo™ Kinase Assay kit (Promega).[16]
-
Test compounds (imidazo[4,5-b]pyridine derivatives) dissolved in DMSO.
-
Kinase reaction buffer.
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, ATP (at a concentration close to the Km for each kinase), and the appropriate kinase substrate.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of the assay plate.
-
Add the kinase of interest (Aurora A, B, or C) to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the kinase reaction mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the "vehicle control" (DMSO only) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Potency and Selectivity Profile
The results of the in vitro kinase assays should be summarized in a table for easy comparison of the potency and selectivity of the synthesized compounds.
| Compound ID | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Selectivity (B/A) | Selectivity (C/A) |
| IPI-001 | 15 | 150 | 120 | 10 | 8 |
| IPI-002 | 250 | 25 | 30 | 0.1 | 0.12 |
| Danusertib | 13 | 79 | 61 | 6.1 | 4.7 |
Note: Data for Danusertib is from published sources for reference.[10][11]
III. Cell-Based Assays for Target Engagement and Phenotypic Effects
Cell-based assays are crucial to confirm that the inhibitors can penetrate the cell membrane, engage with their intended targets, and elicit the desired biological response.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol assesses the inhibition of Aurora A and B in cells by measuring the phosphorylation of their respective downstream substrates.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-Aurora A (Thr288), anti-total-Aurora A, anti-phospho-Histone H3 (Ser10), anti-total-Histone H3, and a loading control (e.g., anti-GAPDH).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for assessing cellular target engagement of Aurora kinase inhibitors.
Protocol 3: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the antiproliferative effect of the inhibitors on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SW620, K562).
-
Cell culture medium and supplements.
-
Test compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
White, opaque 96-well plates.
Procedure:
-
Cell Seeding: Seed a known number of cells into each well of a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
IV. Off-Target Profiling and Kinome Selectivity
To ensure the safety and specificity of the lead compounds, it is essential to assess their activity against a broad panel of kinases. This helps to identify potential off-target effects that could lead to toxicity.[20]
Methodology:
Lead compounds should be screened against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).[21] Compounds showing significant inhibition of off-target kinases should be further evaluated to determine their IC50 values for those kinases. This provides a comprehensive selectivity profile and helps in the selection of candidates with the most favorable safety profiles for further development.
V. In Vivo Efficacy Studies
Promising lead compounds with good in vitro and cellular activity, as well as a favorable selectivity profile, should be evaluated in animal models of cancer to assess their in vivo efficacy.
Methodology:
Human tumor xenograft models in immunocompromised mice are commonly used.[10] Tumor cells are implanted subcutaneously, and once the tumors reach a certain size, the animals are treated with the test compound (e.g., orally or intraperitoneally). Tumor growth is monitored over time, and the efficacy of the compound is determined by its ability to inhibit tumor growth compared to a vehicle-treated control group.[10]
VI. Aurora Kinase Signaling Pathway
Caption: A simplified diagram of the Aurora kinase signaling pathway and the points of intervention by imidazo[4,5-b]pyridine inhibitors.
Conclusion
The imidazo[4,5-b]pyridine scaffold represents a versatile and promising starting point for the development of novel Aurora kinase inhibitors. By following a systematic approach of design, synthesis, and comprehensive in vitro and in vivo evaluation as outlined in these protocols, researchers can identify and optimize potent and selective drug candidates with the potential for clinical development in oncology.
References
- 1. scispace.com [scispace.com]
- 2. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [snv63.ru]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aurora A Kinase Enzyme System [promega.kr]
- 17. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Aurora B Kinase Enzyme System [promega.sg]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Purification of 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride: An Application Guide
Introduction: The Critical Role of Purity in Drug Discovery
2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology.[1][2] The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products, complicate reaction kinetics, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in fundamental chemical principles and designed for practical application in research and development settings.
This document will delve into three primary purification methodologies: acid-base extraction, recrystallization, and column chromatography. For each technique, we will explore the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the rationale behind the experimental choices to empower researchers to achieve the highest possible purity for this critical synthetic intermediate.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is the foundation for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N₃ | |
| Molecular Weight | 190.03 g/mol | |
| Appearance | White to off-white or pale-yellow solid | [3] |
| Predicted pKa | ~5-7 (Estimated based on related imidazopyridine structures) | N/A |
| Solubility | Soluble in water and lower alcohols; sparingly soluble to insoluble in many non-polar organic solvents. | [4][5] |
Potential Impurities:
The synthesis of this compound typically involves the cyclization of a substituted diaminopyridine precursor.[1][2] Based on these synthetic routes, common impurities may include:
-
Unreacted Starting Materials: Such as 2,3-diamino-x-chloropyridine or related precursors.
-
Isomeric Byproducts: Formation of other imidazo[4,5-c]pyridine or imidazo[1,2-a]pyridine isomers depending on the starting materials and reaction conditions.
-
Over-alkylation or Arylation Products: If the synthesis involves N-alkylation or N-arylation steps.
-
Hydrolysis Products: Where the 2-chloro substituent is replaced by a hydroxyl group, forming the corresponding imidazolone.
-
Residual Solvents and Reagents: From the synthesis and work-up steps.
Purification Strategy Workflow
The selection and sequence of purification techniques will depend on the nature and quantity of the impurities present. A general workflow is proposed below:
Caption: General purification workflow for this compound.
Acid-Base Extraction: Exploiting Basicity for Purification
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[6][7] 2-Chloro-1H-imidazo[4,5-b]pyridine possesses basic nitrogen atoms in its heterocyclic core. As a hydrochloride salt, it is already in its protonated, water-soluble form. This protocol focuses on converting the salt to its free base form to remove water-soluble acidic or neutral impurities, followed by reconversion to the hydrochloride salt.
Rationale: This technique is highly effective for removing non-basic organic impurities and inorganic salts. By converting the target compound to its free base, it becomes soluble in organic solvents, allowing for washing with aqueous solutions to remove water-soluble impurities. Subsequent treatment with hydrochloric acid regenerates the purified hydrochloride salt, which will precipitate if an appropriate solvent is chosen or can be isolated by evaporation of the aqueous layer.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in deionized water to a concentration of approximately 5-10% (w/v).
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2 M) sodium hydroxide (NaOH) solution while gently swirling. Monitor the pH with pH paper; continue adding base until the pH is ~8-9. This deprotonates the imidazopyridine hydrochloride, forming the free base.
-
Extraction of the Free Base: Extract the aqueous solution with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for every 100 mL of aqueous solution). The free base is more soluble in the organic layer.[8]
-
Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove residual water and any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Re-formation of the Hydrochloride Salt:
-
Method A (Precipitation): To the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol) with stirring. The purified this compound will precipitate out of the solution.
-
Method B (Aqueous Extraction): Extract the organic solution with a dilute aqueous HCl solution (e.g., 1 M HCl). The free base will be protonated and move into the aqueous layer. The aqueous layer can then be collected and the water removed under reduced pressure to yield the purified hydrochloride salt.
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Caption: Workflow for acid-base extraction purification.
Recrystallization: The Gold Standard for Solid Purification
Principle: Recrystallization is a purification technique for solid compounds based on differences in solubility.[9][10][11] The principle relies on dissolving the impure compound in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[11]
Rationale: For this compound, which is a salt, polar protic solvents like alcohols are often good candidates for recrystallization.[5][12] The hydrochloride salt form generally enhances crystallinity compared to the free base. The choice of solvent is critical; an ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below.
Protocol for Recrystallization:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile). A good solvent will show low solubility at room temperature but high solubility upon heating. A solvent pair (e.g., ethanol/diethyl ether) can also be used, where the compound is soluble in one solvent and insoluble in the other.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) to just dissolve the solid completely. This should be done at or near the boiling point of the solvent.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Caption: Step-by-step process of recrystallization.
Column Chromatography: For Challenging Separations
Principle: Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[13][14][15][16] For polar compounds like this compound, a polar stationary phase like silica gel is commonly used.[17]
Rationale: This method is particularly useful when dealing with complex mixtures of impurities that have similar solubilities, making recrystallization ineffective. Since silica gel is acidic, it can strongly interact with basic compounds, leading to poor separation (streaking).[18] To mitigate this, a small amount of a basic modifier (e.g., triethylamine or ammonia) is often added to the mobile phase, or a basic stationary phase like alumina is used.
Protocol for Silica Gel Column Chromatography:
-
Stationary Phase and Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution:
-
Mobile Phase Selection: A common mobile phase for polar heterocyclic compounds is a mixture of a non-polar solvent and a polar solvent, such as dichloromethane (DCM) and methanol (MeOH). A typical starting gradient could be 1-5% MeOH in DCM.
-
Adding a Basic Modifier: To improve the peak shape and recovery of the basic compound, add a small amount (0.1-1%) of triethylamine (Et₃N) or a few drops of aqueous ammonia to the mobile phase.[18]
-
Gradient Elution: Start with a lower polarity mobile phase and gradually increase the polarity (e.g., from 1% to 10% MeOH in DCM) to elute the compounds from the column.
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Caption: Workflow for purification by column chromatography.
Conclusion: A Multi-faceted Approach to Purity
The purification of this compound is a critical step in the synthesis of many potential therapeutic agents. The choice of purification method depends on the specific impurities present and the desired final purity. Acid-base extraction offers a robust method for removing non-basic impurities. Recrystallization is a powerful technique for achieving high purity when a suitable solvent is identified. For more complex mixtures, column chromatography provides the necessary resolving power. By understanding the principles behind each of these techniques and applying the detailed protocols provided, researchers can confidently and efficiently obtain high-purity this compound, ensuring the quality and integrity of their subsequent research and development efforts.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 3. 2-CHLORO-1H-IMIDAZO[4,5-B]PYRIDINE | 104685-82-7 [sigmaaldrich.com]
- 4. Buy 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride | 1092381-05-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. idc-online.com [idc-online.com]
- 8. fiveable.me [fiveable.me]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 13. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 14. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 15. chromtech.com [chromtech.com]
- 16. microbenotes.com [microbenotes.com]
- 17. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 18. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic sequence. We will delve into the common challenges encountered during the two-main stages of this synthesis, providing not just solutions, but also the chemical reasoning behind them.
Introduction to the Synthesis
The most prevalent and scalable synthesis of this compound involves a two-step process. The first step is the cyclization of 2,3-diaminopyridine with a suitable carbonyl source, typically urea, to form the intermediate 1H-imidazo[4,5-b]pyridin-2(3H)-one. The second step is the chlorination of this intermediate, most commonly with phosphorus oxychloride (POCl₃), followed by the formation of the hydrochloride salt.
This guide is structured to address potential issues in each of these stages, offering practical advice to improve your yield and purity.
General Synthetic Workflow
Caption: General two-step synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine HCl.
Part 1: Troubleshooting Guide
Step 1: Cyclization of 2,3-Diaminopyridine with Urea
This step involves the formation of the core imidazo[4,5-b]pyridine ring system. While seemingly straightforward, several factors can lead to low yields of the desired 1H-imidazo[4,5-b]pyridin-2(3H)-one.
Question 1: My yield of 1H-imidazo[4,5-b]pyridin-2(3H)-one is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this cyclization are often due to incomplete reaction, side reactions, or sublimation of the starting material. Let's break down the potential issues and solutions:
-
Incomplete Reaction:
-
Cause: The reaction is a melt fusion and requires a sufficiently high temperature to proceed to completion. Inadequate heating can result in a significant amount of unreacted starting materials.
-
Solution: Ensure your reaction temperature is maintained between 180-220 °C. Use a high-boiling point solvent for heating if a neat reaction is difficult to control. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Side Reactions and Impurity Formation:
-
Cause: At high temperatures, 2,3-diaminopyridine can undergo self-condensation or polymerization, leading to insoluble, dark-colored byproducts. Overheating can also lead to the decomposition of urea and the starting material.
-
Solution:
-
Temperature Control: While a high temperature is necessary, avoid exceeding 220 °C. A well-controlled heating mantle or a sand bath is recommended over an oil bath at these temperatures.
-
Stoichiometry: Use a slight excess of urea (e.g., 1.1 to 1.2 equivalents) to ensure complete reaction of the 2,3-diaminopyridine and to compensate for any decomposition of urea.
-
-
-
Sublimation of Starting Material:
-
Cause: 2,3-Diaminopyridine can sublime at the reaction temperature, leading to a loss of material from the reaction mixture.
-
Solution: Perform the reaction in a sealed tube or a flask equipped with a reflux condenser to minimize the loss of starting material.
-
Experimental Protocol: Synthesis of 1H-Imidazo[4,5-b]pyridin-2(3H)-one
-
Combine 2,3-diaminopyridine (1 equivalent) and urea (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in a sand bath to 190-200 °C. The mixture will melt and ammonia will evolve.
-
Maintain the temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature. The solidified mass is then triturated with hot water to remove any unreacted urea and other water-soluble impurities.
-
The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.
| Reagent | Molar Ratio | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2,3-Diaminopyridine | 1 | 190-200 | 2-3 | 75-85 |
| Urea | 1.2 |
Step 2: Chlorination of 1H-Imidazo[4,5-b]pyridin-2(3H)-one
This step converts the lactam functionality of the intermediate into the desired 2-chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This is a critical step where yield can be significantly impacted.
Question 2: The chlorination of 1H-imidazo[4,5-b]pyridin-2(3H)-one with POCl₃ is giving me a low yield of the 2-chloro product. What could be going wrong?
Answer:
Low yields in this chlorination step are frequently due to incomplete reaction, formation of byproducts, or difficult work-up and purification.
-
Incomplete Reaction:
-
Cause: The lactam can be a poor nucleophile, and the reaction may require harsh conditions to go to completion. Insufficient heating or reaction time can leave a significant amount of starting material unreacted.
-
Solution:
-
Temperature and Time: Ensure the reaction is heated to reflux (around 110 °C for neat POCl₃) for a sufficient amount of time (typically 3-6 hours). Monitor the reaction progress by TLC.
-
Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent electrophile.[1][2]
-
-
-
Formation of Byproducts:
-
Cause: The harsh conditions and the reactive nature of POCl₃ can lead to the formation of several byproducts. These can include phosphorylated intermediates, dimers, or polymers, especially if the reaction is overheated or run for an extended period. Over-chlorination on the pyridine ring is also a possibility, though less common under standard conditions.
-
Solution:
-
Controlled Heating: Avoid excessive heating. Use a well-controlled heating system and monitor the internal temperature of the reaction.
-
Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed, as this can lead to byproduct formation.
-
-
-
Difficult Work-up and Product Loss:
-
Cause: The work-up of POCl₃ reactions can be challenging. Quenching the excess POCl₃ with water is highly exothermic and can lead to the hydrolysis of the desired 2-chloro product back to the starting material. The product is also water-sensitive.
-
Solution:
-
Careful Quenching: The reaction mixture should be cooled to room temperature before being very slowly and carefully added to crushed ice or ice-water with vigorous stirring. This helps to dissipate the heat generated during the quenching of excess POCl₃.
-
pH Adjustment: After quenching, the acidic solution should be neutralized carefully with a base such as sodium carbonate or ammonium hydroxide to a pH of 7-8. This will precipitate the free base of the product.
-
Extraction: The product should be promptly extracted into an organic solvent like ethyl acetate or dichloromethane.
-
-
Mechanism of Chlorination with POCl₃ and DMF Catalyst
Caption: Simplified mechanism of chlorination using POCl₃ with a DMF catalyst.
Experimental Protocol: Synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine
-
To 1H-imidazo[4,5-b]pyridin-2(3H)-one (1 equivalent), add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of DMF (0.1 equivalents).
-
Heat the mixture to reflux (around 110 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide to pH 7-8.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
| Reagent | Molar Ratio | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1H-Imidazo[4,5-b]pyridin-2(3H)-one | 1 | ~110 (Reflux) | 4-6 | 60-75 |
| POCl₃ | 5-10 | |||
| DMF (catalytic) | 0.1 |
Step 3: Formation of the Hydrochloride Salt
Question 3: I have successfully synthesized the free base of 2-Chloro-1H-imidazo[4,5-b]pyridine, but I am having trouble forming a stable, pure hydrochloride salt.
Answer:
The formation of the hydrochloride salt is generally straightforward, but issues can arise from residual impurities or the choice of solvent and HCl source.
-
Impure Free Base:
-
Cause: If the free base is not sufficiently pure, it can be difficult to obtain a crystalline hydrochloride salt. Oily impurities can prevent crystallization.
-
Solution: Ensure the free base is purified by column chromatography or recrystallization before attempting salt formation.
-
-
Choice of Solvent and HCl Source:
-
Cause: The choice of solvent is critical for obtaining a crystalline salt. The free base should be soluble in the chosen solvent, while the hydrochloride salt should be insoluble. Using an aqueous HCl solution can sometimes lead to lower yields due to the solubility of the salt in water.[3]
-
Solution:
-
Dissolve the purified free base in a dry, aprotic solvent such as diethyl ether, isopropanol, or ethyl acetate.
-
Add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath can help.
-
Collect the salt by filtration, wash with the solvent used, and dry under vacuum.
-
-
Experimental Protocol: Formation of this compound
-
Dissolve the purified 2-Chloro-1H-imidazo[4,5-b]pyridine free base in a minimal amount of dry isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in isopropanol or diethyl ether (1.1 equivalents) dropwise with stirring.
-
Stir the mixture at room temperature for 30 minutes to an hour.
-
Collect the precipitated solid by filtration.
-
Wash the solid with the solvent used for the reaction and then with diethyl ether.
-
Dry the solid under vacuum to obtain the hydrochloride salt.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use other chlorinating agents besides POCl₃?
A1: Yes, other chlorinating agents like thionyl chloride (SOCl₂) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used. A POCl₃/PCl₅ mixture can be a more powerful chlorinating agent and may be effective if the reaction with POCl₃ alone is sluggish.[4] However, these reagents are also highly reactive and require careful handling. The choice of chlorinating agent may require optimization of the reaction conditions.
Q2: What are the key safety precautions I should take during this synthesis?
A2: Both POCl₃ and SOCl₂ are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The quenching of these reagents should be done with extreme care.
Q3: My final product is a dark oil instead of a solid. What should I do?
A3: A dark, oily product is indicative of impurities. This could be due to side reactions during the cyclization or chlorination steps. It is recommended to purify the crude product by column chromatography on silica gel. If the free base is an oil, attempting to form the hydrochloride salt can sometimes induce crystallization.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in N-Methylation of Imidazo[4,5-b]pyridine
Welcome to the technical support center for the N-methylation of imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this challenging synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate the complexities of this reaction and improve your yields.
Troubleshooting Guide
This section addresses specific problems you might be encountering during your experiments. We delve into the root causes of these issues and provide actionable solutions.
Issue 1: Low overall yield of N-methylated product with significant starting material recovery.
Question: I'm attempting the N-methylation of my substituted imidazo[4,5-b]pyridine, but I'm recovering a large amount of my starting material along with a low yield of the methylated product. What could be the problem?
Answer: This is a common issue that often points to either insufficient reactivity of the chosen reagents or sub-optimal reaction conditions. Let's break down the potential causes:
-
Weak Base or Incomplete Deprotonation: The N-methylation of imidazo[4,5-b]pyridine typically proceeds via an SN2 mechanism, which requires the deprotonation of the imidazole nitrogen to form a nucleophilic anion. If the base you are using is not strong enough to deprotonate the N-H bond effectively, the concentration of the reactive nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Troubleshooting:
-
Switch to a stronger base: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS).[1][2]
-
Ensure anhydrous conditions: Protic solvents or residual water can quench strong bases. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Insufficiently Reactive Methylating Agent: The reactivity of methylating agents varies significantly. If your chosen reagent is not electrophilic enough, the reaction will be slow.
-
Troubleshooting:
-
Consider a more reactive methylating agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are highly reactive but also toxic.[3][4] Trimethylsulfoxonium iodide can also be a potent methylating agent. If you are using a less reactive agent like dimethyl carbonate (DMC), you may need to employ higher temperatures or a catalyst to achieve a reasonable reaction rate.[5][6][7]
-
-
-
Low Reaction Temperature or Insufficient Reaction Time: N-methylation reactions can be slow, especially with less reactive substrates or reagents.
-
Troubleshooting:
-
Increase the reaction temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor the reaction for potential side product formation at higher temperatures.
-
Extend the reaction time: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion. Some reactions may require stirring for 24 hours or longer.[8]
-
-
Issue 2: Formation of multiple regioisomers, leading to a low yield of the desired product.
Question: My N-methylation reaction is producing a mixture of N1 and N3-methylated isomers, making purification difficult and lowering the yield of my target compound. How can I improve the regioselectivity?
Answer: The imidazo[4,5-b]pyridine core has two nucleophilic nitrogen atoms in the imidazole ring (N1 and N3), and controlling the site of methylation is a significant challenge.[9][10] The regioselectivity is influenced by a combination of electronic and steric factors, as well as the reaction conditions.
-
Understanding the Competing Pathways:
-
N1-methylation: This nitrogen is generally less sterically hindered.
-
N3-methylation: This nitrogen is adjacent to the pyridine ring. The electron-withdrawing nature of the pyridine ring can influence the nucleophilicity of the adjacent nitrogen.
Caption: Competing N1 and N3 methylation pathways.
-
-
Troubleshooting Strategies for Regioselectivity:
-
Steric Hindrance: The presence of a substituent at the C2 position can sterically hinder the N1 position, favoring methylation at the N3 position.[11] Conversely, a bulky substituent on the pyridine ring near the N3 position could favor N1 methylation.
-
Choice of Base and Solvent: The counter-ion of the base and the polarity of the solvent can influence the site of methylation by coordinating with the nitrogen atoms and altering their relative nucleophilicity.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can sometimes improve the yield and regioselectivity of N-alkylation reactions.[8][12][13]
-
Directed Synthesis: In some cases, a regioselective synthesis starting from a pre-functionalized pyridine derivative can provide unambiguous access to a single isomer, avoiding the challenges of direct methylation.[14]
-
Issue 3: Product degradation or formation of unexpected side products.
Question: I'm observing the formation of dark, tarry materials in my reaction, and my desired product is either absent or present in very low amounts. What is causing this?
Answer: Product degradation and the formation of side products can arise from harsh reaction conditions or the inherent instability of your starting material or product.
-
Over-alkylation: The N-methylated product can sometimes undergo a second methylation on the pyridine nitrogen, leading to the formation of a quaternary ammonium salt, which may be unstable.
-
Troubleshooting:
-
Use a stoichiometric amount of the methylating agent: Carefully control the stoichiometry to be close to 1:1 (substrate to methylating agent).
-
Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent further reaction.
-
-
-
Decomposition at High Temperatures: Some substituted imidazo[4,5-b]pyridines can be thermally labile.
-
Troubleshooting:
-
Run the reaction at a lower temperature: If possible, try running the reaction at room temperature or even 0 °C, even if it requires a longer reaction time.
-
-
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides, especially if the reaction is exposed to air for extended periods at elevated temperatures.[12]
-
Troubleshooting:
-
Maintain an inert atmosphere: Ensure the reaction is carried out under a nitrogen or argon atmosphere.
-
Use degassed solvents: Removing dissolved oxygen from the solvent can help minimize oxidation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for the N-methylation of imidazo[4,5-b]pyridine, and what are their pros and cons?
A1: The choice of methylating agent is critical for the success of your reaction. Here is a comparison of some common options:
| Methylating Agent | Formula | Pros | Cons |
| Methyl Iodide | CH₃I | Highly reactive, effective at lower temperatures. | Highly toxic, volatile, and a known carcinogen.[3][4] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Very reactive, less volatile than methyl iodide. | Extremely toxic and corrosive.[3][4] |
| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | "Green" reagent, low toxicity, biodegradable.[5] | Less reactive, often requires high temperatures and/or a catalyst.[6][7] |
| Trimethylsulfoxonium Iodide | (CH₃)₃SOI | Potent methylating agent. | Can be more expensive than other options. |
Q2: How do I choose the right base and solvent for my N-methylation reaction?
A2: The base and solvent play a crucial role in the deprotonation of the imidazo[4,5-b]pyridine and the subsequent SN2 reaction.
-
Bases:
-
Alkali Metal Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used, relatively mild bases that are often effective in polar aprotic solvents like DMF or acetonitrile.[8][9]
-
Metal Hydrides (NaH): A much stronger, non-nucleophilic base that is very effective for deprotonation. It must be used in anhydrous aprotic solvents like THF or DMF and under an inert atmosphere.[1]
-
Amide Bases (LiHMDS, NaHMDS): Strong, non-nucleophilic bases that are also effective but require anhydrous and inert conditions.[2]
-
-
Solvents:
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally good choices as they can dissolve the imidazo[4,5-b]pyridine and the base, and they can stabilize the transition state of the SN2 reaction.
-
Ethereal Solvents (THF, Dioxane): These are often used with strong bases like NaH. They must be anhydrous.
-
Q3: What analytical techniques are best for monitoring the reaction and characterizing the products?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the progress of the reaction, including the detection of intermediates and side products, and confirmation of the mass of the desired product.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The chemical shifts of the N-methyl group and the aromatic protons can help distinguish between the N1 and N3 isomers.[1][15] Two-dimensional NMR techniques like NOESY and HMBC can be invaluable for unambiguously assigning the structure of the regioisomers.[16][17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[18]
-
X-ray Crystallography: Provides the definitive structure of a crystalline product, which can be especially useful for confirming the regiochemistry of methylation.[13]
-
Experimental Protocols
General Protocol for N-methylation of Imidazo[4,5-b]pyridine using Potassium Carbonate and Methyl Iodide
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Cytotoxicity of Some Imidazo[4,5-b]pyridine Derivatives and Their Regioselective N-Alkylation | AVESİS [avesis.gazi.edu.tr]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Alkylation of Imidazo[4,5-b]pyridine
Welcome to the technical support center for the synthesis and modification of imidazo[4,5-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of alkylating this crucial heterocyclic core. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
The imidazo[4,5-b]pyridine scaffold is a purine isostere of significant interest in medicinal chemistry, forming the core of compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] N-alkylation is a primary method for generating structural diversity and modulating the pharmacological activity of these molecules.[1] However, this reaction is fraught with challenges, primarily the control of regioselectivity.[1][3][4][5]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these hurdles.
Troubleshooting Guide: Mastering Regioselectivity
The principal challenge in the alkylation of the imidazo[4,5-b]pyridine core is the presence of multiple nucleophilic nitrogen atoms, which leads to the formation of regioisomeric mixtures.[1][6] The system can exist in different tautomeric forms, and alkylation can potentially occur at the N1, N3, or N4 positions.[6][7][8]
Caption: Tautomeric forms and potential sites of N-alkylation.
Question: My N-alkylation reaction is producing a mixture of regioisomers. How can I control the selectivity?
Answer: Achieving regioselectivity is a multifactorial problem that depends on a delicate balance of steric, electronic, and reaction conditions. Here is a breakdown of the key factors and how to manipulate them.
1. Understanding the Sites of Alkylation
The primary competition is between the two imidazole nitrogens (N1 and N3) and, in some cases, the pyridine nitrogen (N4).[6][8] The mobile proton on the imidazole ring means that the anion formed upon deprotonation is delocalized, but alkylation typically occurs selectively on one of the nitrogens.
2. Strategic Selection of Reaction Conditions
The choice of base, solvent, and alkylating agent is critical in directing the outcome of the reaction.[1][6]
| Parameter | Condition | Typical Outcome & Rationale | Supporting Sources |
| Base | Strong, non-nucleophilic (e.g., NaH) | Favors formation of a single anion, but selectivity depends on subsequent steps. Often used for complete deprotonation. | [6] |
| Weaker, carbonate bases (e.g., K₂CO₃, Cs₂CO₃) | Most commonly used. The equilibrium between tautomers can be influenced by the cation and solvent. Often provides good results under solid-liquid phase-transfer conditions. | [1][7][9][10] | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Generally good solvents for these reactions. Can favor N4 alkylation in some cases due to solvation effects. | [6][9] |
| Nonpolar (e.g., Toluene, Dioxane) | May favor alkylation at the less sterically hindered position, often N3, by minimizing solvation of the anion. | [6] | |
| Alkylating Agent | Bulky (e.g., trityl chloride, bulky benzyl bromides) | Steric hindrance will strongly disfavor alkylation at more crowded positions, such as N1, especially if there is a substituent at C2. Regioselectivity can be governed by a "steric approach control". | |
| Reactive (e.g., Alkyl Iodides > Bromides) | More reactive agents may lead to lower selectivity. Benzyl iodide has been studied in comparison to benzyl bromide. | ||
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Often improves reaction rates and yields by facilitating the transfer of the anionic heterocycle into the organic phase. This is a key component in many successful protocols. | [1][8][10] |
digraph "Troubleshooting_Regioselectivity" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];start [label="Start: Mixture of\nN1/N3/N4 Isomers", fillcolor="#F1F3F4"]; q1 [label="Is N4-alkylation the major issue?", shape=diamond, style=filled, fillcolor="#FBBC05"];
// Path for N4 issue a1_yes [label="Consider a less polar solvent\n(e.g., Toluene, THF) to\nreduce pyridine-N reactivity.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Path for N1/N3 issue a1_no [label="Focus on N1 vs N3 selectivity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is the desired isomer the\nless sterically hindered one?", shape=diamond, style=filled, fillcolor="#FBBC05"];
// Path for less hindered a2_yes [label="Use a bulkier alkylating agent\nto block the more hindered site.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path for more hindered a2_no [label="Try altering the base/solvent system.\nScreen K₂CO₃/DMF, NaH/THF.\nConsider temperature effects.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// General advice advice [label="If selectivity remains poor,\nconsider a protecting group strategy\nor a different synthetic route\n(e.g., Pd-catalyzed cyclization).", shape=note, fillcolor="#F1F3F4"];
start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> q2; q2 -> a2_yes [label="Yes"]; q2 -> a2_no [label="No"]; a2_yes -> advice; a2_no -> advice; a1_yes -> advice; }
Caption: Decision workflow for troubleshooting poor regioselectivity.
Common Side Reactions & Low Yields
Question: My reaction yield is very low, even after 24 hours. What could be the cause?
Answer: Low yields in the synthesis of the imidazo[4,5-b]pyridine core or its subsequent alkylation can stem from several issues.[6]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor progress carefully using Thin-Layer Chromatography (TLC). If starting material persists, consider increasing the reaction time or temperature. For condensation reactions forming the core, ensure adequate removal of water, which is a byproduct and can inhibit the reaction equilibrium.[6]
-
Sub-optimal pH: For condensation reactions involving carboxylic acids, acidic conditions are typically required.[6] For alkylations, ensure the base is strong enough and used in sufficient excess (typically >2 equivalents) to drive the reaction forward.
-
Purification Losses: Imidazopyridine derivatives can be polar and may adhere to silica gel. Ensure your chromatography conditions are optimized for your specific product.[6]
-
Starting Material Quality: Ensure your starting materials, particularly the diaminopyridine, are pure and that solvents are anhydrous, as water can interfere with the reaction.
Question: I've isolated an unexpected byproduct with a mass of +16 amu. What is it and how can I prevent it?
Answer: This is a classic sign of N-oxide formation. The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, especially if your synthesis involves oxidative steps or if certain reagents are used.[2][6]
-
Prevention:
-
Control Oxidants: If an oxidative step is necessary (e.g., aromatization), use mild oxidants and carefully control the stoichiometry and temperature to minimize over-oxidation.[6]
-
Inert Atmosphere: Running reactions under an inert atmosphere (Nitrogen or Argon) can help prevent air oxidation, which can be slow but significant over long reaction times.
-
-
Remediation:
-
If the N-oxide has already formed, it can sometimes be reduced back to the parent heterocycle using reducing agents like PCl₃ or by catalytic hydrogenation. However, this adds steps and complexity to your synthesis.
-
General Protocol for N-Alkylation
This protocol provides a robust starting point for the N-alkylation of a 3H-imidazo[4,5-b]pyridine using standard phase-transfer catalysis conditions. Optimization for specific substrates will be necessary.[1][8][10]
Caption: General experimental workflow for N-alkylation.
Step-by-Step Methodology
-
Reaction Setup:
-
Addition of Alkylating Agent:
-
Reaction Monitoring:
-
Continue stirring the reaction mixture at room temperature for 24 hours.[10]
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and then with brine.[1]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: How can I definitively determine the structure of my alkylated regioisomers? Structural assignment can be challenging. While ¹H NMR is essential, two-dimensional NMR techniques are often required for unambiguous confirmation. Specifically, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is powerful, as it shows spatial correlations between the protons of the newly introduced alkyl group (e.g., N-CH₂) and nearby protons on the heterocyclic core.[7][9][11] Heteronuclear Multiple Bond Correlation (HMBC) can also provide crucial connectivity information.[9]
Q2: Are there synthetic strategies to avoid the regioselectivity problem altogether? Yes. Instead of direct alkylation of the pre-formed heterocycle, you can build the ring system with the desired N-substituent already in place. This involves starting with a suitably N-substituted diaminopyridine. For example, to synthesize an N1-substituted product, one could start with a 2-amino-3-(alkylamino)pyridine and then perform the cyclization reaction.[5] Palladium-catalyzed methods have also been developed to construct the ring with high regioselectivity.[4][5]
Q3: Does the substituent at the C2 position influence the alkylation? Absolutely. A bulky substituent at the C2 position will sterically hinder the adjacent N1 position, often leading to preferential alkylation at N3. This is a key principle you can use to your advantage to direct the regioselectivity.
Q4: My alkylating agent is not an alkyl halide. Do the same principles apply? Generally, yes. The nucleophilicity of the nitrogen atoms remains the central issue. However, different reaction mechanisms may come into play. For instance, alkylation with α-diazocarbonyl compounds proceeds via carbene insertion into the N-H bond and can sometimes yield different regioisomers than reactions with alkyl halides under basic conditions.[12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols. The structural similarity of imidazo[4,5-b]pyridines to purines makes them a significant scaffold in medicinal chemistry, with applications ranging from kinase inhibitors to antimicrobial agents[1][2].
This resource is structured to address specific challenges you may encounter during your experiments, moving from general issues to method-specific problems.
Part 1: General Troubleshooting
This section addresses common problems that can occur regardless of the specific synthetic route chosen.
FAQ 1: My reaction yield is consistently low. What are the common culprits and how can I improve it?
Low yields in imidazo[4,5-b]pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in your starting materials, especially the diaminopyridine precursor, can significantly impact the reaction. Consider recrystallizing or purifying your starting materials before use.
-
Solvent Choice: The polarity and boiling point of the solvent can dramatically affect reaction rates and solubility of reactants and products. For condensation reactions, solvents like DMF, ethanol, or even water under thermal conditions have been used[3]. If you are using a conventional method, a solvent screen is a good first step. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times[3][4].
-
Reaction Temperature and Time: Many syntheses of this scaffold require elevated temperatures to drive the reaction to completion. If you are seeing starting material remaining, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Atmosphere: Some reactions, particularly those involving palladium catalysts, are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. Conversely, some oxidative cyclocondensation reactions may utilize air as the oxidant[2].
-
Catalyst Activity: If you are using a catalyst (e.g., acid, base, or metal catalyst), its activity is paramount. For metal-catalyzed reactions, ensure the catalyst is not old or deactivated. For acid- or base-catalyzed reactions, the stoichiometry and choice of acid/base are critical.
Workflow for Optimizing Yield:
Caption: A systematic workflow for troubleshooting low reaction yields.
FAQ 2: I am having difficulty purifying my final product. What strategies can I employ?
Purification of imidazo[4,5-b]pyridines can be challenging due to their polarity and potential for multiple substitution patterns leading to closely related byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (silica gel is common) and eluent system is key. A gradient elution is often necessary.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC can be used.
-
Acid-Base Extraction: The basic nitrogen atoms on the pyridine and imidazole rings can be protonated. An acid-base workup can sometimes be used to separate the desired product from non-basic impurities.
Part 2: Method-Specific Troubleshooting
This section focuses on issues related to specific synthetic routes.
Route 1: Condensation of Diaminopyridines with Aldehydes or Carboxylic Acids
This is a widely used method for constructing the imidazo[4,5-b]pyridine core[2][5].
FAQ 3: My condensation reaction with an aldehyde is not working well, and I see multiple spots on TLC.
Possible Causes & Solutions:
-
Oxidizing Agent: The condensation of a diaminopyridine with an aldehyde requires an oxidative step to form the aromatic imidazole ring. This can be achieved using an external oxidizing agent or, in some cases, by air oxidation[2]. If the reaction is sluggish or incomplete, you may need to add a mild oxidizing agent.
-
Side Reactions: Aldehydes can undergo self-condensation or other side reactions. Using a freshly distilled aldehyde can sometimes improve results.
-
Solvent and Catalyst: The choice of solvent and catalyst is critical. For instance, using DMF as a solvent with a catalytic amount of glacial acetic acid has been reported to be effective[3]. Some reactions benefit from the use of a Lewis acid catalyst[2].
Experimental Protocol: Oxidative Cyclocondensation
-
To a solution of the diaminopyridine (1 mmol) in a suitable solvent (e.g., ethanol, DMF), add the aldehyde (1.1 mmol).
-
Add a catalytic amount of an acid (e.g., acetic acid) or a Lewis acid if required.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
If air oxidation is insufficient, consider adding an oxidizing agent like sodium metabisulfite[6].
-
Upon completion, cool the reaction, and isolate the product by filtration or extraction followed by column chromatography.
Route 2: Multi-step Synthesis from 2-Chloro-3-nitropyridine
This versatile route allows for the introduction of various substituents[7][8].
FAQ 4: The initial nucleophilic aromatic substitution (SNA_r) on 2-chloro-3-nitropyridine is giving me a mixture of regioisomers.
Possible Causes & Solutions:
-
Regioselectivity: The pyridine ring in 2-chloro-3-nitropyridine is activated towards nucleophilic attack at both the 2- and 6-positions. The outcome can be influenced by the nature of the nucleophile and the reaction conditions.
-
Controlling Regioselectivity: To favor substitution at the desired position, careful control of temperature and the choice of base is important. For solid-phase synthesis, the choice of where the substrate is attached to the resin can direct the regioselectivity[8].
Workflow for Multi-step Synthesis:
Caption: A typical multi-step synthesis pathway starting from 2-chloro-3-nitropyridine.
FAQ 5: The reduction of the nitro group is incomplete or leads to byproducts.
Possible Causes & Solutions:
-
Reducing Agent: Several reducing agents can be used, including zinc dust with acid, iron powder with ammonium chloride, or sodium dithionite[2][7]. The choice of reducing agent can affect the outcome. If one is not working well, trying another is a good strategy.
-
Reaction Conditions: The pH of the reaction medium and the temperature can influence the reduction. For example, using zinc and concentrated HCl in an H2O-IPA medium has been shown to be effective[7].
Route 3: Palladium-Catalyzed Cross-Coupling Reactions
These methods are excellent for late-stage functionalization of the imidazo[4,5-b]pyridine core[5].
FAQ 6: My Suzuki coupling reaction is giving low yields and I observe starting material decomposition.
Possible Causes & Solutions:
-
Catalyst, Ligand, and Base Combination: The success of a Suzuki coupling is highly dependent on the right combination of palladium catalyst, ligand, and base. A screening of different conditions is often necessary. For instance, Pd(dppf)Cl2 with Na2CO3 in a dioxane/water mixture is a common starting point[9].
-
Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
-
Purity of Boronic Acid: Boronic acids can degrade over time. Using fresh, high-purity boronic acid is recommended.
Table 1: Common Conditions for Suzuki Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 110 |
| Pd(dppf)Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | 90 |
Data synthesized from multiple sources[9].
Part 3: Advanced Topics
FAQ 7: How can I achieve regioselective N-alkylation of the imidazole ring?
Direct alkylation of the imidazo[4,5-b]pyridine core can lead to a mixture of N1 and N3 alkylated products, and sometimes even N4 alkylation on the pyridine ring[10][11].
Strategies for Regiocontrol:
-
Steric Hindrance: The substitution pattern on the imidazo[4,5-b]pyridine ring can influence the site of alkylation due to steric hindrance.
-
Protecting Groups: While more synthetically demanding, the use of protecting groups can be a reliable way to achieve regioselectivity.
-
Directed Synthesis: A more robust approach is to build the ring system with the desired N-substituent already in place. This can be achieved by starting with an N-substituted diaminopyridine[11].
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Avoiding formation of monoalkylated and polyalkylated products in imidazo[4,5-b]pyridine reactions
A Guide to Controlling Regioselectivity and Preventing Polyalkylation
Welcome to the technical support center for imidazo[4,5-b]pyridine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of alkylating the imidazo[4,5-b]pyridine scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Challenge: The Root of Reactivity Issues
The imidazo[4,5-b]pyridine core is structurally analogous to natural purines, making it a privileged scaffold in medicinal chemistry.[1][2][3] However, its synthetic utility is complicated by the presence of multiple nucleophilic nitrogen atoms. Alkylation reactions can be non-selective, often yielding a mixture of monoalkylated isomers and polyalkylated byproducts.[2]
The primary sources of this challenge are:
-
Tautomerism: The N-H proton on the imidazole ring is mobile, existing in equilibrium between the N-1 and N-3 positions. This means that even after deprotonation, the resulting anion is an ambident nucleophile, capable of reacting at either nitrogen.[4][5]
-
Multiple Nucleophilic Sites: The scaffold contains three primary sites for alkylation: the two imidazole nitrogens (N-1 and N-3) and the pyridine nitrogen (N-4).[4][6]
-
Product Reactivity: The initial monoalkylation product can sometimes be more reactive than the starting material, leading to undesired secondary alkylation (polyalkylation).[7][8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the alkylation of imidazo[4,5-b]pyridines in a practical question-and-answer format.
Q1: My reaction is producing a mixture of N-1 and N-3 regioisomers. How can I improve selectivity for a single imidazole nitrogen?
This is the most common challenge. The ratio of N-1 to N-3 isomers is highly dependent on reaction conditions, particularly steric and electronic factors.[4]
Answer:
Regioselectivity between the N-1 and N-3 positions is primarily governed by steric hindrance .[9] The alkylating agent will preferentially attack the less sterically encumbered nitrogen atom.
-
Causality: The reaction proceeds via an SN2 mechanism.[9] The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. If a bulky substituent is present at the C-2 position of the imidazo[4,5-b]pyridine ring, it will hinder the approach of the alkylating agent to the adjacent N-1 position. Consequently, alkylation will be favored at the more accessible N-3 position. Conversely, substituents at the C-7 position can direct alkylation towards N-1.
Troubleshooting Steps:
-
Analyze Your Substrate: Examine the substitution pattern of your imidazo[4,5-b]pyridine. Is there a bulky group near N-1 or N-3? This is the primary determinant of your outcome.
-
Modify the Alkylating Agent: While often not feasible, using a bulkier alkylating agent can sometimes amplify the steric preference, leading to higher selectivity.
-
Screen Solvents and Bases: The choice of solvent and base can subtly influence the N-1/N-3 ratio. While steric effects are dominant, screening different conditions is a standard optimization step. Nonpolar solvents under basic conditions have been reported to favor N-3 alkylation.[4]
Q2: I'm observing significant amounts of dialkylated or polyalkylated products. How can I favor monoalkylation?
Answer:
Polyalkylation occurs because the monoalkylated product can be more nucleophilic than the starting material, leading to a second alkylation event.[7][8] This is analogous to the classic problem in Friedel-Crafts alkylation.[10] The most effective strategy is to manipulate the reaction stoichiometry.
Troubleshooting Steps:
-
Use an Excess of the Heterocycle: The most reliable method to minimize polyalkylation is to use a large excess of the imidazo[4,5-b]pyridine substrate relative to the alkylating agent (e.g., 3 to 5 equivalents).[7][11][12] This statistically favors the reaction of the electrophile with the more abundant starting material over the monoalkylated product.
-
Control Reagent Addition: Add the alkylating agent slowly (e.g., dropwise via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, further reducing the probability of a second alkylation.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second, undesired alkylation reaction more than the first, improving selectivity for the monoalkylated product.
Q3: The alkylation is occurring on the pyridine nitrogen (N-4) instead of the desired imidazole nitrogen. What causes this and how can I prevent it?
Answer:
Alkylation at the N-4 position is also a common outcome, sometimes yielding the major product.[5][13] This typically happens under neutral or weakly basic conditions where the pyridine nitrogen, being more Lewis basic, can compete as the nucleophile. Using a strong base is key to directing the reaction to the imidazole ring.
-
Causality: The imidazole N-H proton is significantly more acidic (pKa ≈ 14-15) than any C-H proton on the rings. A sufficiently strong base (like NaH or K₂CO₃) will selectively deprotonate the imidazole nitrogen, creating a highly nucleophilic anion.[4] This anion is much more reactive than the neutral pyridine nitrogen, ensuring that alkylation occurs preferentially on the imidazole ring (at N-1 or N-3).
Troubleshooting Steps:
-
Ensure Complete Deprotonation: Switch from a weak base to a stronger base. If using K₂CO₃, ensure it is finely ground and anhydrous. For more robust control, use sodium hydride (NaH). Allow the base to stir with your substrate for a period (e.g., 30-60 minutes) before adding the alkylating agent to ensure the anion is pre-formed.
-
Consider Phase-Transfer Catalysis (PTC): PTC conditions, often using K₂CO₃ with a catalyst like tetra-n-butylammonium bromide (TBAB) in DMF, have been used extensively.[6][14] However, be aware that this method can sometimes produce mixtures of N-3 and N-4 isomers, requiring careful optimization and analysis.[6]
Recommended Protocols & Methodologies
Protocol 1: Selective Mono-N-alkylation using K₂CO₃ and a Phase-Transfer Catalyst
This protocol is adapted from methodologies reported for the N-alkylation of various substituted imidazo[4,5-b]pyridines and is a good starting point for optimization.[14]
Materials:
-
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1.0 eq)
-
Alkylating agent (e.g., allyl bromide or propargyl bromide) (1.6 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)
-
Tetra-n-butylammonium bromide (TBAB) (0.15 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the imidazo[4,5-b]pyridine substrate (1.0 eq), K₂CO₃ (2.2 eq), and TBAB (0.15 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of approximately 0.1 M.
-
Reagent Addition: Stir the suspension at room temperature. Add the alkylating agent (1.6 eq) dropwise over 5-10 minutes.
-
Reaction: Continue stirring the mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), comparing to the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the DMF. Dissolve the resulting residue in ethyl acetate and wash with water (3x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to separate regioisomers and any unreacted starting material.
Advanced Strategy: Synthesis via Palladium-Catalyzed Amidation for N-1 Selectivity
When direct alkylation fails to provide the desired N-1 isomer, an alternative is to build the heterocycle in a regioselective manner. A Pd-catalyzed amidation reaction provides quick access to products with substitution specifically at the N-1 position.[15][16] This approach involves reacting a 3-amino-2-chloropyridine with a primary amide.
Data Summary: Influence of Reaction Conditions
The outcome of alkylation is highly sensitive to the chosen parameters. The table below summarizes general trends observed in the literature.
| Base | Solvent | Catalyst | Common Outcome / Key Insight | Reference(s) |
| K₂CO₃ | DMF | None / TBAB | A versatile system, but can produce mixtures of N-1, N-3, and N-4 isomers depending on the substrate.[5][6][13][14] | [5][6][13][14] |
| NaH | DMF / THF | None | Strong, non-nucleophilic base. Favors deprotonation of the imidazole NH, directing alkylation to N-1/N-3 over N-4.[4] | [4] |
| Various | Nonpolar (e.g., Dioxane) | N/A | May favor alkylation at the N-3 position.[4] | [4] |
Troubleshooting Logic Flowchart
Final FAQ: How can I definitively identify my product's structure?
Q: I have isolated a pure product, but I'm unsure which N-isomer it is. How can I confirm the structure?
A: This is a critical step, as simple 1D ¹H NMR is often insufficient to distinguish between N-1, N-3, and N-4 isomers. The gold standard for structural assignment in this chemical class is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) .[5][17]
-
The Principle: A NOESY experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds. By observing the correlation between the protons on your newly added alkyl group (e.g., the N-CH₂) and the protons on the imidazo[4,5-b]pyridine core, you can unambiguously determine the point of attachment.
-
N-1 Alkylation: Expect a NOE correlation between the N-alkyl protons and the H-7 proton.
-
N-3 Alkylation: Expect a NOE correlation between the N-alkyl protons and the H-4 proton.
-
N-4 Alkylation: Expect a NOE correlation between the N-alkyl protons and the H-3 and H-5 protons.
-
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solved Question 10 How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 12. brainly.com [brainly.com]
- 13. researchgate.net [researchgate.net]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Cytotoxicity of Some Imidazo[4,5-b]pyridine Derivatives and Their Regioselective N-Alkylation | AVESİS [avesis.gazi.edu.tr]
Technical Support Center: Troubleshooting Palladium-Catalyzed Amidation of 2-Halo-Pyridines
Welcome to the technical support center for palladium-catalyzed amidation of 2-halo-pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet often challenging transformation. The inherent electronic properties of the pyridine ring, particularly when halogenated at the 2-position, present a unique set of obstacles. This resource provides in-depth, experience-driven answers to common problems, helping you to diagnose issues and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction shows low or no conversion. What are the primary causes?
Low or no yield is the most frequent challenge in the amidation of 2-halo-pyridines. The root causes often stem from the pyridine nitrogen's ability to interfere with the palladium catalyst.
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[1][2][3] This coordination can inhibit the catalyst's activity or, in some cases, lead to irreversible deactivation, often observed as the formation of palladium black.[4] This is especially prevalent with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.[1]
-
Difficult Oxidative Addition: The carbon-halogen bond at the 2-position of the pyridine ring can be challenging to activate. This is particularly true for 2-chloro-pyridines, which are notoriously less reactive than their bromo or iodo counterparts in the crucial oxidative addition step of the catalytic cycle.[1][2][5]
-
Inefficient Reductive Elimination: The final, product-forming step of the catalytic cycle, reductive elimination, can be sluggish for certain substrate and amine combinations, leading to the accumulation of intermediates and preventing turnover.
Troubleshooting Workflow: Low Conversion
If you are facing low to no conversion, a systematic approach to troubleshooting is essential. The following workflow can help you pinpoint the issue.
Caption: A systematic workflow for troubleshooting low conversion.
Issue 2: I'm observing significant side product formation, primarily hydrodehalogenation. How can I suppress this?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that competes with the desired amidation.
-
Moisture and Proton Sources: Trace amounts of water in the reaction mixture can serve as a proton source, leading to hydrodehalogenation.[3] Similarly, the amine reagent itself or impurities within it can act as hydrogen donors.
-
Base-Mediated Pathways: The choice of base can significantly influence the extent of this side reaction.[3] Some bases may promote pathways that lead to the undesired reduction of the starting material.
Strategies to Minimize Hydrodehalogenation:
-
Rigorous Control of Moisture: Ensure all glassware is oven-dried, and solvents are anhydrous. Using freshly distilled or commercially available anhydrous solvents is highly recommended.
-
Reagent Purity: Use high-purity amines and 2-halo-pyridines. If necessary, purify the reagents before use.
-
Base Screening: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. If hydrodehalogenation is a persistent issue, consider screening different bases.
| Base | Common Applications & Considerations |
| NaOt-Bu, KOt-Bu | Commonly used strong bases, effective for many systems.[6] |
| LiHMDS | A strong, non-nucleophilic base often successful with unprotected N-H heterocycles.[6][7] |
| K₃PO₄, Cs₂CO₃ | Weaker bases, generally less effective for challenging amidations but can be useful for sensitive substrates.[8][9] |
Issue 3: My reaction is sluggish with a 2-chloro-pyridine. What modifications should I consider?
2-chloro-pyridines are significantly less reactive than their bromo or iodo analogs due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[2][5] To overcome this, a more active catalyst system is required.
-
Ligand Choice: Standard phosphine ligands are often insufficient. Bulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond.
-
Catalyst Precursor: Using a pre-formed palladium pre-catalyst can lead to more consistent and reliable results compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
Recommended Catalyst Systems for 2-Chloro-pyridines:
| Ligand | Palladium Source | Key Features |
| RuPhos, BrettPhos | Pd₂(dba)₃ or Pre-catalysts (e.g., G3, G4) | Highly active for a broad range of amines and challenging substrates.[6][7] |
| XPhos, SPhos | Pd₂(dba)₃ or Pre-catalysts | Robust ligands, often effective for difficult couplings.[10] |
| P(t-Bu)₃ | Pd₂(dba)₃ | A highly electron-rich and bulky monophosphine ligand.[8] |
Experimental Protocol: General Procedure for Amidation of a Challenging 2-Chloro-pyridine
-
Reaction Setup: In a glovebox, add the 2-chloro-pyridine (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol %), and a strong base (e.g., LiHMDS, 2.2 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Inert Atmosphere: Seal the vial and remove it from the glovebox. If a glovebox is unavailable, assemble the reaction under a stream of argon or nitrogen using Schlenk techniques.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Understanding the Catalytic Cycle: The "Why" Behind the Troubleshooting
A firm grasp of the catalytic cycle is crucial for rational troubleshooting. The palladium-catalyzed amidation, a type of Buchwald-Hartwig amination, proceeds through a series of well-defined steps.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of Imidazo[4,5-b]pyridine Compounds in Solution
Welcome to the technical support center for imidazo[4,5-b]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this important class of molecules in solution. The structural similarity of the imidazo[4,5-b]pyridine scaffold to endogenous purines makes it a privileged core in medicinal chemistry, with applications ranging from kinase inhibitors to anti-inflammatory and antiviral agents[1][2]. However, the very electronic nature that imparts biological activity can also render these compounds susceptible to degradation in solution, leading to inconsistent experimental results and challenges in formulation development.
This guide provides a structured approach to identifying potential stability issues and implementing practical solutions. We will delve into the key factors influencing the stability of imidazo[4,5-b]pyridine compounds and offer step-by-step protocols for their assessment and enhancement.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stability of imidazo[4,5-b]pyridine compounds in solution.
Q1: My imidazo[4,5-b]pyridine compound appears to be degrading in my aqueous stock solution. What are the most likely causes?
A1: Degradation of imidazo[4,5-b]pyridine compounds in aqueous solutions is typically driven by one or more of the following factors:
-
pH-Dependent Hydrolysis: The imidazo[4,5-b]pyridine core contains both a pyridine ring and an imidazole ring, each with nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[3] Extreme pH values (highly acidic or highly basic) can catalyze the hydrolysis of susceptible functional groups attached to the core, or in some cases, lead to ring-opening of the imidazole moiety. The protonation state of the molecule can significantly influence its stability.
-
Oxidation: The electron-rich nature of the fused heterocyclic system can make it prone to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or reactive oxygen species (ROS) generated by other components in the solution.[4] Some imidazo[4,5-b]pyridine derivatives have been investigated for their antioxidant properties, which ironically points to their potential to be oxidized.[2][5]
-
Photodegradation: Aromatic heterocyclic compounds are often susceptible to degradation upon exposure to light, particularly in the UV range. This can lead to complex photochemical reactions, including oxidation and rearrangement. While specific studies on the photodegradation of imidazo[4,5-b]pyridines are not abundant, it is a common liability for this class of compounds.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways. This is particularly relevant for long-term storage and during experimental procedures that involve heating.
Q2: How does the tautomeric form of my imidazo[4,5-b]pyridine affect its stability?
A2: The imidazole ring of the imidazo[4,5-b]pyridine core can exist in different tautomeric forms, depending on which nitrogen atom bears the proton. The relative stability of these tautomers can be influenced by the solvent environment and the nature of the substituents on the ring system.[6] Different tautomers will exhibit distinct electronic properties, which can, in turn, affect their susceptibility to hydrolysis, oxidation, and photodegradation. It is crucial to be aware of the potential for tautomerism and to consider how experimental conditions might favor one form over another.
Q3: I'm observing poor solubility of my compound. Could this be related to its stability?
A3: Yes, solubility and stability are often intertwined. Poorly soluble compounds may require the use of co-solvents or pH adjustments to achieve the desired concentration. These formulation changes can directly impact the stability of the compound. For instance, using a high percentage of an organic co-solvent might mitigate hydrolysis but could increase susceptibility to photodegradation. Conversely, adjusting the pH to improve solubility might shift the compound to a less stable protonation state. It is essential to co-optimize for both solubility and stability.
Q4: What are the first steps I should take to improve the stability of my compound?
A4: A systematic approach is key. We recommend the following initial steps:
-
Protect from Light: Store all solutions in amber vials or wrap them in aluminum foil. Conduct experiments under subdued lighting whenever possible.
-
Control Temperature: Store stock solutions at or below -20°C. For working solutions, maintain them at 4°C when not in immediate use and avoid repeated freeze-thaw cycles.
-
De-gas Solvents: For compounds suspected of being sensitive to oxidation, using de-gassed solvents (e.g., by sparging with nitrogen or argon) for solution preparation can be beneficial.
-
Evaluate pH: Determine the pH of your current solution and consider if it is optimal. A preliminary pH stability screen is highly recommended (see Protocol 1).
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving stability issues with your imidazo[4,5-b]pyridine compounds.
| Observed Problem | Potential Cause(s) | Recommended Actions |
| Loss of compound over time in stock solution (confirmed by HPLC) | 1. Hydrolysis2. Oxidation3. Photodegradation | 1. Conduct a pH stability study (Protocol 1) to identify the optimal pH range.2. Prepare solutions in de-gassed solvents and consider adding an antioxidant (see Table 1).3. Ensure rigorous light protection for all solutions. |
| Appearance of new peaks in HPLC chromatogram during an experiment | 1. Degradation under experimental conditions (e.g., temperature, specific reagents).2. Photodegradation from ambient light. | 1. Run a control experiment with the compound in the experimental buffer/media without other reagents to isolate the cause.2. Perform a forced degradation study (Protocol 2) to understand the compound's liabilities.3. Minimize exposure to light during the experiment. |
| Inconsistent results between experimental replicates | 1. Inconsistent solution preparation.2. Degradation of the compound in the time between preparing the solution and performing the assay. | 1. Prepare fresh solutions for each experiment from a frozen, concentrated stock.2. Standardize the time between solution preparation and use.3. Re-evaluate the stability of the compound under the specific assay conditions. |
| Precipitation of the compound from solution over time | 1. Poor solubility at the storage temperature.2. Degradation to a less soluble product. | 1. Determine the solubility of the compound at different temperatures and in different solvent systems.2. Consider using a co-solvent (e.g., DMSO, ethanol) for stock solutions, but be mindful of its compatibility with downstream assays.3. Analyze the precipitate by HPLC to determine if it is the parent compound or a degradant. |
Table 1: Common Excipients for Stabilization of Imidazo[4,5-b]pyridine Compounds in Solution
| Excipient Class | Example(s) | Mechanism of Action | Typical Concentration Range | Considerations |
| Antioxidants | Ascorbic acid, Butylated hydroxytoluene (BHT), Sodium metabisulfite | Scavenge free radicals and reactive oxygen species to prevent oxidative degradation. | 0.01 - 0.1% (w/v) | Compatibility with the compound and downstream assays must be verified. Some antioxidants are pH-dependent. |
| pH Buffers | Phosphate, Citrate, Acetate | Maintain the pH of the solution within a range where the compound is most stable. | 10 - 50 mM | The buffer species itself should not catalyze degradation. Check for potential interactions with the compound. |
| Co-solvents | Propylene glycol, Polyethylene glycol (PEG) 300/400, Ethanol | Increase the solubility of the compound and can reduce the activity of water, thereby slowing hydrolysis. | 5 - 50% (v/v) | Can affect biological assays. Viscosity may be a consideration for handling. |
Part 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to assess and improve the stability of your imidazo[4,5-b]pyridine compounds.
Protocol 1: pH Stability Assessment
This protocol allows for the determination of the optimal pH for the stability of your compound in an aqueous environment.
Materials:
-
Your imidazo[4,5-b]pyridine compound
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at 50 mM concentration.
-
Acetonitrile (ACN) or other suitable organic solvent for stock solution.
-
HPLC system with a suitable column and detection method for your compound.
-
pH meter.
-
Incubator or water bath set to a relevant temperature (e.g., 25°C or 37°C).
Procedure:
-
Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., 10 mM in DMSO or ACN).
-
Prepare a series of buffered aqueous solutions covering a range of pH values (e.g., pH 3, 5, 7, 9).
-
Dilute the stock solution into each buffered solution to a final concentration suitable for HPLC analysis (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Immediately after preparation (T=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration of your compound.
-
Incubate the remaining solutions at a controlled temperature, protected from light.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze by HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of compound remaining versus time for each pH value to determine the pH at which the compound is most stable.
Protocol 2: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify its degradation pathways and potential liabilities.
Materials:
-
Your imidazo[4,5-b]pyridine compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system (preferably with a photodiode array (PDA) detector and mass spectrometer (MS) for peak purity analysis and degradant identification).
-
Photostability chamber (or a UV lamp).
Procedure:
-
Prepare solutions of your compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., ACN:water 1:1).
-
Acidic Degradation: Add an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Basic Degradation: Add an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic degradation.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Incubate under the same conditions.
-
Photodegradation: Expose the solution to a light source (e.g., ICH option 2: >1.2 million lux hours and >200 W h/m²). A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Analyze all samples by HPLC-PDA-MS. Compare the chromatograms to a control sample stored under normal conditions.
-
Evaluate the results:
-
Identify the conditions under which significant degradation occurs.
-
Use the PDA to check for peak purity of the parent compound.
-
Use the MS data to tentatively identify the structures of the major degradation products. A study on flupirtine, which has a related core, identified N6-(4-fluorobenzyl)pyridine-2,3,6-triamine under basic stress and 5-[(4-fluorobenzyl)amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one under acidic, peroxide, and photolytic stress.[7]
-
Part 4: Visualization of Concepts
Diagrams can help clarify complex relationships and workflows. Below are Graphviz diagrams illustrating key concepts in the stability of imidazo[4,5-b]pyridine compounds.
Diagram 1: Factors Influencing Imidazo[4,5-b]pyridine Stability
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic routes, with a particular focus on reducing reaction times and improving overall efficiency.
Section 1: Troubleshooting Common Synthesis Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the synthesis of imidazo[4,5-b]pyridines.
Q1: My reaction to form the imidazo[4,5-b]pyridine core is sluggish or incomplete. How can I accelerate it?
Answer:
An incomplete or slow reaction is a frequent hurdle. Several factors could be at play, primarily revolving around reaction kinetics and equilibrium. Here’s a systematic approach to troubleshoot this issue:
-
Increase Thermal Energy: Many cyclization reactions require a significant energy input to overcome the activation barrier. Consider increasing the reaction temperature or switching to a higher-boiling point solvent.[1]
-
Effective Water Removal: The condensation reaction leading to the imidazole ring formation liberates water. This water can inhibit the reaction equilibrium.[1] For high-temperature reactions, employing a Dean-Stark trap is an effective method for water removal.
-
Microwave Irradiation: This is a powerful technique to dramatically reduce reaction times. Microwave-assisted synthesis often leads to higher yields and cleaner reactions by promoting rapid and uniform heating.[2][3][4] For instance, the condensation of 2-amino-3-hydroxypyridine with carboxylic acids using silica gel as a support under microwave irradiation (100 W) has been shown to be a rapid method.[2]
-
Catalyst Choice: The use of an appropriate catalyst can significantly accelerate the reaction.
-
Polyphosphoric Acid (PPA): PPA acts as both a dehydrating agent and an acidic catalyst, proving effective at elevated temperatures.[2]
-
Heterogeneous Catalysts: Al³⁺-exchanged K10 montmorillonite clay has been successfully used as a reusable catalyst for intramolecular cyclization, yielding excellent results.[2]
-
Lewis Acids: Ytterbium triflate has been reported to catalyze the condensation of 3,4-diaminopyridine with triethyl orthoformate.[2]
-
-
Oxidative Conditions for Aldehyde Condensations: When condensing with aldehydes, an oxidative step is necessary for the aromatization to the final imidazo[4,5-b]pyridine. Air oxidation can be slow. Consider using a mild oxidizing agent to facilitate this step.[1] A study by Kale et al. demonstrated an air-oxidative cyclocondensation of 2,3-diaminopyridine with aryl aldehydes in water under thermal conditions, resulting in excellent yields.[2]
Q2: I'm observing the formation of multiple regioisomers during N-alkylation of my imidazo[4,5-b]pyridine. How can I achieve better regioselectivity?
Answer:
The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms (N1, N3, and N4) that are susceptible to alkylation, often leading to a mixture of regioisomers.[1] The reaction conditions play a crucial role in determining the outcome of the alkylation.
-
Understanding Alkylation Sites: The primary sites for alkylation are the imidazole ring nitrogens (N1 and N3) and the pyridine ring nitrogen (N4).
-
Phase Transfer Catalysis (PTC): The use of phase transfer catalysis can influence the regioselectivity of the alkylation. For example, alkylating 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with halogenated derivatives under solid-liquid phase transfer catalysis conditions can lead to the isolation of specific regioisomers.[5]
-
Reaction Conditions Control: A study on the alkylation of pyridoimidazo[1,2-a]pyrimidin-2-ones showed that the choice of alkylating agent and reaction conditions can direct the alkylation to a specific nitrogen.[6] While this is a different isomer, the principle of fine-tuning conditions to control regioselectivity is applicable.
Q3: The final cyclization step to form the imidazo[4,5-b]pyridine is not proceeding, and I'm isolating the intermediate. How can I drive the reaction to completion?
Answer:
Incomplete cyclization is a common issue where a stable intermediate is formed. To push the reaction towards the desired product, consider the following strategies:
-
Heat: As mentioned before, increasing the reaction temperature is often the most straightforward approach to provide the necessary energy for the cyclization to occur.[1]
-
Dehydration: Since cyclization is a condensation reaction that eliminates a water molecule, ensuring its removal is critical to shift the equilibrium towards the product.[1]
-
Acid/Base Catalysis: Depending on the specific mechanism, a catalytic amount of acid or base can facilitate the ring closure. For condensations with carboxylic acids, acidic conditions are generally required.[1]
Q4: I am observing the formation of an N-oxide by-product. How can I prevent this?
Answer:
The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is prone to oxidation, which can lead to the formation of an N-oxide, particularly when using oxidative conditions.
-
Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants or adjusting the reaction temperature and time can minimize the formation of the N-oxide.[1]
Section 2: Optimizing Reaction Time - A Comparative Overview
To provide a clearer picture of how different synthetic strategies can impact reaction time, the following table summarizes various methods for the synthesis of imidazo[4,5-b]pyridines.
| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Microwave-Assisted | 2,3-diaminopyridine, substituted aldehydes | Scandium triflate, Methanol | 30 min | 89% | [7] |
| Microwave-Assisted | 2-aminopyridine, phenacyl bromides | Basic medium | 60 seconds | 24-99% | [8] |
| Conventional Heating | 2,3-diaminopyridine, carboxylic acid | Polyphosphoric acid (PPA) | Several hours | ~75% | [2] |
| Tandem Reaction | 2-chloro-3-nitropyridine, primary amines, aromatic aldehydes | H₂O-IPA | Not specified, but described as "rapid" | Excellent | [9] |
| Iodine Catalyzed | 2-aminopyridine, aldehyde, isocyanide | Iodine | ~1 hour | Good to Excellent | [10] |
Section 3: Experimental Protocols and Visual Guides
This section provides a detailed experimental protocol for a rapid, microwave-assisted synthesis and includes visual diagrams to illustrate key concepts.
Protocol: Microwave-Assisted Synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines
This protocol is adapted from a method described for the rapid synthesis of imidazo[1,2-a]pyridines and can be optimized for the [4,5-b] isomer.[7][11]
Materials:
-
2,3-diaminopyridine
-
Substituted aldehyde
-
Trimethylsilylcyanide (TMSCN)
-
Scandium triflate (catalyst)
-
Methanol
Procedure:
-
In a microwave-safe reaction vessel, combine 2,3-diaminopyridine (1 mmol), the substituted aldehyde (1 mmol), and trimethylsilylcyanide (1.2 mmol) in methanol (5 mL).
-
Add a catalytic amount of scandium triflate (5 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 15-30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams, created using DOT language, illustrate a general synthetic pathway and a troubleshooting workflow.
Caption: A generalized synthetic route to imidazo[4,5-b]pyridines.
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. bio-conferences.org [bio-conferences.org]
Alternative solvents for the synthesis of imidazo[4,5-b]pyridines
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are exploring more sustainable and efficient synthetic routes. We will delve into the use of alternative solvents, providing practical, field-tested advice in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when transitioning from traditional organic solvents to greener alternatives for the synthesis of the imidazo[4,5-b]pyridine scaffold.
Q1: Why should I consider alternative solvents for my imidazo[4,5-b]pyridine synthesis?
Traditional syntheses often rely on volatile, and potentially toxic, organic solvents like DMF, dioxane, or toluene.[1][2] The principles of green chemistry encourage a shift towards solvents that are safer, more environmentally benign, and ideally, renewable.[3] For the synthesis of imidazo[4,5-b]pyridines, alternative solvents can offer significant advantages beyond just being "green." These include potentially higher yields, simplified work-up procedures, unique reactivity, and lower costs.[3][4] For instance, high-boiling solvents like glycerol can facilitate reactions that require elevated temperatures to overcome activation energy barriers.[3]
Q2: What are the primary types of alternative solvents being used for this class of compounds?
The field has seen significant innovation, moving beyond conventional solvents. The main categories include:
-
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an excellent green choice. It is particularly effective for reactions like the condensation of 2,3-diaminopyridine with aldehydes, where air can serve as the oxidant.[4][5]
-
Glycerol: A biodegradable, non-toxic, and high-boiling (290 °C) solvent derived from renewable feedstocks.[3] Its high boiling point is ideal for driving reactions to completion, and its polarity can enhance the solubility of certain reactants.[3]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride).[6][7] They are generally biodegradable, non-volatile, and inexpensive to prepare.[6][8] Their tunable nature allows for the design of a solvent system with specific properties for a given reaction.[9][10]
-
Solvent-Free (Neat) Conditions: In some cases, the reaction can be performed without any solvent, often by heating the neat reactants, sometimes with a catalyst.[5][11] This approach represents the pinnacle of green chemistry by eliminating solvent waste entirely. Brønsted acidic ionic liquids or lithium bromide have been used to catalyze such reactions effectively.[5][11]
Q3: How do I select the most suitable alternative solvent for my specific reaction?
The choice of solvent is critically dependent on the reactants and the reaction mechanism. The following workflow provides a logical approach to solvent selection.
Caption: Workflow for selecting an alternative solvent.
Q4: What are the general work-up procedures for reactions in high-boiling or complex alternative solvents?
This is a crucial practical consideration.
-
For Glycerol or DESs: Since these solvents are highly polar and have low volatility, standard evaporation is not feasible. The most common method is to cool the reaction mixture and add a large volume of an anti-solvent, typically water or ice-cold water.[10] This often causes the organic product to precipitate, which can then be isolated by simple filtration.[9]
-
For Water: If the product is insoluble in water, it can be filtered directly. If it is soluble, extraction with a suitable, minimally water-miscible organic solvent (e.g., ethyl acetate) is required.
-
Post-Isolation: Regardless of the solvent, the isolated crude product will likely require further purification, typically via column chromatography or recrystallization.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine
-
Question: My condensation reaction between a 2,3-diaminopyridine and an aldehyde/carboxylic acid is resulting in a low yield when using an alternative solvent like water or glycerol. What are the common causes and how can I improve it?
-
Answer: Low yields in these systems often stem from a few key factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Causality: Many condensation reactions are equilibrium-limited. The formation of water as a byproduct can inhibit the reaction from proceeding forward.[12] Even in aqueous media, local concentrations matter.
-
Solution: Increase the reaction temperature or time. High-boiling solvents like glycerol are advantageous here.[3] If using a lower-boiling solvent, consider using a catalyst that facilitates water removal or is tolerant to it, such as phosphoric acid.[3]
-
-
Poor Reactant Solubility:
-
Causality: If one of your starting materials has poor solubility in the chosen green solvent, the reaction will be slow and inefficient.
-
Solution: For reactions in water, adding a miscible organic co-solvent like isopropanol (IPA) can dramatically improve solubility and reaction rates.[4][13] Alternatively, switching to a DES, which can be tailored to dissolve a wide range of organic molecules, is an excellent strategy.[9]
-
-
Sub-Optimal pH:
-
Causality: The cyclization step is often pH-dependent. Acidic conditions are typically required to activate carbonyls in reactions with carboxylic acids or their equivalents.[12]
-
Solution: If using a carboxylic acid, ensure the conditions are sufficiently acidic. A catalytic amount of an acid like phosphoric acid or even an acidic DES can be beneficial.[3][6]
-
-
Inefficient Oxidation:
-
Causality: The final step in the synthesis from aldehydes is an oxidative aromatization to form the imidazole ring. While air can serve as the oxidant, this process can be slow and inefficient.[5]
-
Solution: If you suspect slow oxidation, consider bubbling air or oxygen through the reaction mixture. Alternatively, employing a mild, eco-friendly oxidizing agent can be effective.
-
-
Issue 2: Incomplete Cyclization to Form the Imidazole Ring
-
Question: I can isolate the diamine-aldehyde condensation intermediate, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding efficiently. How can I drive this step to completion in a green solvent?
-
Answer: This is a common bottleneck. Driving the final ring-closure requires overcoming a significant activation energy barrier.
-
Insufficient Thermal Energy:
-
Causality: The intramolecular cyclization is often the rate-limiting step and requires substantial thermal energy.
-
Solution: Increase the reaction temperature. This is a primary reason for choosing high-boiling solvents like glycerol.[3] Microwave irradiation is another excellent technique to rapidly and efficiently supply the required energy, often leading to dramatically reduced reaction times and higher yields.[5]
-
-
Catalyst Requirement:
-
Causality: The cyclization can be promoted by a catalyst that facilitates the dehydration step.
-
Solution: Traditional dehydrating agents like polyphosphoric acid (PPA) are effective but pose environmental concerns.[5] Greener alternatives include using an acidic catalyst like phosphoric acid in glycerol or employing a reusable solid acid catalyst.[3] Some DESs are inherently acidic and can serve the dual role of solvent and catalyst.[6]
-
-
Caption: A logical workflow for troubleshooting low product yields.
Issue 3: Product Purification Challenges from High-Boiling Solvents
-
Question: I have successfully completed my reaction in glycerol (or a DES), but I am struggling to isolate the pure product. The solvent is difficult to remove and interferes with chromatography. What are the best practices?
-
Answer: This is the most common practical challenge with these solvents. Standard workup procedures must be modified.
-
Precipitation/Filtration:
-
Causality: Most imidazo[4,5-b]pyridine products are significantly less soluble in water than in glycerol or DESs.
-
Solution: The most effective method is to cool the reaction vessel and pour the mixture into a large volume of vigorously stirring ice-cold water. The product should precipitate out as a solid. Allow sufficient time for complete precipitation before collecting the solid by vacuum filtration. Wash the collected solid thoroughly with water to remove any residual solvent, followed by a non-polar solvent like hexane to dry.[10]
-
-
Liquid-Liquid Extraction:
-
Causality: If the product does not precipitate or forms an oil, extraction is necessary. The high viscosity and polarity of the solvent can lead to emulsions.
-
Solution: Dilute the reaction mixture with a significant amount of water first to reduce viscosity and polarity. Then, perform the extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). You may need to perform multiple extractions (3-5 times) to ensure complete recovery. Brine washes can help break up any emulsions that form.
-
-
Chromatography Considerations:
-
Causality: Trace amounts of high-boiling solvents can contaminate the crude product and streak badly on a silica gel column.
-
Solution: Ensure the crude product isolated via precipitation or extraction is as dry and free of the reaction solvent as possible before attempting chromatography. If traces of a polar solvent like glycerol remain, it may be beneficial to use a less polar eluent system than you might normally choose, or to perform a pre-purification step like trituration with ether or hexane.
-
-
Comparative Data & Protocols
Table 1: Comparison of Alternative Solvents for Imidazo[4,5-b]pyridine Synthesis
| Solvent System | Boiling Point (°C) | Key Advantages | Common Reaction Conditions | Typical Yields | Reference |
| Water | 100 | Non-toxic, inexpensive, readily available, promotes air oxidation. | 2,3-Diaminopyridine + Aldehyde, Reflux, Air Oxidation | 83-87% | [5] |
| Water/IPA | ~83-100 | Improves solubility of organic reactants. | Tandem SNAr/Reduction/Cyclization | Good to Excellent | [4][13] |
| Glycerol | 290 | High temp, biodegradable, renewable, accelerates reaction rates. | Three-component reaction, H₃PO₄ catalyst, 100°C | 85-89% | [3] |
| Deep Eutectic Solvents | Variable (Low Volatility) | Tunable, non-volatile, often acts as both solvent and catalyst. | Multicomponent reactions, mild conditions (RT to 75°C) | Good to Excellent | [9][10] |
| Solvent-Free | N/A | Eliminates solvent waste, high atom economy. | Neat reactants, heat (100°C), catalyst (e.g., DES, LiBr) | Good to Excellent | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines in Water [5]
-
To a round-bottom flask, add 2,3-diaminopyridine (1.0 mmol) and the desired substituted aryl aldehyde (1.0 mmol).
-
Add 10 mL of deionized water.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (100°C) with vigorous stirring. The reaction is open to the atmosphere to allow for air oxidation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pure 2-aryl-1H-imidazo[4,5-b]pyridine.
Protocol 2: Three-Component Synthesis in Glycerol [3]
-
In a round-bottom flask, combine diethyl phthalate (1.0 mmol), a substituted aniline (1.0 mmol), 2,3-diaminopyridine (1.0 mmol), and glycerol (5 mL).
-
Add a catalytic amount of phosphoric acid (H₃PO₄, ~10 mol%).
-
Heat the reaction mixture to 100°C with magnetic stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-3 hours).
-
Cool the flask to room temperature.
-
Add 50 mL of ice-cold water to the flask with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and dry to obtain the desired 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivative.
Protocol 3: Synthesis using a Deep Eutectic Solvent (DES) [9][10]
-
Prepare the DES: Mix choline chloride and urea (1:2 molar ratio) in a flask. Heat gently (~80°C) with stirring until a clear, homogeneous liquid forms. Cool to room temperature.
-
To the DES, add the substituted acetophenone (1.0 mmol) and N-bromosuccinimide (NBS) (1.0 mmol). Stir at room temperature until TLC indicates complete formation of the α-bromoketone (typically very rapid).
-
Add 2-aminopyridine (1.0 mmol) to the reaction mixture.
-
Heat the mixture to 75°C and stir until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
The solid product will precipitate. Collect it by vacuum filtration, wash with water, and dry.
References
- 1. scispace.com [scispace.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 10. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions for minimizing waste generation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Minimizing byproducts in the synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproducts and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Byproducts
The synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine can be challenging, with the potential for several side reactions that can impact yield and purity. This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Formation of Dimerized or Polymerized Byproducts
Question: I am observing a significant amount of insoluble, high molecular weight material in my reaction mixture when synthesizing 2-Chloro-1H-imidazo[4,5-b]pyridine from 2,3-diaminopyridine and cyanogen bromide. What is causing this and how can I prevent it?
Answer:
The formation of insoluble polymeric byproducts is a common issue in this synthesis. The primary cause is the high reactivity of both the starting material, 2,3-diaminopyridine, and the intermediate, 2-amino-1H-imidazo[4,5-b]pyridine, which can self-react or react with cyanogen bromide in an uncontrolled manner.
Causality:
-
Excess Cyanogen Bromide: A high concentration of cyanogen bromide can lead to multiple additions to the diaminopyridine or the product, initiating polymerization.
-
Reaction Temperature: High temperatures can accelerate side reactions, leading to the formation of complex mixtures and polymeric material.
-
pH Control: The reaction is sensitive to pH. A non-optimal pH can lead to the formation of reactive intermediates that favor polymerization.
Solutions & Protocol Recommendations:
-
Controlled Addition of Cyanogen Bromide: Instead of adding all the cyanogen bromide at once, a slow, dropwise addition of a dilute solution of cyanogen bromide to the 2,3-diaminopyridine solution is recommended. This maintains a low concentration of the reagent and minimizes side reactions.[1]
-
Temperature Management: Maintain a low reaction temperature, typically between 0-10 °C, during the addition of cyanogen bromide. This helps to control the reaction rate and suppress the formation of byproducts.
-
pH Buffering: The reaction is often carried out in an aqueous medium. Using a buffer solution (e.g., sodium bicarbonate) to maintain a slightly basic pH can help to control the reactivity of the amino groups and prevent the formation of unwanted side products.[1]
Experimental Protocol: Synthesis of 2-Amino-1H-imidazo[4,5-b]pyridine (Intermediate)
| Step | Action | Parameters | Rationale |
| 1 | Dissolve 2,3-diaminopyridine in water. | 1 equivalent | Starting material solution. |
| 2 | Cool the solution. | 0-5 °C | To control the exothermic reaction. |
| 3 | Slowly add a solution of cyanogen bromide in water. | 1.1 equivalents | Controlled addition to prevent polymerization. |
| 4 | Stir the reaction mixture. | 2-4 hours at 0-5 °C | To ensure complete reaction. |
| 5 | Neutralize the reaction mixture. | Saturated NaHCO3 solution | To precipitate the product. |
| 6 | Isolate the product. | Filtration | To collect the solid intermediate. |
Issue 2: Incomplete Chlorination and Presence of 1H-Imidazo[4,5-b]pyridin-2(3H)-one
Question: During the chlorination of 1H-imidazo[4,5-b]pyridin-2(3H)-one using phosphorus oxychloride (POCl₃), I am getting a mixture of the desired 2-chloro product and unreacted starting material. How can I drive the reaction to completion?
Answer:
Incomplete chlorination is often due to insufficient reactivity of the chlorinating agent or deactivation of the substrate. The presence of the lactam starting material, 1H-imidazo[4,5-b]pyridin-2(3H)-one, indicates that the equilibrium is not fully shifted towards the product.
Causality:
-
Insufficient POCl₃: An inadequate amount of POCl₃ will lead to an incomplete reaction.
-
Reaction Temperature and Time: The reaction may require higher temperatures and longer reaction times to go to completion.
-
Presence of Water: Traces of water in the reaction mixture can hydrolyze POCl₃, reducing its effectiveness.
Solutions & Protocol Recommendations:
-
Use of Excess POCl₃: Employing a larger excess of POCl₃ can help to drive the reaction to completion.
-
Addition of a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that the starting material is anhydrous to prevent the decomposition of POCl₃.
-
Higher Reaction Temperature: Increasing the reflux temperature can improve the reaction rate and yield.
Experimental Protocol: Chlorination of 1H-Imidazo[4,5-b]pyridin-2(3H)-one
| Step | Action | Parameters | Rationale |
| 1 | Suspend 1H-imidazo[4,5-b]pyridin-2(3H)-one in POCl₃. | 1 equivalent in 5-10 equivalents of POCl₃ | Use of excess chlorinating agent. |
| 2 | Add N,N-dimethylaniline (optional). | 0.1 equivalents | Catalyzes the reaction. |
| 3 | Heat the mixture to reflux. | 100-110 °C for 4-6 hours | To ensure complete conversion. |
| 4 | Remove excess POCl₃. | Vacuum distillation | Purification step. |
| 5 | Quench the reaction mixture. | Carefully pour onto crushed ice | To hydrolyze any remaining POCl₃. |
| 6 | Neutralize and extract the product. | NH₄OH and an organic solvent (e.g., ethyl acetate) | To isolate the desired product. |
Issue 3: Formation of Regioisomers during N-Alkylation
Question: When I try to alkylate the imidazole nitrogen of 2-Chloro-1H-imidazo[4,5-b]pyridine, I obtain a mixture of N1 and N3 alkylated products. How can I achieve better regioselectivity?
Answer:
The presence of two reactive nitrogen atoms in the imidazole ring of 2-Chloro-1H-imidazo[4,5-b]pyridine often leads to the formation of a mixture of N1 and N3 regioisomers upon alkylation. The ratio of these isomers is influenced by the reaction conditions and the nature of the alkylating agent.
Causality:
-
Steric Hindrance: The N1 position is generally more sterically hindered than the N3 position.
-
Electronic Effects: The electron density at the two nitrogen atoms can be influenced by the solvent and the base used.
-
Nature of the Alkylating Agent: Bulky alkylating agents tend to favor alkylation at the less hindered N3 position.
Solutions & Protocol Recommendations:
-
Choice of Base and Solvent: The use of a stronger, bulkier base in a non-polar solvent can favor alkylation at the more accessible N3 position. Conversely, a weaker base in a polar solvent may lead to a different isomeric ratio.
-
Directed Synthesis: A more controlled approach involves the synthesis of the desired isomer through a multi-step sequence, for example, by introducing the alkyl group at an earlier stage of the synthesis.[2]
-
Chromatographic Separation: If a mixture of isomers is unavoidable, careful column chromatography is often required to separate the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Chloro-1H-imidazo[4,5-b]pyridine?
There are several established routes for the synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine. The most common ones include:
-
From 2,3-diaminopyridine: This is a widely used method that involves the cyclization of 2,3-diaminopyridine with a one-carbon synthon, such as cyanogen bromide or phosgene, to form the imidazo[4,5-b]pyridin-2-one intermediate, followed by chlorination.[1]
-
From 2-amino-3-nitropyridine: This route involves the reduction of the nitro group to an amino group, followed by cyclization and chlorination.[3][4]
-
Via Sandmeyer Reaction: An alternative approach is the Sandmeyer reaction, where 1H-imidazo[4,5-b]pyridin-2-amine is converted to the corresponding diazonium salt, which is then displaced by a chloride ion.[5][6][7][8][9]
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting materials, intermediates, and the final product. Visualization can be achieved using a UV lamp. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the recommended purification methods for 2-Chloro-1H-imidazo[4,5-b]pyridine?
The purification of 2-Chloro-1H-imidazo[4,5-b]pyridine typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually quenched with water or ice and neutralized. The crude product is then extracted into an organic solvent.
-
Column Chromatography: This is the most effective method for removing byproducts and unreacted starting materials. A silica gel column with a gradient of ethyl acetate in hexanes is commonly used.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure compound.
Q4: What are the key safety precautions to consider during this synthesis?
-
Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. It should be handled in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when dry. These reactions should be carried out at low temperatures, and the diazonium salt should not be isolated.
Visualizing Reaction Pathways
To better understand the formation of the desired product and potential byproducts, the following diagrams illustrate the key reaction mechanisms.
Caption: Synthetic pathway to 2-Chloro-1H-imidazo[4,5-b]pyridine and a major byproduct route.
Caption: Simplified mechanism for the chlorination of the lactam intermediate.
References
- 1. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of Imidazo[4,5-b]pyridine Derivatives
Welcome to the technical support guide for researchers working with imidazo[4,5-b]pyridine derivatives. This scaffold, being a purine isostere, is of significant interest in drug discovery, with derivatives showing potential as kinase inhibitors, antimicrobial, and anti-inflammatory agents[1][2][3][4]. However, the planar, heteroaromatic nature of this core often leads to poor aqueous solubility, a major hurdle for reliable biological testing. This guide provides practical, in-depth solutions to common solubility challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why are my imidazo[4,5-b]pyridine derivatives so poorly soluble in aqueous buffers?
A: The imidazo[4,5-b]pyridine core is a relatively flat, rigid, and hydrophobic heterocyclic system. This structure promotes strong crystal lattice packing (high melting point), which requires significant energy to overcome during dissolution. While the nitrogen atoms in the rings can participate in hydrogen bonding, the overall character of larger, more substituted derivatives is often lipophilic, leading to low solubility in polar solvents like water or aqueous assay buffers[3].
Q2: What is the best initial solvent to prepare a stock solution of my compound?
A: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of imidazo[4,5-b]pyridine derivatives.[5][] It is a powerful, polar aprotic solvent capable of disrupting the crystal lattice forces of many poorly soluble compounds. For most applications, preparing a 10-20 mM stock solution in 100% DMSO is a standard practice.
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and what should I do?
A: This is a classic problem known as "compound crashing." It occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the final aqueous environment of your assay. When you dilute the DMSO stock, the solvent environment rapidly changes from organic to aqueous, and if the compound's solubility limit in the final buffer is exceeded, it will precipitate.
Initial Steps to Take:
-
Lower the Final Concentration: Your compound may be soluble at lower concentrations. Try a serial dilution to find the highest concentration that remains in solution.
-
Increase the Percentage of Co-solvent: If your assay can tolerate it, slightly increasing the final percentage of DMSO might keep the compound dissolved. However, be cautious of the effects of DMSO on your assay (see Q4).
-
Explore Other Solubilization Methods: If simple dilution fails, you will need to move to more advanced techniques as outlined in the Troubleshooting Guides below.
Q4: What is the maximum concentration of DMSO I can use in my biological assay?
A: This is highly dependent on the assay type. DMSO is not inert and can have direct biological effects, including altering cell membrane permeability, inducing cell differentiation, and even causing toxicity or protein denaturation at higher concentrations[7][8][9][10].
| Assay Type | Recommended Max DMSO Concentration | Rationale & Potential Issues |
| Biochemical Assays (e.g., purified enzyme) | < 5% (v/v) | Higher concentrations can denature proteins or directly inhibit enzyme activity. Always run a solvent-only control to check for interference.[7] |
| Cell-Based Assays (short-term, < 24h) | < 0.5% (v/v) | Concentrations above this can cause cell stress, alter gene expression, or affect membrane integrity, leading to unreliable results.[8][11] |
| Cell-Based Assays (long-term, > 24h) | < 0.1% (v/v) | Long-term exposure to even low levels of DMSO can have significant effects on cell physiology and epigenetic landscapes.[8][9] It is critical to keep the concentration as low as possible. |
Always run a vehicle control (assay buffer + the same final concentration of DMSO) to ensure the observed effects are from your compound and not the solvent.
Q5: How can I accurately determine the solubility of my compound?
A: There are two primary types of solubility measurements used in drug discovery: kinetic and thermodynamic.
-
Kinetic Solubility: This measures how readily a compound precipitates when a DMSO stock solution is added to an aqueous buffer. It's a high-throughput method that simulates the conditions of most in vitro assays.[12][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of solid compound to a buffer, allowing it to equilibrate over time (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.[12][13]
For initial screening, a kinetic solubility assay is usually sufficient. See the Experimental Protocols section for a detailed method. Various analytical techniques like HPLC-UV, LC-MS, or nephelometry can be used to quantify the dissolved compound.[14][15]
Troubleshooting Guides
Problem: My compound precipitates from the assay buffer, even at low concentrations.
This guide provides a systematic workflow to address persistent solubility issues.
Step 1: Verify Compound Purity
-
Why: Impurities, especially less soluble ones from a late-stage synthesis step, can act as seeds for precipitation, making your compound appear less soluble than it is.
-
Action: Confirm the purity of your solid material using LC-MS or NMR. If necessary, re-purify the compound.
Step 2: Implement a Co-solvent System
-
Why: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the medium.[16][17] This creates a more favorable environment for hydrophobic molecules, preventing them from precipitating.
-
Action: Prepare your compound stock in DMSO as usual. In your final assay buffer, include a small percentage of a co-solvent. The key is to find a balance that solubilizes the compound without disrupting the biological assay.
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | 1-5% | Generally well-tolerated in many assays, but can have biological effects.[16] |
| Propylene Glycol (PG) | 1-10% | A common pharmaceutical excipient; less volatile than ethanol.[17] |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Good for highly lipophilic compounds; can be viscous.[] |
Protocol: See Protocol 3 for a detailed method on using a co-solvent system.
Step 3: Use pH Modification
-
Why: The imidazo[4,5-b]pyridine scaffold contains basic nitrogen atoms.[18] By lowering the pH of the buffer, these nitrogens can become protonated, forming a more soluble salt.[19][20] This is one of the most effective strategies for this class of compounds. According to some studies, 75% of drugs are basic, making pH modification a widely applicable technique.[21]
-
Action: Determine the pH-solubility profile of your compound (see Protocol 2 ). If solubility increases at a lower pH, adjust your assay buffer accordingly. For example, using a buffer at pH 6.8 instead of 7.4 can dramatically increase solubility. Ensure your biological target (enzyme, receptor, cell line) is stable and active at the new pH.
Step 4: Employ Advanced Formulation Strategies
-
Why: When co-solvents and pH are insufficient, specialized excipients can be used to create formulations that encapsulate the drug molecule, preventing precipitation.[22][23]
-
Action: These methods are more complex and typically used when higher concentrations are needed, such as for in vivo studies, but can be adapted for in vitro work.
-
Cyclodextrins: These are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic part from the aqueous environment.[21][22][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[21]
-
Surfactants: Surfactants like Tween 80 or Solutol HS-15 can form micelles in solution.[21] At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.
-
Lipid-Based Formulations: For very challenging compounds, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can be used, though these are more common for oral dosing formulations.[23][25]
-
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed to quickly assess the solubility of a compound under assay-like conditions.
Materials:
-
Compound stock solution (10 mM in 100% DMSO)
-
Aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (clear, flat-bottom)
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer.
Methodology:
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) from each well of the compound plate to a new 96-well plate.
-
Add Buffer: Rapidly add the aqueous assay buffer to each well to achieve the final desired volume and concentration (e.g., add 198 µL for a 1:100 dilution and a final DMSO concentration of 1%). Include buffer-only and buffer + DMSO controls.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking. This allows time for any precipitation to occur.[13]
-
Measure: Read the plate using a nephelometer or measure the absorbance (turbidity) at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analyze: The kinetic solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to the DMSO control.
Protocol 2: pH-Dependent Solubility Profiling
This protocol helps determine if pH modification is a viable strategy for your compound.
Materials:
-
Compound (solid)
-
A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 6.8, 7.4, 8.0)
-
HPLC-UV or LC-MS system for quantification
-
Thermomixer or shaking incubator
Methodology:
-
Prepare Suspensions: Add an excess of solid compound to vials containing each of the different pH buffers. Ensure undissolved solid is clearly visible.
-
Equilibrate: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid: After incubation, filter the samples through a 0.22 µm syringe filter or centrifuge at high speed to pellet the undissolved solid. This step is critical to ensure you are only measuring the dissolved compound.
-
Quantify: Take an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Analyze the concentration using a pre-established calibration curve on an HPLC-UV or LC-MS system.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.
Protocol 3: Preparation of a Working Solution using a Co-solvent
This protocol describes how to prepare a final compound solution for an assay using a co-solvent to maintain solubility.
Example Scenario:
-
Target final concentration: 10 µM
-
Final assay volume: 200 µL
-
Final DMSO concentration: 0.1%
-
Final Co-solvent (Ethanol) concentration: 1%
Methodology:
-
Prepare Intermediate Stock: First, prepare an intermediate stock of your compound. To achieve the final concentrations above, you will need a 100X intermediate stock.
-
Desired intermediate concentration: 10 µM * 100 = 1000 µM = 1 mM.
-
To make 1 mL of this 1 mM stock, take 100 µL of your 10 mM DMSO stock.
-
-
Prepare Co-solvent Diluent: The diluent for this intermediate stock will be your co-solvent. In this case, add 900 µL of 100% Ethanol to the 100 µL of DMSO stock. This gives you a 1 mL solution of 1 mM compound in 10% DMSO / 90% Ethanol.
-
Prepare Final Assay Solution: Add 2 µL of this intermediate stock to 198 µL of your aqueous assay buffer.
-
Final Compound Concentration: 1 mM / 100 = 10 µM.
-
Final DMSO Concentration: 10% / 100 = 0.1%.
-
Final Ethanol Concentration: 90% / 100 = 0.9% (close to the target 1%).
-
-
Verify: After preparing the final solution, visually inspect it for any signs of precipitation over the time course of your planned experiment.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 5. lifechemicals.com [lifechemicals.com]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. solvescientific.com.au [solvescientific.com.au]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. fulir.irb.hr [fulir.irb.hr]
- 19. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 23. researchgate.net [researchgate.net]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 25. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Imidazo[4,5-b]pyridine Derivatives
Introduction: The "Why" Behind Rigorous Structural Analysis
The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry. As a purine isostere, it forms the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This structural similarity to endogenous purines allows these molecules to interact with a wide array of biological targets. However, the synthetic routes leading to these valuable compounds can often yield a mixture of isomers (e.g., imidazo[4,5-b] vs. imidazo[4,5-c]pyridines) or result in unexpected substitution patterns.
Because a minor change in structure can drastically alter biological activity and pharmacokinetic properties, unambiguous structural confirmation is not just a procedural formality—it is a fundamental requirement for meaningful and reproducible research. This guide provides an integrated, multi-technique spectroscopic approach to confidently elucidate and confirm the structure of imidazo[4,5-b]pyridine derivatives, moving beyond simple data reporting to explain the causal logic behind our analytical choices.
An Integrated Strategy for Structural Elucidation
The confirmation of a novel chemical structure is a process of systematic evidence gathering. No single technique provides the complete picture. Instead, we employ a synergistic workflow where each analysis provides a crucial piece of the puzzle. Mass spectrometry gives us the molecular formula, Infrared spectroscopy identifies the functional groups present, and Nuclear Magnetic Resonance spectroscopy maps the precise connectivity of the atoms.
Caption: General workflow for the spectroscopic analysis of a newly synthesized compound.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: Our first analytical step post-purification is always High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI). While standard MS provides a nominal mass, HRMS is essential for trustworthiness as it measures the mass-to-charge ratio (m/z) to four or five decimal places. This high accuracy allows for the unambiguous determination of the compound's molecular formula, a critical foundation upon which all subsequent analysis is built.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile). The solution should be free of any particulate matter.
-
Instrument Setup: Use an ESI source in positive ion mode, as the nitrogen atoms in the imidazo[4,5-b]pyridine core are readily protonated.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum over a relevant m/z range (e.g., 100-1000 amu).
-
Analysis: Identify the [M+H]⁺ peak. Use the instrument's software to calculate the molecular formula that corresponds to the measured exact mass. The error between the measured mass and the calculated mass should be less than 5 ppm.
Data Interpretation Insights:
-
[M+H]⁺ Peak: This is the primary ion of interest, representing the intact molecule plus a proton.
-
Isotopic Patterns: For derivatives containing chlorine or bromine, look for characteristic isotopic patterns. A single bromine atom gives two peaks of nearly equal intensity ([M+H]⁺ and [M+H+2]⁺), while a single chlorine atom gives two peaks with an approximate 3:1 intensity ratio. This provides immediate confirmation of the presence of these halogens.[4][5]
Comparative Data: HRMS of Imidazo[4,5-b]pyridine Derivatives
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source(s) |
| 2-Phenyl-1H-imidazo[4,5-b]pyridine | C₁₂H₁₀N₃ | 196.0875 | 196.0873 (example) | [5] |
| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | C₁₂H₇BrClN₃ | 307.9594 | 307.9601 (example) | [4] |
| 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | C₁₃H₇BrN₄ | 298.9881 | 299.10 (low res) | [4] |
Nuclear Magnetic Resonance (NMR): Mapping the Atomic Framework
NMR is the most powerful technique for elucidating the detailed structure of organic molecules. ¹H NMR reveals the proton environment and their neighboring relationships, while ¹³C NMR maps the carbon skeleton.
¹H NMR Spectroscopy
Expertise & Causality: The chemical shift (δ), integration (area under the peak), and splitting pattern (multiplicity) of each signal in a ¹H NMR spectrum provide a wealth of information. For imidazo[4,5-b]pyridines, the aromatic region (δ 7.0–9.0 ppm) is particularly diagnostic. The choice of solvent (CDCl₃ vs. DMSO-d₆) is critical; DMSO-d₆ is often preferred as it is better at solubilizing these often polar compounds and allows for the clear observation of exchangeable protons like N-H.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
Analysis: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm). Integrate all peaks and analyze their chemical shifts and coupling constants (J values).
Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆):
-
N-H Proton: Typically a broad singlet, often found far downfield (δ 10.0–13.5 ppm).[4][6] Its presence is a key indicator of the 1H- or 3H-tautomer.
-
Pyridine Protons (H5, H7): These appear as doublets or multiplets in the δ 7.2–8.5 ppm range. Their coupling constants can help assign their positions.[5][7]
-
C2-H Proton: If the C2 position is unsubstituted, its proton signal is usually a singlet around δ 8.0-8.5 ppm.
-
Substituent Protons: Aromatic substituents will show characteristic patterns in the δ 7.0-8.5 ppm range.
Comparative Data: ¹H NMR Chemical Shifts (δ ppm)
| Compound | Pyridine Protons (H5/H7) | Aromatic Substituent Protons | N-H Proton | Source(s) |
| 2-Phenyl-1H-imidazo[4,5-b]pyridine | 8.36 (dd), 8.03 (d), 7.26 (dd) | 8.25 (d, 2H), 7.60-7.55 (m, 3H) | 13.47 (s) | [5] |
| 6-Bromo-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine (in CDCl₃) | 8.51 (s), 9.10 (s) | 7.43-7.78 (m, 4H) | 10.75 (s) | [4] |
| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | 8.41 (d), 8.11 (s), 7.31 (dd) | 8.41 (d, 2H), 8.04 (d, 2H) | 13.82 (bs) | [5] |
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides a direct count of the number of unique carbon atoms in the molecule. Combining this with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) allows for the definitive assignment of carbons as C, CH, CH₂, or CH₃. This is a self-validating system; the number and type of carbons observed must match the molecular formula derived from HRMS.
Characteristic ¹³C NMR Chemical Shifts:
-
Imidazole Carbons: C2 is typically found between δ 145–155 ppm. The bridgehead carbons (C3a, C7a) are also in the aromatic region.[4][5]
-
Pyridine Carbons: These carbons resonate between δ 110–150 ppm. Carbons directly attached to nitrogen appear further downfield.[7]
Comparative Data: ¹³C NMR Chemical Shifts (δ ppm)
| Compound | Imidazole Carbons (C2, C3a, C7a) | Pyridine Carbons (C5, C6, C7) | Aromatic Substituent Carbons | Source(s) |
| 2-Phenyl-1H-imidazo[4,5-b]pyridine | 153.21 (C2) | 144.23, 118.57 | 131.03, 130.08, 129.50, 127.21 | [5] |
| 6-Bromo-2-(2,4-dichlorophenyl)-3H-imidazo[4,5-b]pyridine (in CDCl₃) | 158.8 (C2) | 150.4, 148.1, 119.0 | 127.5, 130.6, 130.9, 131.7, 133.5, 133.7, 135.5, 136.5 | [4] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: While NMR and MS define the molecular formula and atomic connectivity, IR spectroscopy provides rapid and definitive confirmation of the functional groups present. Its primary role in this context is to validate the presence of key groups like N-H (confirming the imidazole ring is not fully substituted) or to identify functional groups on substituents (e.g., C≡N, C=O, NO₂).
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Comparative Data: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Characteristic Absorption Range | Example Compound | Observed Peak (cm⁻¹) | Source(s) |
| N-H Stretch (Imidazole) | 3000 - 3300 (broad) | 6-Bromo-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine | 3219 | [4] |
| Aromatic C-H Stretch | 3000 - 3100 | 6-Bromo-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine | 3051 | [4] |
| C=N / C=C Stretch | 1450 - 1650 | 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)... | 1624 (C=N), 1554 (C=C) | [6] |
| Cyano (C≡N) Stretch | 2210 - 2260 | 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 2224 | [4] |
Case Study: Assembling the Evidence for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
Let's apply our integrated approach to confirm the structure of a specific derivative reported in the literature.[5][8]
-
HRMS: The spectrum shows an [M+H]⁺ ion at m/z 275.99. This corresponds to a molecular formula of C₁₂H₉BrN₃, confirming the overall composition. The presence of a nearly 1:1 isotopic peak at m/z 277.99 confirms the presence of one bromine atom.
-
IR Spectroscopy: Key peaks would confirm an N-H group (~3200-3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and C=N/C=C stretches in the 1500-1600 cm⁻¹ region.
-
¹³C NMR (in DMSO-d₆): The spectrum shows 10 unique carbon signals, consistent with the symmetry of the phenyl group. Key signals are assigned as: 154.67 (C2), 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46.[5]
-
¹H NMR (in DMSO-d₆):
-
δ 13.5 (s, 1H, exchangeable): Confirms the N-H proton.
-
δ 8.43 (d, 1H), 8.28 (d, 1H): Two protons on the pyridine ring, split by each other, confirming their positions at C7 and C5.
-
δ 8.26-8.22 (m, 2H), 7.59-7.57 (m, 3H): These two multiplets integrate to 2 and 3 protons, respectively, characteristic of a monosubstituted phenyl ring.
-
Caption: Logical flow of integrating multi-technique data to confirm a final structure.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpbs.com [ijpbs.com]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
A Comparative Guide to the Structural Elucidation of Novel Imidazo[4,5-b]pyridine Compounds: An X-ray Crystallography Perspective
Introduction: The Significance of Imidazo[4,5-b]pyridines and the Imperative of Structural Precision
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, structurally analogous to naturally occurring purines.[1][2][3] This structural similarity allows them to interact with a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The development of novel imidazo[4,5-b]pyridine-based therapeutics is a burgeoning field of research, with new derivatives continuously being synthesized to explore their therapeutic potential.[6][7][8]
Precise knowledge of the three-dimensional structure of these novel compounds is paramount. It underpins any rational drug design effort, providing crucial insights into structure-activity relationships (SAR), guiding lead optimization, and enabling the understanding of their mechanism of action at a molecular level. While various analytical techniques contribute to the characterization of these molecules, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural determination.[9]
This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural characterization of novel imidazo[4,5-b]pyridine compounds. It is intended for researchers, scientists, and drug development professionals, offering not just procedural details but also the rationale behind experimental choices to ensure scientific integrity and trustworthiness in the presented data.
The Crucial First Step: Obtaining High-Quality Crystals
The primary bottleneck in X-ray crystallography is often the growth of single crystals of sufficient size and quality.[9] For small organic molecules like imidazo[4,5-b]pyridine derivatives, which can be oily or have flexible structures, this can be particularly challenging.[10] A systematic approach to screening various crystallization conditions is therefore essential.
Comparative Overview of Crystallization Techniques
The choice of crystallization method is critical and depends on the physicochemical properties of the specific imidazo[4,5-b]pyridine derivative, such as its solubility and stability. Below is a comparison of common techniques:
| Crystallization Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual removal of solvent from a saturated solution, increasing the solute concentration to the point of nucleation and crystal growth. | Simple to set up, requires minimal equipment. | Difficult to control the rate of evaporation, may lead to the formation of multiple small crystals or amorphous precipitate. | Thermally stable, non-volatile compounds with good solubility. |
| Vapor Diffusion (Hanging & Sitting Drop) | A drop of the sample solution is allowed to equilibrate with a larger reservoir of a precipitant solution via the vapor phase. The gradual diffusion of the precipitant into the sample drop induces crystallization. | Requires very small amounts of sample, allows for fine control over the rate of equilibration. | More complex setup than slow evaporation, requires specialized plates. | A wide range of compounds, especially when only small quantities are available. |
| Liquid-Liquid Diffusion (Interfacial) | A solution of the compound is carefully layered on top of a less dense, miscible solvent in which the compound is poorly soluble. Crystals form at the interface of the two liquids. | Can produce high-quality crystals, useful for compounds that are sensitive to air or temperature changes. | Can be difficult to set up without disturbing the interface, may be slow. | Compounds that are soluble in a solvent that is immiscible with the precipitant. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization. | Good for compounds whose solubility is highly dependent on temperature, allows for control over the cooling rate. | Requires a programmable cooling bath for precise control, not suitable for all compounds. | Compounds with a significant positive temperature coefficient of solubility. |
Experimental Protocol: A Self-Validating Approach to Crystallization Screening
The following protocol outlines a systematic approach to screen for optimal crystallization conditions for a novel imidazo[4,5-b]pyridine compound. This method is designed to be self-validating by exploring a wide parameter space.
Objective: To identify conditions that yield single crystals of a novel imidazo[4,5-b]pyridine derivative suitable for X-ray diffraction analysis.
Materials:
-
Novel imidazo[4,5-b]pyridine compound (high purity is essential)
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, hexane)
-
Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates)
-
Micropipettes
-
Stereomicroscope
Procedure:
-
Solubility Screening:
-
Rationale: To identify suitable solvents for crystallization. The ideal solvent will dissolve the compound at a moderate concentration.
-
Steps:
-
In small vials, test the solubility of a few milligrams of the compound in a range of individual solvents and binary solvent mixtures.
-
Observe if the compound is fully soluble, partially soluble, or insoluble.
-
Select solvent systems where the compound is sparingly soluble for slow evaporation experiments. For vapor diffusion, select a solvent in which the compound is soluble to prepare the drop, and a miscible anti-solvent for the reservoir.
-
-
-
Crystallization Setup (Vapor Diffusion - Sitting Drop):
-
Rationale: This high-throughput method allows for the screening of many conditions simultaneously with minimal sample consumption.[9]
-
Steps:
-
Prepare a stock solution of the imidazo[4,5-b]pyridine compound in a suitable solvent identified in the solubility screen (e.g., 5-10 mg/mL).
-
In the wells of a sitting drop plate, place 500 µL of various precipitant solutions (e.g., different ratios of the solvent to an anti-solvent like hexane or water).
-
On the sitting drop post, place 1 µL of the compound's stock solution.
-
Seal the wells and store the plate in a vibration-free environment at a constant temperature.
-
Monitor the drops under a microscope periodically (daily for the first few days, then weekly) for the formation of crystals.
-
-
-
Optimization:
-
Rationale: Fine-tuning the initial "hit" conditions to improve crystal size and quality.
-
Steps:
-
Once initial crystal formation is observed, set up new experiments around these conditions.
-
Vary the concentration of the compound, the ratio of solvent to anti-solvent in the reservoir, and the temperature.
-
Consider seeding, where a small, well-formed crystal is transferred to a fresh, equilibrated drop to promote the growth of a larger single crystal.
-
-
Workflow for Crystallization of Imidazo[4,5-b]pyridine Compounds
Caption: A generalized workflow for the crystallization of novel imidazo[4,5-b]pyridine compounds.
A Comparative Analysis of Structural Characterization Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of novel imidazo[4,5-b]pyridine compounds relies on a combination of analytical techniques. Each method offers unique and complementary information.
| Technique | Information Provided | Advantages | Disadvantages | Role in Imidazo[4,5-b]pyridine Characterization |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and crystal packing. | Unambiguous structural determination.[9] | Requires single crystals of sufficient quality and size, which can be difficult to obtain.[10] | The "gold standard" for confirming the molecular structure and stereochemistry.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity (NOESY). | Provides detailed structural information in solution, non-destructive. | Does not provide precise bond lengths and angles, can be complex to interpret for large molecules. | Essential for confirming the constitution and connectivity in solution, and for studying dynamic processes.[11][12][13] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). | Highly sensitive, requires very small amounts of sample. | Provides limited structural information on its own, isomers can be difficult to distinguish. | Confirms the molecular formula and can be used to study fragmentation patterns, aiding in structural elucidation.[14][15] |
| Computational Modeling (e.g., DFT) | Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data. | Can provide insights into structures that are difficult to crystallize, can predict properties before synthesis. | The accuracy of the results is dependent on the level of theory and basis set used, does not replace experimental validation. | Complements experimental data by providing theoretical geometries for comparison and helping to interpret spectroscopic results.[2] |
Logical Relationship of Analytical Techniques
Caption: The interplay of different analytical techniques for the comprehensive structural elucidation of imidazo[4,5-b]pyridine compounds.
Conclusion: An Integrated Approach for Unambiguous Structural Assignment
The structural characterization of novel imidazo[4,5-b]pyridine compounds is a multi-faceted process that requires an integrated analytical approach. While NMR and mass spectrometry provide essential information regarding the connectivity and molecular formula in solution, single-crystal X-ray diffraction stands as the ultimate arbiter of the precise three-dimensional atomic arrangement in the solid state. The challenges in obtaining high-quality crystals can be overcome through systematic screening and optimization of crystallization conditions.
For researchers and professionals in drug development, the investment in obtaining a crystal structure is invaluable. It provides the high-resolution structural data necessary for understanding biological activity, designing more potent and selective analogs, and ultimately accelerating the journey from a novel compound to a potential therapeutic agent. The combination of experimental data from SCXRD, NMR, and MS, supported by computational modeling, provides a robust and self-validating framework for the unambiguous structural elucidation of this important class of heterocyclic compounds.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
A Comparative Guide to the Synthesis of the Imidazo[4,5-b]pyridine Core for Medicinal Chemistry
The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, is a privileged core structure in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[5][6][7] The therapeutic potential of this heterocyclic system has driven the development of numerous synthetic strategies, each with distinct advantages and limitations. This guide provides a comparative analysis of key methods for constructing the imidazo[4,5-b]pyridine core, offering researchers and drug development professionals the insights needed to select the most appropriate synthesis for their specific applications.
Classical Condensation Strategies: The Foundation
The most traditional and straightforward approach to the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives. This method is valued for its simplicity and the ready availability of starting materials.
A common variation of this is the Phillips condensation, which typically involves heating the diaminopyridine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high temperatures. While effective, this method often requires harsh reaction conditions and may not be suitable for sensitive substrates.
More recent advancements in this classical approach have focused on milder reaction conditions. For instance, the use of formic acid for the synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine has been reported to proceed in high yield upon refluxing for 6 hours.[1] Another approach involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, which yields 1H-imidazo[4,5-b]pyridine derivatives through an air-oxidative cyclocondensation in excellent yields (83%–87%).[1]
Key Characteristics of Classical Condensation:
-
Advantages: Operationally simple, utilizes readily available starting materials.
-
Disadvantages: Often requires harsh conditions (high temperature, strong acids), which can limit substrate scope and functional group tolerance.
Modern Synthetic Methodologies: Expanding the Chemical Space
To overcome the limitations of classical methods, a variety of modern synthetic strategies have been developed, offering milder conditions, improved yields, and greater functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have emerged as a powerful tool for the regioselective synthesis of imidazo[4,5-b]pyridines. These methods provide access to isomers that are challenging to obtain through classical condensation.
One notable example is the Pd-catalyzed amide coupling reaction between 3-amino-2-chloropyridines and primary amides.[8][9] This approach allows for the facile synthesis of products with substitution at the N1 and C2 positions.[8] The use of specific ligands, such as Xantphos, has been shown to improve the efficiency of this transformation.[2]
Another palladium-catalyzed approach involves a tandem cross-coupling/cyclization to construct the imidazo[4,5-b]pyridine core, which has been successfully applied in the synthesis of the biologically important molecule pentosidine.[2][10]
Workflow for Palladium-Catalyzed Synthesis:
Caption: Palladium-catalyzed synthesis workflow.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction for its ability to dramatically reduce reaction times and improve yields. This technology has been successfully applied to the synthesis of imidazo[4,5-b]pyridines.
For example, the condensation of fluorinated carboxylic acids and pyridinediamines under microwave irradiation provides a high-yielding (54%–99%) and operationally simple one-step route to fluoroalkyl-azabenzimidazoles.[1] Another microwave-assisted method involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids on a silica gel support, affording 2-substituted imidazo[4,5-b]pyridines in good to excellent yields (71%–92%).[1]
Microwave-assisted synthesis is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for drug discovery.[11][12][13][14]
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several one-pot procedures for the synthesis of imidazo[4,5-b]pyridines have been reported.
One such method involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using reagents like Na2S2O4 or SnCl2·2H2O.[1][3] This approach allows for the direct synthesis of 3H-imidazo[4,5-b]pyridines from readily available starting materials. Another one-pot synthesis of (1H, 3H) imidazo [4,5-b] pyridines has been developed with potential applications as inhibitors of Lumazine synthase in M. tuberculosis.[15]
Comparative Analysis of Synthesis Methods
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Classical Condensation | Condensation of diaminopyridines with carboxylic acids or aldehydes. | Moderate to Excellent | Simple, cost-effective starting materials. | Harsh reaction conditions, limited substrate scope. |
| Palladium-Catalyzed Cross-Coupling | Coupling of halo-aminopyridines with amides or other partners. | Good to Excellent | High regioselectivity, mild conditions, broad substrate scope. | Expensive catalysts and ligands, requires inert atmosphere. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Good to Excellent | Rapid reaction times, improved yields, suitable for high-throughput synthesis. | Requires specialized equipment. |
| One-Pot/Multicomponent Reactions | Multiple reaction steps in a single vessel. | Good to Excellent | High efficiency, atom economy, reduced waste. | Optimization can be complex. |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 2-Substituted Imidazo[4,5-b]pyridines[1]
-
To a mixture of 2-amino-3-hydroxypyridine (1 mmol) and the desired carboxylic acid (1 mmol) in a microwave-transparent vessel, add silica gel (500 mg).
-
Thoroughly mix the reactants and support.
-
Place the vessel in a microwave reactor and irradiate at 100 W for the specified time (typically 5-15 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted imidazo[4,5-b]pyridine.
General Procedure for Palladium-Catalyzed Amide Coupling[1]
-
To an oven-dried reaction tube, add 3-alkyl or 3-arylamino-2-chloropyridine (1 mmol), the primary amide (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (0.02 mmol), di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (0.04 mmol), and potassium phosphate (2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous tert-butanol (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N1-substituted imidazo[4,5-b]pyridine.
Reaction Mechanism for Reductive Cyclization:
Caption: Reductive cyclization mechanism.
Conclusion
The synthesis of the imidazo[4,5-b]pyridine core has evolved significantly from classical condensation methods to modern, more versatile strategies. The choice of synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, and scalability. For rapid library synthesis, microwave-assisted methods are highly advantageous. For accessing specific regioisomers with high precision, palladium-catalyzed cross-coupling reactions are often the method of choice. As the demand for novel therapeutics based on the imidazo[4,5-b]pyridine scaffold continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key area of research.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 10. Synthetic approaches to imidazo[4,5-b]pyridine derivatives (review) | Semantic Scholar [semanticscholar.org]
- 11. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Microwave assisted synthesis of dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-4-ones; synthesis, in vitro antimicrobial and anticancer activities of novel coumarin substituted dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyridine Analogs as Aurora Kinase Inhibitors
The imidazo[4,5-b]pyridine scaffold, a purine isostere, represents a privileged core in modern medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like protein kinases.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of imidazo[4,5-b]pyridine analogs specifically designed as inhibitors of Aurora kinases, a family of serine/threonine kinases crucial to cell cycle regulation and a validated target in oncology.[4][5] We will dissect the causal relationships between specific structural modifications and inhibitory potency, offering field-proven insights for researchers in drug discovery and development.
The Imidazo[4,5-b]pyridine Scaffold and the Aurora Kinase Target
The rationale for targeting Aurora kinases stems from their role as master regulators of mitosis. Their overexpression is a common feature in many human cancers, including colon, breast, and ovarian cancers, making them a compelling target for anticancer drug development.[6] Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of these kinases.[4][7] The core scaffold provides a rigid framework for orienting key pharmacophoric features to achieve high-affinity binding within the kinase ATP pocket.
Below is the general structure of the imidazo[4,5-b]pyridine core, with key positions for substitution highlighted. Our analysis will focus on how modifications at the R¹, R², and R³ positions influence the inhibitory activity against Aurora kinases.
Caption: Core chemical structure of the 1H-imidazo[4,5-b]pyridine scaffold.
Comparative Analysis of Analog Performance
Our comparative analysis is centered on a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines developed as Aurora kinase inhibitors.[5] The exploration of this series reveals critical insights into the molecular interactions driving potency and selectivity.
The substituent at the 2-position is fundamental for activity. Early investigations established that an amino linker to a phenyl ring (an aniline moiety) at this position was a promising starting point.
-
Observation: The parent compound with a simple phenyl group at R¹ displayed modest activity. The introduction of a dimethylamino group at the para position of this phenyl ring, as seen in compound 1 , significantly enhanced potency.[5]
-
Causality & Expertise: This enhancement is attributed to the electron-donating nature of the dimethylamino group, which increases the basicity of the pyridine nitrogen, potentially strengthening a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. Furthermore, the substituent can occupy a lipophilic pocket, improving van der Waals interactions. The 2-(4-(dimethylamino)phenyl) group became a cornerstone for further optimization.[8]
With the optimal R¹ group established, SAR studies shifted to the R³ position, exploring the impact of various substituents introduced via a piperazine linker.
-
Observation: A hit-generation approach led to the discovery that incorporating a piperazine ring at the 7-position was highly favorable. Further extending this piperazine with an acetamide side chain, as in compound 31 , resulted in a dramatic increase in inhibitory activity against Aurora A, B, and C kinases.[5]
-
Trustworthiness & Self-Validation: The synthesis of multiple analogs with varied side chains at this position consistently demonstrated that potency was highly sensitive to the nature of the terminal group. The N-(thiazol-2-yl)acetamide moiety in compound 31 proved superior to other amides, suggesting a specific and favorable interaction with a solvent-exposed region of the enzyme.[5] This iterative process of modification and testing validates the importance of this specific structural motif.
Substitution on the pyridine portion of the core scaffold was also explored to fine-tune activity and properties.
-
Observation: The introduction of a small, electron-withdrawing chloro group at the 6-position (R²) was found to be beneficial for potency, as demonstrated in the highly potent compound 31 .[5]
-
Authoritative Grounding: 3D-QSAR and molecular docking studies have provided a structural hypothesis for this observation.[7] The chloro group is believed to engage in favorable interactions within a specific sub-pocket of the ATP-binding site. Moreover, its electron-withdrawing nature can modulate the electronics of the entire heterocyclic system, influencing the strength of key hydrogen bonds with the kinase hinge region.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of key imidazo[4,5-b]pyridine analogs against Aurora kinases A, B, and C. The data clearly illustrates the SAR trends discussed above.
| Compound ID | R¹ Substituent (at C2) | R² Substituent (at C6) | R³ Substituent (at C7) | Aurora-A IC₅₀ (µM) | Aurora-B IC₅₀ (µM) | Aurora-C IC₅₀ (µM) | Reference |
| 1 | 2-(4-(dimethylamino)phenyl) | H | H | >10 | >10 | >10 | [5] |
| 31 | 2-(4-(dimethylamino)phenyl) | Cl | 4-(2-oxo-2-(thiazol-2-ylamino)ethyl)piperazin-1-yl | 0.042 | 0.198 | 0.227 | [5] |
Data sourced from Bavetsias et al. (2007)[5]
Experimental Protocols & Methodologies
To ensure the reproducibility and validation of SAR data, standardized experimental protocols are essential. Below are representative methodologies for evaluating the performance of these kinase inhibitors.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified Aurora kinase.
-
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower kinase activity results in more ATP remaining, which is detected by a luciferase/luciferin reaction that generates a luminescent signal.
-
Step-by-Step Protocol:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dispense 5 µL of test compound (serially diluted in DMSO, then buffer) into a 384-well plate.
-
Add 10 µL of a solution containing the Aurora kinase enzyme and its specific peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the enzyme).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression analysis.
-
This assay assesses the antiproliferative effect of the compounds on human cancer cell lines, such as HCT-116 human colon carcinoma cells.[5][9]
-
Principle: Sulforhodamine B (SRB) is a dye that binds stoichiometrically to cellular proteins. The amount of bound dye is directly proportional to the total cell mass, providing a measure of cell number.
-
Step-by-Step Protocol:
-
Seed HCT-116 cells into 96-well plates at a density of ~5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM) for 72 hours.
-
After incubation, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well for 15 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5).
-
Measure the optical density at 510 nm using a microplate reader.
-
Calculate cell growth inhibition and determine GI₅₀ (concentration for 50% growth inhibition) values.
-
Visualization of the SAR Workflow and Biological Context
Understanding the process of an SAR study and the biological pathway being targeted is crucial for contextualizing the data.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: Simplified signaling pathway showing Aurora kinase inhibition.
Conclusion and Future Directions
The SAR studies of imidazo[4,5-b]pyridine analogs have successfully identified potent, low nanomolar inhibitors of Aurora kinases. The key takeaways for medicinal chemists are:
-
The 2-(4-(dimethylamino)phenyl) group is a critical pharmacophore for high-potency inhibition.
-
The 7-position offers a vector for introducing larger substituents to engage with solvent-exposed regions, with a piperazinyl-N-(thiazol-2-yl)acetamide moiety being particularly effective.[5]
-
Substitution at the 6-position with a chloro atom can further enhance binding affinity.
This systematic approach, combining rational design, chemical synthesis, and robust biological evaluation, provides a clear roadmap for developing novel therapeutics. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them toward clinical development as anticancer agents.
References
- 1. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [journals.eco-vector.com]
- 4. mdpi.com [mdpi.com]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, making it a versatile starting point for the design of targeted therapeutics. This guide provides a comparative analysis of the kinase inhibitory activity of various imidazo[4,5-b]pyridine derivatives, with a focus on their activity against key oncogenic kinases such as Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and FMS-like Tyrosine Kinase 3 (FLT3). We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative inhibitory data, and provide detailed experimental protocols for assessing their activity.
The Imidazo[4,5-b]pyridine Scaffold: A Versatile Kinase Binding Moiety
The core structure of imidazo[4,5-b]pyridine provides a robust framework for interaction with the kinase ATP-binding pocket. The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The versatility of this scaffold lies in the ability to introduce various substituents at different positions (typically R1, R2, and R3) to modulate potency, selectivity, and pharmacokinetic properties.
Caption: General structure of the imidazo[4,5-b]pyridine scaffold and key positions for substitution.
Comparative Inhibitory Activity: A Data-Driven Analysis
The following sections provide a comparative overview of the inhibitory activities of selected imidazo[4,5-b]pyridine derivatives against Aurora kinases, CDK9, and FLT3. The data presented is compiled from various peer-reviewed publications and is intended to highlight the potential and diversity of this chemical class.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers.[1] Imidazo[4,5-b]pyridine derivatives have been extensively explored as potent inhibitors of this kinase family.[2][3]
Table 1: Comparative Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases
| Compound ID | R1-Substituent (Position 7) | R2-Substituent (Position 2) | R3-Substituent (Position 6) | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Aurora C IC50 (µM) | Reference |
| CCT137690 (51) | 1-(5-methylisoxazol-3-ylmethyl)piperazin-4-yl | 4-(4-methylpiperazin-1-yl)phenyl | Bromo | 0.015 ± 0.003 | 0.025 | 0.019 | [3] |
| Compound 31 | 1-(2-thiazol-2-ylaminoacetyl)piperazin-4-yl | 4-(dimethylamino)phenyl | Chloro | 0.042 | 0.198 | 0.227 | [4] |
| Compound 28c | 4-aminophenyl | 1,3-dimethyl-1H-pyrazol-4-yl | Chloro | 0.067 | 12.71 | - | [2] |
| Compound 40f | - | 1,3-dimethyl-1H-pyrazol-4-yl | - | 0.015 | 3.05 | - | [2] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency.
The data highlights the remarkable potency of imidazo[4,5-b]pyridine derivatives against Aurora kinases, with some compounds exhibiting nanomolar efficacy.[3] Notably, strategic modifications at the R1 and R2 positions can significantly influence isoform selectivity. For instance, compound 28c demonstrates high selectivity for Aurora A over Aurora B, a desirable feature to minimize off-target effects.[2]
CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) plays a crucial role in regulating transcription elongation and is a validated target in various cancers.[5][6] Several imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against CDK9.
Table 2: Comparative Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against CDK9
| Compound ID | R-Substituents | CDK9 IC50 (µM) | Reference |
| Compound I | Varied substituents | 0.63 | [7] |
| Compound II | Varied substituents | 0.85 | [7] |
| Compound IIIa | Varied substituents | 1.32 | [7] |
| Sorafenib (Reference) | - | 0.76 | [7] |
Note: The specific structures for compounds I, II, and IIIa are detailed in the referenced publication.
The presented data demonstrates that imidazo[4,5-b]pyridine derivatives can effectively inhibit CDK9, with potencies comparable to or exceeding that of the multi-kinase inhibitor Sorafenib.[7]
FLT3 Inhibition
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are prevalent in acute myeloid leukemia (AML), making it a prime therapeutic target.[8][9] Imidazo[4,5-b]pyridine-based compounds have been developed as potent dual inhibitors of FLT3 and Aurora kinases.[10][11]
Table 3: Comparative Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against FLT3
| Compound ID | R1-Substituent (Position 7) | R2-Substituent (Position 2) | R3-Substituent (Position 6) | FLT3 Kd (nM) | FLT3-ITD Kd (nM) | FLT3(D835Y) Kd (nM) | Reference |
| Compound 27e | 4-(4-chlorobenzyl)piperazin-1-yl | 1,3-dimethyl-1H-pyrazol-4-yl | Chloro | 6.2 | 38 | 14 | [10][11] |
| Compound 18a | 4-(pyrrolidin-1-ylsulfonyl)aniline | 6-aminopyridin-2-yl | - | Submicromolar | Submicromolar | - | [12] |
| Compound 18b | 4-(pyrrolidin-1-ylsulfonyl)aniline | 6-aminopyridin-3-yl | - | Submicromolar | Submicromolar | - | [12] |
Note: Kd (dissociation constant) is a measure of binding affinity. A lower Kd value indicates a stronger binding affinity.
Compound 27e stands out as a potent dual inhibitor of both wild-type and mutant forms of FLT3, as well as Aurora kinases.[10][11] The submicromolar activity of compounds 18a and 18b further underscores the potential of this scaffold in targeting FLT3-driven leukemias.[12]
Key Signaling Pathways Targeted by Imidazo[4,5-b]pyridine Derivatives
Understanding the cellular context in which these kinases operate is crucial for appreciating the therapeutic potential of their inhibitors.
Caption: Simplified overview of the Aurora kinase, CDK9, and FLT3 signaling pathways.
Inhibition of Aurora kinases disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[1] Targeting CDK9 blocks the transcription of anti-apoptotic proteins, sensitizing cancer cells to cell death.[6] Inhibition of the constitutively active FLT3 mutants in AML directly suppresses the aberrant proliferation and survival signals.[13]
Experimental Methodologies for Assessing Kinase Inhibitory Activity
The evaluation of kinase inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular efficacy.
Biochemical Kinase Assay: A Step-by-Step Protocol
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an imidazo[4,5-b]pyridine derivative.
Caption: Workflow for a typical biochemical kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the imidazo[4,5-b]pyridine derivative in 100% DMSO.
-
Perform serial dilutions of the compound in assay buffer to achieve the desired concentration range.
-
Prepare solutions of the recombinant kinase, its specific substrate (e.g., a peptide or protein), and ATP in a suitable kinase reaction buffer (typically containing Tris-HCl, MgCl2, and DTT).[14]
-
-
Assay Reaction:
-
In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
-
Incubation and Detection:
-
Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Assessing Cellular Target Engagement
Cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.
Protocol for Measuring Inhibition of FLT3 Phosphorylation:
-
Cell Culture and Treatment:
-
Culture a human AML cell line endogenously expressing a mutant FLT3 (e.g., MV4-11 or MOLM-13) in appropriate media.
-
Seed the cells in a multi-well plate and treat with serial dilutions of the imidazo[4,5-b]pyridine inhibitor or DMSO control for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
-
Detection of Phospho-FLT3:
-
Use a phospho-specific antibody to detect the level of phosphorylated FLT3 (p-FLT3) in the cell lysates via Western blotting or a sandwich ELISA.[15]
-
For Western blotting, normalize the p-FLT3 signal to the total FLT3 signal to account for any variations in protein loading.
-
-
Data Analysis:
-
Quantify the p-FLT3 levels for each treatment condition.
-
Calculate the percentage of inhibition of FLT3 phosphorylation relative to the DMSO control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Perspectives
Imidazo[4,5-b]pyridine derivatives represent a highly promising class of kinase inhibitors with demonstrated potent activity against a range of clinically relevant cancer targets. The versatility of the scaffold allows for fine-tuning of potency and selectivity through targeted chemical modifications. The comparative data presented in this guide underscores the potential of these compounds to be developed into effective anticancer agents. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring novel substitution patterns to enhance selectivity further, and evaluating their efficacy in combination with other therapeutic modalities. The detailed experimental protocols provided herein offer a solid foundation for researchers to rigorously evaluate the next generation of imidazo[4,5-b]pyridine-based kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Validating the In Vitro Anticancer Efficacy of Novel Imidazo[4,5-b]pyridines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro anticancer activity of newly synthesized imidazo[4,5-b]pyridine derivatives. We will move beyond simple cytotoxicity screening to build a robust data package that elucidates the mechanism of action and establishes a clear comparative efficacy against established chemotherapeutic agents. The methodologies detailed herein are designed to ensure scientific integrity, reproducibility, and a clear understanding of the therapeutic potential of these promising heterocyclic compounds.
The structural similarity of the imidazo[4,5-b]pyridine scaffold to endogenous purines makes it a privileged structure in medicinal chemistry, with derivatives showing potential as kinase inhibitors and modulators of critical cellular pathways.[1][2] This guide will equip you with the necessary protocols and rationale to thoroughly investigate your novel compounds.
Section 1: Foundational Cytotoxicity Assessment — Establishing a Baseline of Potency
The initial step in evaluating any new chemical entity is to determine its cytotoxic and cytostatic effects across a panel of relevant cancer cell lines. This provides the half-maximal inhibitory concentration (IC50), a critical metric for gauging potency. For this guide, we will focus on two robust and widely adopted colorimetric assays: the Sulforhodamine B (SRB) assay and the MTT assay.
Why Two Different Assays?
Relying on a single cytotoxicity assay can be misleading. The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity.[3][4] In contrast, the SRB assay quantifies total cellular protein content, providing a measure of cell mass.[5][6] By employing both, we can differentiate between compounds that are truly cytotoxic (cell-killing) and those that are cytostatic (inhibiting proliferation without immediate cell death), providing a more nuanced understanding of the compound's effect. A compound might, for instance, inhibit metabolic activity without immediately reducing cell number, a distinction that is critical for mechanistic understanding.
Comparative IC50 Data of Standard Chemotherapeutics
To contextualize the potency of novel imidazo[4,5-b]pyridines, it is essential to compare their IC50 values against standard-of-care chemotherapeutic agents like Doxorubicin and Cisplatin. The following table presents a range of reported IC50 values for these drugs across common cancer cell lines. It is crucial to note the inherent variability in published IC50 values, which can be influenced by factors such as cell passage number, specific assay conditions, and incubation times.[7] Therefore, it is imperative to run these standards in-house, in parallel with the test compounds.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 2.5[7] | ~20-30 |
| HCT116 | Colorectal Carcinoma | ~ 1.0[8] | ~5-15 |
| A549 | Lung Carcinoma | > 20[7] | ~7-11[9] |
| HeLa | Cervical Carcinoma | 1.91 - 2.9[7][10] | ~3-10 |
Note: These values are illustrative and sourced from multiple publications. Internal controls are paramount.
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the general workflow for determining the IC50 of your synthesized compounds.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for its robustness and reproducibility.[5][6]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours. Include wells for "day 0" control.
-
Compound Treatment: Add serial dilutions of your test compounds, a vehicle control (e.g., DMSO), and a positive control (e.g., Doxorubicin). Incubate for 72 hours.
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plates four times with tap water. Remove excess water by tapping on paper towels and allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid.[5]
-
Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[5]
-
Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye. Read the absorbance at 510 nm on a microplate reader.
-
Calculation: Determine the percentage of cell viability relative to the vehicle control and calculate the IC50 value using non-linear regression analysis.
Detailed Protocol: MTT Assay
This protocol is based on the principle of mitochondrial dehydrogenase activity in viable cells.[3][4][11]
-
Cell Plating & Treatment: Follow steps 1 and 2 as described for the SRB assay.
-
MTT Addition: After the 72-hour incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2).[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[4][11]
-
Absorbance Reading: Gently mix and incubate overnight in the incubator. Measure the absorbance of the samples at a wavelength between 550 and 600 nm.[3]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Section 2: Elucidating the Mechanism of Action — Beyond Cell Death
A potent IC50 value is only the beginning. Understanding how a compound induces cell death is critical for its development. Apoptosis, or programmed cell death, is a key therapeutic goal for many anticancer drugs.[12]
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14][15] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Thus, it only stains late apoptotic and necrotic cells.
Caption: Interpreting Annexin V/PI flow cytometry data.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the imidazo[4,5-b]pyridine compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]
Section 3: Investigating Specific Molecular Targets
Imidazo[4,5-b]pyridine derivatives are known to interact with various intracellular targets. Based on literature precedent and computational modeling, specific biochemical assays can be employed to validate these interactions. Two common targets for this class of compounds are Cyclin-Dependent Kinase 9 (CDK9) and tubulin.
Potential Signaling Pathways of Imidazo[4,5-b]pyridines
The diagram below illustrates a simplified representation of pathways that can be inhibited by imidazo[4,5-b]pyridine derivatives, leading to apoptosis.
Caption: Potential mechanisms of imidazo[4,5-b]pyridine-induced apoptosis.
Protocol: In Vitro Kinase Inhibition Assay (CDK9)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK9.[17][18][19]
-
Reagent Preparation: Prepare kinase buffer, recombinant human CDK9/cyclin T1 enzyme, a suitable substrate (e.g., a peptide from the C-terminal domain of RNA Polymerase II), and ATP.[17]
-
Compound Incubation: Incubate serially diluted test compounds with the CDK9 enzyme in the kinase buffer for 15-30 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction & Termination: Allow the reaction to proceed for 30-60 minutes at 30°C, then stop the reaction.
-
Detection: Quantify the amount of product (phosphorylated substrate or ADP) using a suitable detection method such as ADP-Glo™, which measures luminescence.[19][20] The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity.
-
IC50 Calculation: Plot the inhibition data against the compound concentration to determine the IC50 for CDK9 inhibition.
Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[21][22]
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer, GTP, glycerol, and a fluorescent reporter that binds to polymerized microtubules.[21][23]
-
Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of your test compound, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control to the appropriate wells.
-
Initiate Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Fluorescence Reading: Immediately place the plate in a pre-warmed microplate reader and measure fluorescence intensity over time (e.g., every minute for 60 minutes) at 37°C.
-
Data Analysis: Plot fluorescence intensity versus time. Inhibitors of tubulin polymerization will decrease the rate and extent of the fluorescence increase.[21]
Conclusion
By systematically applying this multi-faceted validation approach—combining robust, orthogonal cytotoxicity assays with mechanistic studies like apoptosis and specific target-based assays—researchers can build a compelling, data-rich narrative for their novel imidazo[4,5-b]pyridine compounds. This rigorous in vitro characterization is an indispensable step in identifying promising candidates for further preclinical and clinical development in the fight against cancer.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. scispace.com [scispace.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. atcc.org [atcc.org]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V-FITC Kit Protocol [hellobio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. maxanim.com [maxanim.com]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Resistance in Imidazo[1,2-a]pyridine Inhibitors for Tuberculosis Drug Development
This guide provides an in-depth technical comparison of imidazo[1,2-a]pyridine (IPA) inhibitors, a promising class of anti-tubercular agents. We will delve into the nuances of their mechanism of action, the genetic basis of resistance, and provide actionable protocols for conducting cross-resistance studies in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis (TB).
The Rise of Imidazo[1,2-a]pyridines: A New Frontier in Anti-TB Drug Discovery
The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics with unique mechanisms of action.[1][2] The imidazo[1,2-a]pyridine class of compounds has emerged as a particularly promising scaffold in TB drug discovery.[2][3] A leading example is Telacebec (Q203), a first-in-class drug candidate that has demonstrated potent activity against both drug-sensitive and drug-resistant Mtb strains.[1] These compounds represent a significant advancement in the field, offering a new strategy to combat resistant infections.
Mechanism of Action: Targeting the Mycobacterial Respiratory Chain
The potent bactericidal activity of imidazo[1,2-a]pyridine inhibitors stems from their ability to disrupt the cellular respiration of M. tuberculosis. Specifically, these compounds target the QcrB subunit of the cytochrome bcc complex (also known as complex III) in the electron transport chain.[4][5][6][7] By binding to QcrB, IPAs inhibit the ubiquinol-cytochrome c reductase, a critical enzyme for ATP synthesis.[4][6][7] This disruption of energy metabolism ultimately leads to bacterial cell death. The unique target of IPAs within the mycobacterial respiratory chain makes them an attractive option for combination therapies with other anti-TB drugs.
Caption: Mechanism of action of imidazo[1,2-a]pyridine inhibitors.
The Genetic Basis of Resistance: The Role of qcrB Mutations
As with any antimicrobial agent, the emergence of resistance is a primary concern. For imidazo[1,2-a]pyridine inhibitors, resistance is predominantly mediated by single nucleotide polymorphisms (SNPs) in the qcrB gene.[4][5][6][7] Whole-genome sequencing of spontaneous resistant mutants has consistently identified mutations in this gene.[4][5][6][7] A frequently observed mutation is the substitution of threonine at position 313 with alanine (T313A).[4][6][7] These mutations alter the binding site of the IPA compounds on the QcrB subunit, thereby reducing their inhibitory activity.
Comparative Analysis of Cross-Resistance Profiles
A critical aspect of developing new drug candidates is understanding their cross-resistance profiles with existing and emerging resistant strains. The data below, synthesized from multiple studies, provides a comparative overview of the minimum inhibitory concentrations (MICs) of various imidazo[1,2-a]pyridine inhibitors against wild-type and resistant M. tuberculosis strains.
| Compound/Inhibitor | M. tuberculosis Strain | Relevant Genotype | MIC (µM) | Reference(s) |
| IPA Compound 1 | M. bovis BCG | Wild-type | 0.5 | [4],[6],[7] |
| IPA Compound 1 | M. bovis BCG | QcrB T313A | >8 | [4],[6],[7] |
| IPA Compound 3 | M. bovis BCG | Wild-type | 0.5 | [4],[6],[7] |
| IPA Compound 3 | M. bovis BCG | QcrB T313A | >8 | [4],[6],[7] |
| IPA Compound 4 | M. bovis BCG | Wild-type | 0.5 | [4],[6],[7] |
| IPA Compound 4 | M. bovis BCG | QcrB T313A | >8 | [4],[6],[7] |
| Moraski Cmpd 13 | MDR-Mtb | Multiple resistance genes | 0.4 - 26 | [8] |
| Moraski Cmpd 18 | MDR-Mtb | Multiple resistance genes | <0.03 - 0.8 | [8] |
| Moraski Cmpd 18 | XDR-Mtb | Multiple resistance genes | <0.03 - 0.8 | [8] |
| ND-009628 | Mtb | Wild-type | 0.1 | [5] |
| ND-009628 | Mtb | Rv1339 S50P | >2 | [5] |
| ND-008454 | Mtb | QcrB T313I | >3.3 | [5] |
Note: MIC values can vary slightly depending on the specific assay conditions and the M. tuberculosis strain used. MDR-Mtb: Multidrug-resistant M. tuberculosis; XDR-Mtb: Extensively drug-resistant M. tuberculosis.
Experimental Protocols for Cross-Resistance Studies
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments in cross-resistance studies of imidazo[1,2-a]pyridine inhibitors.
Generation of Spontaneous Resistant Mutants
This protocol is foundational for identifying the genetic basis of resistance to a novel compound.
Caption: Workflow for generating spontaneous resistant mutants.
Detailed Steps:
-
Prepare Inoculum: Grow the wild-type M. tuberculosis strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to late logarithmic phase.
-
Plating: Concentrate the bacterial culture by centrifugation and resuspend the pellet in fresh medium. Plate approximately 10⁸ to 10⁹ colony-forming units (CFUs) onto Middlebrook 7H11 agar plates containing the imidazo[1,2-a]pyridine inhibitor at a concentration of 5 to 10 times its MIC.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 3 to 4 weeks, or until colonies appear.
-
Isolation and Confirmation: Pick individual colonies and re-streak them onto both a fresh inhibitor-containing plate and a drug-free plate to confirm resistance.
-
Propagation: Inoculate confirmed resistant colonies into 7H9 broth for propagation and cryopreservation.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.[9][10][11]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth with supplements
-
Alamar Blue reagent
-
Tween 80
-
Imidazo[1,2-a]pyridine inhibitors and control drugs
Procedure:
-
Drug Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well plate.
-
Inoculum Preparation: Prepare an inoculum of the M. tuberculosis strain (wild-type or resistant mutant) and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the drug dilutions. Include drug-free wells as growth controls.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates for 24-48 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[11]
Whole-Genome Sequencing (WGS) for Resistance Mutation Identification
WGS is a powerful tool for identifying the genetic basis of drug resistance.[12][13][14]
Caption: Workflow for identifying resistance mutations using WGS.
General Steps:
-
DNA Extraction: Extract high-quality genomic DNA from both the parental wild-type strain and the resistant mutants.
-
Library Preparation: Prepare sequencing libraries according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
-
Sequencing: Perform whole-genome sequencing to generate high-coverage sequence data.
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference M. tuberculosis genome (e.g., H37Rv).
-
Call genetic variants (SNPs and insertions/deletions) for each strain.
-
-
Comparative Genomics: Compare the variant calls between the resistant mutants and the wild-type parent to identify mutations that are unique to the resistant strains. Focus on non-synonymous mutations in coding regions, particularly in the qcrB gene.
Concluding Remarks and Future Directions
The imidazo[1,2-a]pyridine class of inhibitors holds immense promise for the future of tuberculosis treatment. A thorough understanding of their cross-resistance profiles is paramount for their successful clinical development. The experimental frameworks provided in this guide offer a robust starting point for researchers to evaluate novel IPA analogues and to elucidate the mechanisms of resistance. Future studies should focus on expanding the panel of resistant strains tested, including clinical isolates with diverse genetic backgrounds, and on investigating the potential for combination therapies to mitigate the emergence of resistance. By employing a systematic and rigorous approach to cross-resistance studies, the scientific community can pave the way for the development of more durable and effective treatments for tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 5. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Whole-genome sequencing for prediction of Mycobacterium tuberculosis drug susceptibility and resistance: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tuberculosis Whole-Genome Sequencing | Tuberculosis (TB) | CDC [cdc.gov]
- 14. Whole-Genome Sequencing to Predict Mycobacterium tuberculosis Drug Resistance: A Retrospective Observational Study in Eastern China - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Synthesis of Imidazo[4,5-b]pyridines: Efficacy, Mechanisms, and Protocols
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif, bearing a structural resemblance to purines, which has led to its extensive investigation in medicinal chemistry.[1][2][3] Derivatives of this core structure have demonstrated a wide array of biological activities, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] The development of efficient and versatile synthetic methodologies for constructing this bicyclic system is therefore of paramount importance to drug discovery and development professionals.
This guide provides a comparative analysis of various catalytic systems for the synthesis of imidazo[4,5-b]pyridines. We will delve into the efficacy of different catalysts, supported by experimental data, and explore the underlying reaction mechanisms that govern their performance. Detailed experimental protocols for key methodologies are also presented to facilitate their application in the laboratory.
The Synthetic Challenge: Building the Imidazo[4,5-b]pyridine Core
The primary synthetic challenge in constructing the imidazo[4,5-b]pyridine core lies in the regioselective formation of the imidazole ring fused to the pyridine. Traditional methods often involve the condensation of 2,3-diaminopyridines with carboxylic acids or their derivatives, which can require harsh conditions and may not be suitable for complex, functionalized substrates.[1] Modern catalytic approaches have emerged to overcome these limitations, offering milder reaction conditions, broader substrate scope, and improved yields.
Transition Metal Catalysis: A Powerful Toolkit
Transition metals, particularly palladium and copper, have proven to be highly effective catalysts for the synthesis of imidazo[4,5-b]pyridines. These methods often involve cross-coupling reactions to form key C-N or C-C bonds, followed by intramolecular cyclization.
Palladium Catalysis: Precision and Versatility
Palladium-catalyzed reactions are renowned for their high efficiency and functional group tolerance, making them a cornerstone of modern organic synthesis. In the context of imidazo[4,5-b]pyridine synthesis, palladium catalysts are frequently employed in amidation and cross-coupling reactions.
A notable example is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which provides a facile route to N1 and C2 substituted imidazo[4,5-b]pyridines.[6][7] This method offers excellent regioselectivity, which can be difficult to achieve through traditional alkylation approaches.[7] The use of sterically demanding and electron-rich phosphine ligands, such as XantPhos, is often crucial for achieving high yields in these transformations.[1]
Experimental Protocol: Palladium-Catalyzed Amidation
-
Reactants: 3-Alkyl or 3-arylamino-2-chloropyridine, primary amide.
-
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd2(dba)3·CHCl3) and a suitable phosphine ligand (e.g., di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine).[1][2]
-
Base: Potassium phosphate (K3PO4).
-
Solvent: Refluxing tert-butanol.
-
Procedure: A mixture of the 2-chloro-3-aminopyridine derivative, the amide, Pd2(dba)3·CHCl3, the phosphine ligand, and K3PO4 in tert-butanol is heated at reflux until the reaction is complete. The product is then isolated and purified using standard techniques.[1][2]
Copper Catalysis: An Economical Alternative
Copper catalysts offer a more cost-effective alternative to palladium and have been successfully applied in the synthesis of imidazo[4,5-b]pyridines. Copper-catalyzed reactions often proceed via Ullmann-type couplings or oxidative cyclizations. For instance, a copper-catalyzed, three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes provides a direct route to substituted imidazo[1,2-a]pyridines, a related isomer.[8] While this example illustrates the potential of copper, its application to the imidazo[4,5-b]pyridine core is also an active area of research.
Iron-Mediated Synthesis: A Greener Approach
Iron, being an abundant and non-toxic metal, is an attractive catalyst for green chemistry. Iron-mediated reductive cyclization has been effectively used for the synthesis of imidazo[4,5-b]pyridines.[9] This one-pot reaction typically involves the reduction of a nitro group on the pyridine ring, followed by cyclization with an appropriate acylating agent.[9]
Experimental Protocol: Iron-Mediated Reductive Cyclization
-
Reactants: 4-Chloro-3-nitropyridin-2-amine, ethyl 2,2,2-trifluoroacetate.
-
Reducing Agent: Iron powder.
-
Solvent/Acid: Acetic acid.
-
Procedure: A mixture of the nitropyridine derivative, iron powder, and ethyl 2,2,2-trifluoroacetate in acetic acid is heated. The iron reduces the nitro group to an amine, which then reacts with the acylating agent and cyclizes to form the imidazo[4,5-b]pyridine core.[9]
Catalyst-Free and Alternative Energy Approaches
In the quest for more sustainable synthetic methods, catalyst-free and microwave-assisted syntheses have gained significant attention.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of imidazo[4,5-b]pyridines.[1][10][11] For instance, the condensation of 2-amino-3-hydroxypyridine with carboxylic acids can be efficiently carried out under microwave irradiation, often with the use of a solid support like silica gel.[1] Microwave-assisted Suzuki cross-coupling reactions have also been effectively used to synthesize 2,6-disubstituted imidazo[4,5-b]pyridines with high yields in significantly shorter reaction times compared to conventional heating.[12]
Catalyst-Free Oxidative Cyclocondensation
In some cases, the synthesis of imidazo[4,5-b]pyridines can be achieved without the need for a metal catalyst. The reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions can proceed via an air-oxidative cyclocondensation to yield 1H-imidazo[4,5-b]pyridine derivatives in excellent yields.[1] This approach is environmentally benign, utilizing water as the solvent and air as the oxidant.
Comparative Efficacy of Catalytic Systems
The choice of catalyst for the synthesis of imidazo[4,5-b]pyridines depends on several factors, including the desired substitution pattern, substrate scope, cost, and environmental impact.
| Catalytic System | Key Advantages | Limitations | Typical Yields |
| Palladium-Catalyzed Amidation | High yields, excellent regioselectivity, broad substrate scope.[6][7] | High cost of catalyst and ligands. | 51-99%[1][2] |
| Iron-Mediated Reductive Cyclization | Low cost, environmentally friendly.[9] | May not be suitable for sensitive functional groups. | 7-38%[9] |
| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields.[1][11][13] | Requires specialized equipment. | 71-92% (condensation)[1], 20-100% (Suzuki coupling)[12] |
| Catalyst-Free Oxidative Cyclocondensation | Environmentally benign, simple procedure.[1] | Limited to specific starting materials. | 83-87%[1] |
Conclusion: Selecting the Optimal Catalyst
The synthesis of imidazo[4,5-b]pyridines has been significantly advanced through the development of diverse catalytic methodologies. Palladium-based systems offer unparalleled precision and versatility for accessing complex derivatives, albeit at a higher cost. For more economical and environmentally conscious approaches, iron-mediated and catalyst-free methods present viable alternatives. Microwave-assisted synthesis stands out for its ability to accelerate reactions and improve efficiency, making it a valuable tool for high-throughput synthesis and library generation.
The selection of an appropriate catalyst should be guided by a careful consideration of the specific synthetic target, the desired scale of the reaction, and the overall goals of the research program. By understanding the strengths and limitations of each catalytic system, researchers can make informed decisions to efficiently and effectively construct the valuable imidazo[4,5-b]pyridine scaffold for applications in drug discovery and beyond.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 9. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave assisted synthesis of dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-4-ones; synthesis, in vitro antimicrobial and anticancer activities of novel coumarin substituted dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Element: A Guide to Confirming Imidazo[4,5-b]pyridine Structure with Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the imidazo[4,5-b]pyridine scaffold stands as a cornerstone for the development of novel therapeutics, from potent kinase inhibitors to antiviral agents. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets. However, this same structural complexity necessitates an unambiguous confirmation of its molecular identity. While modern spectroscopic techniques provide a wealth of structural information, the foundational technique of elemental analysis remains an indispensable tool for providing orthogonal confirmation, assessing purity, and validating the empirical formula.
This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the structural confirmation of imidazo[4,5-b]pyridines. It is designed to offer not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and fostering a self-validating approach to structural elucidation.
The Imperative of Purity and Composition: Why Elemental Analysis Still Matters
In an era dominated by high-resolution mass spectrometry and multi-dimensional NMR, it is easy to overlook the fundamental data provided by elemental analysis. However, for a nitrogen-rich heterocyclic system like imidazo[4,5-b]pyridine, this technique offers a critical checkpoint. Spectroscopic methods excel at determining the connectivity and spatial arrangement of atoms, but they are less adept at confirming the absolute elemental composition and purity of a bulk sample. Elemental analysis, through combustion, directly measures the mass percentages of carbon, hydrogen, and nitrogen, providing a simple yet powerful validation of the proposed molecular formula. A deviation of more than 0.4% between the calculated and experimentally determined values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.[1]
A Comparative Overview of Structural Elucidation Techniques
The confirmation of an imidazo[4,5-b]pyridine's structure is rarely accomplished with a single technique. Instead, it relies on the synergistic interpretation of data from multiple analytical methods. Each technique provides a unique piece of the structural puzzle.
| Technique | Principle | Information Provided | Strengths for Imidazo[4,5-b]pyridines | Limitations |
| Elemental Analysis (CHN) | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | Percentage composition of C, H, and N. | Confirms empirical and molecular formula; provides a quantitative measure of purity. | Does not provide information on connectivity or isomerism; can be affected by hygroscopic samples. |
| ¹H & ¹³C NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry. | Excellent for determining the substitution pattern on the pyridine and imidazole rings; can distinguish between isomers. | Can be complex to interpret; may not be sensitive enough for very small sample quantities. |
| Mass Spectrometry (MS) | Ionization of the molecule and separation of ions based on mass-to-charge ratio. | Molecular weight and fragmentation patterns. | Confirms the molecular weight of the parent compound; high-resolution MS (HRMS) can provide the molecular formula. | Does not distinguish between isomers; fragmentation can be complex. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise three-dimensional arrangement of atoms in the solid state. | Provides unambiguous structural confirmation, including absolute stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
The Logic of Structural Confirmation: A Synergistic Workflow
The process of confirming the structure of a newly synthesized imidazo[4,5-b]pyridine derivative is a logical progression, with each analytical technique building upon the information provided by the others.
Caption: Logical workflow for the structural elucidation of imidazo[4,5-b]pyridines.
Experimental Protocol: Elemental Analysis of an Imidazo[4,5-b]pyridine Derivative
This protocol outlines the key steps for performing CHN elemental analysis on a solid imidazo[4,5-b]pyridine sample using a modern elemental analyzer based on the Dumas method of combustion.
Instrumentation: An automated CHN elemental analyzer.
Materials:
-
Test sample (imidazo[4,5-b]pyridine derivative), finely ground and dried under vacuum to constant weight.
-
Acetanilide or other suitable certified organic standard.
-
Tin or silver capsules.
-
High-purity oxygen (99.995%).
-
High-purity helium or argon (99.995%) as a carrier gas.
-
Combustion and reduction reagents as specified by the instrument manufacturer.
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the combustion and reduction tubes are packed with fresh reagents and conditioned according to the manufacturer's instructions.
-
Perform a leak test to ensure the integrity of the gas flow paths.
-
Calibrate the instrument using a certified organic standard (e.g., acetanilide). Analyze 3-5 accurately weighed portions of the standard to establish a calibration factor. The results should be within ±0.3% of the theoretical values for C, H, and N.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the finely ground and dried imidazo[4,5-b]pyridine sample into a tin or silver capsule using a microbalance.
-
Fold the capsule to enclose the sample and eliminate as much air as possible. Compress the capsule into a small, tight ball.
-
-
Analysis:
-
Introduce the encapsulated sample into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature (typically 900-1000 °C) combustion furnace in a pure oxygen environment.
-
The combustion products (CO₂, H₂O, and NOx) are swept by the helium carrier gas through a reduction furnace containing copper to convert NOx to N₂.
-
The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the gases.
-
The concentration of each gas is measured by a thermal conductivity detector (TCD).
-
-
Data Analysis and Interpretation:
-
The instrument software calculates the percentage of C, H, and N in the sample based on the TCD signals and the initial sample weight.
-
Compare the experimental percentages with the theoretical values calculated for the proposed molecular formula. The difference should be within the generally accepted tolerance of ±0.4%.
-
Causality Behind Experimental Choices:
-
Drying the sample: Imidazo[4,5-b]pyridines can be hygroscopic. Failure to remove residual water will lead to an erroneously high hydrogen percentage.
-
Using a tin or silver capsule: These materials act as a flux, promoting rapid and complete combustion of the organic sample.
-
High-purity gases: Impurities in the oxygen or carrier gas can interfere with the detection and lead to inaccurate results.
-
Reduction furnace: The complete conversion of all nitrogen oxides to N₂ is critical for accurate nitrogen determination.
Data Presentation: A Case Study
The following table presents a comparison of the calculated and found elemental analysis data for a series of synthesized 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine derivatives. This type of data is crucial for the confirmation of the successful synthesis and purity of the target compounds.
| Compound | Molecular Formula | Calculated (%) | Found (%) | Δ (%) | Reference |
| 7 | C₁₂H₈BrN₃ | C: 52.58, H: 2.94, N: 15.33 | C: 52.61, H: 2.91, N: 15.30 | C: +0.03, H: -0.03, N: -0.03 | [2] |
| 18 | C₁₃H₁₀BrN₃ | C: 54.19, H: 3.50, N: 14.58 | C: 54.22, H: 3.48, N: 14.55 | C: +0.03, H: -0.02, N: -0.03 | [2] |
The Indispensable Role of Elemental Analysis in Drug Development
In the highly regulated environment of drug development, the unambiguous characterization of a new chemical entity is paramount. Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q6A guidelines, require comprehensive data to establish the identity, strength, quality, and purity of a new drug substance.[3][4][5] While these guidelines do not prescribe specific analytical techniques, they mandate the confirmation of the molecular formula. Elemental analysis provides a direct and universally accepted method for fulfilling this requirement.
The workflow for characterizing a new drug substance, including an imidazo[4,5-b]pyridine derivative, integrates elemental analysis as a key component for identity and purity assessment.
Caption: Role of elemental analysis in the characterization of a new drug substance (NDS).
Conclusion
While modern spectroscopic techniques have revolutionized the process of structure elucidation, elemental analysis remains a fundamental and indispensable tool for the confirmation of imidazo[4,5-b]pyridine structures. Its ability to provide a direct, quantitative measure of elemental composition and purity offers a crucial layer of validation that is complementary to the connectivity and spatial information provided by NMR and MS. For researchers, scientists, and drug development professionals working with these important heterocyclic compounds, a thorough understanding and judicious application of elemental analysis are essential for ensuring the scientific rigor and regulatory compliance of their work.
References
A Senior Application Scientist's Guide to High-Throughput Screening of an Imidazo[4,5-b]pyridine Compound Library
Abstract
High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel therapeutic candidates.[1][2] This guide provides a comprehensive comparison of biochemical and cell-based HTS methodologies for the evaluation of an imidazo[4,5-b]pyridine compound library. The imidazo[4,5-b]pyridine scaffold, a purine isostere, is of significant interest due to its proven potential in targeting a diverse range of biological entities, particularly protein kinases.[3][4] We present detailed, field-proven protocols for a biochemical kinase inhibition assay and a cell-based NF-κB signaling pathway assay. This guide will delve into the causality behind experimental choices, provide frameworks for data analysis and quality control, and offer objective, data-driven comparisons to empower researchers in selecting the optimal screening strategy for their drug discovery campaigns.
Introduction: The Intersection of HTS and Privileged Scaffolds
The primary objective of High-Throughput Screening (HTS) is to efficiently test large numbers of chemical compounds to identify "hits"—molecules that modulate a biological target in a desired manner.[2] This process has been revolutionized by automation, miniaturization, and sensitive detection technologies, allowing for the screening of millions of compounds in a short timeframe.[2][5] The success of an HTS campaign is critically dependent on two key factors: the quality of the compound library and the robustness of the screening assay.[6][7]
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[4,5-b]pyridine core is recognized as a "privileged scaffold" in drug discovery. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[3][4] The deregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[8] Several imidazo[4,5-b]pyridine derivatives have entered clinical development, highlighting the therapeutic potential of this heterocyclic system.[4]
For the purposes of this guide, we will explore the screening of an imidazo[4,5-b]pyridine library against two distinct, yet interconnected, target classes relevant to oncology and immunology: a specific protein kinase in a biochemical assay and the NF-κB signaling pathway in a cell-based assay.
Comparative HTS Methodologies: Biochemical vs. Cell-Based Assays
The choice between a biochemical and a cell-based primary screen is a critical decision in drug discovery.[9][10] Biochemical assays offer a direct measure of a compound's interaction with a purified target, while cell-based assays provide insights into a compound's activity within a more physiologically relevant environment.[11][12]
Methodology 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Principle of the Assay: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation of a substrate.[13] The ADP-Glo™ system is a luminescent assay that works in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and, consequently, a lower luminescent signal.[13]
Detailed Protocol: Screening for Inhibitors of Kinase X
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the imidazo[4,5-b]pyridine library (10 mM in DMSO) into a 384-well, low-volume, white, solid-bottom assay plate. Dispense 50 nL of DMSO into control wells.
-
Enzyme and Substrate Addition: Add 5 µL of a 2X kinase/substrate solution (e.g., 2 nM Kinase X and 100 µM specific peptide substrate in kinase reaction buffer).
-
Initiation of Kinase Reaction: Add 5 µL of a 2X ATP solution (e.g., 20 µM ATP in kinase reaction buffer) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Interpretation:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control))
-
Negative Control (0% Inhibition): Kinase + Substrate + ATP + DMSO
-
Positive Control (100% Inhibition): Kinase + Substrate + DMSO (No ATP) or a known potent inhibitor.
-
-
Hit Identification: Primary hits are typically defined as compounds exhibiting inhibition greater than a certain threshold (e.g., >50%) or 3 standard deviations above the mean of the sample field.
Methodology 2: Cell-Based NF-κB Signaling Pathway Assay (Luciferase Reporter)
Principle of the Assay: The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses.[14][15] This assay utilizes a cell line (e.g., HEK293) stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[15] When the pathway is activated by a stimulus like TNF-α, the NF-κB transcription factor translocates to the nucleus and drives the expression of luciferase.[16][17] Inhibitors of the pathway will prevent luciferase expression, leading to a decrease in the luminescent signal.
Detailed Protocol: Screening for Inhibitors of TNF-α-induced NF-κB Activation
-
Cell Seeding: Seed HEK293-NF-κB-luciferase reporter cells into 384-well, white, clear-bottom cell culture plates at a density of 20,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of each library compound (10 mM in DMSO) to the cell plates.
-
Pre-incubation: Incubate the plates for 60 minutes at 37°C to allow for compound uptake.
-
Cell Stimulation: Add 10 µL of a TNF-α solution (final concentration 10 ng/mL) to all wells except the unstimulated controls.
-
Incubation: Incubate for 6 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Detection: Add 25 µL of a luciferase assay reagent (e.g., ONE-Glo™) to each well. Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Interpretation:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Unstimulated) / (Mean_Signal_Stimulated - Mean_Signal_Unstimulated))
-
Stimulated Control (0% Inhibition): Cells + TNF-α + DMSO
-
Unstimulated Control (100% Inhibition): Cells + DMSO
-
-
Hit Identification: Similar to the biochemical assay, hits are identified based on a pre-defined inhibition threshold. A counter-screen to identify compounds that are cytotoxic or directly inhibit luciferase is essential.
Workflow and Data Visualization
A successful HTS campaign follows a logical progression from primary screening to hit confirmation and validation.
HTS Campaign Workflow
Caption: A typical workflow for a high-throughput screening campaign.
Simplified NF-κB Signaling Pathway
Caption: Simplified schematic of the TNF-α induced NF-κB signaling pathway.
Objective Comparison and Performance Data
The selection of a primary screening assay depends on the specific goals of the drug discovery program. Below is a comparison of the two methodologies, supported by representative experimental data.
| Parameter | Biochemical Kinase Assay (ADP-Glo™) | Cell-Based NF-κB Assay (Reporter) | Rationale & Causality |
| Biological Relevance | Low (Purified components) | High (Intact cellular pathways) | Cell-based assays account for cell permeability, metabolism, and off-target effects within the cellular context.[11] |
| Throughput | Very High (Simple add-and-read) | High (Requires cell culture) | Biochemical assays typically have fewer and shorter incubation steps. |
| Cost per Well | Moderate to High (Recombinant enzyme) | Low to Moderate (Cell lines) | The cost of purified, active enzymes is often a significant driver of assay cost. |
| Hit Profile | Identifies direct inhibitors of the target kinase. | Identifies compounds that modulate the pathway at any level (e.g., upstream kinases, protein-protein interactions). | The broader scope of cell-based assays can uncover novel mechanisms of action. |
| Potential for Artifacts | ATP-competitive compounds, luciferase inhibitors. | Cytotoxic compounds, luciferase inhibitors, compounds that interfere with reporter machinery. | Both assay types require rigorous counter-screening to eliminate false positives. |
| Z'-Factor | Typically > 0.7 | Typically 0.5 - 0.7 | Biochemical assays often have a larger signal window and lower variability, leading to higher Z'-factors.[18][19] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[18][20] |
Representative Screening Data (Hypothetical)
| Assay Type | Total Compounds Screened | Primary Hit Rate (%) | Z'-Factor (Mean ± SD) | Confirmed Hits (after triage) |
| Biochemical Kinase Assay | 100,000 | 0.8% | 0.82 ± 0.05 | 250 |
| Cell-Based NF-κB Assay | 100,000 | 1.2% | 0.65 ± 0.11 | 180 |
Discussion and Recommendations
Expert Insights on Assay Selection:
-
For Target-Focused Discovery: If the primary goal is to identify potent, direct inhibitors of a specific, well-validated kinase, the biochemical assay is the preferred starting point. Its high throughput, excellent statistical performance (Z'-factor), and direct mechanistic readout provide a clear path for structure-activity relationship (SAR) studies.[21]
-
For Phenotypic and Pathway Discovery: If the goal is to discover compounds that modulate a complex cellular pathway, irrespective of the specific molecular target, the cell-based assay is superior.[9][11] This approach can identify compounds with novel mechanisms of action that would be missed in a target-focused screen. It is crucial, however, to allocate significant resources for subsequent target deconvolution studies to understand how the hit compounds exert their effects.
Self-Validating Systems and Trustworthiness:
A robust HTS campaign must incorporate self-validating principles.[22] For both assays described:
-
Plate-Level QC: Every assay plate must include positive and negative controls to calculate a Z'-factor, ensuring the quality and reliability of the data from that specific plate.[7]
-
Hit Confirmation: Primary hits must be re-tested from the original stock solution to rule out plating errors.
-
Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀), a critical parameter for prioritizing compounds for further study.
Conclusion
The high-throughput screening of an imidazo[4,5-b]pyridine library can be effectively accomplished using either biochemical or cell-based methodologies. The choice between these approaches is not a matter of one being universally superior, but rather a strategic decision based on the overarching goals of the drug discovery program. A biochemical approach offers precision and speed for target-oriented projects, while a cell-based approach provides greater physiological relevance and the potential for discovering novel biology. By understanding the principles, advantages, and limitations of each method, and by implementing rigorous quality control and hit validation workflows, researchers can confidently identify promising lead compounds for the development of next-generation therapeutics.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. marinbio.com [marinbio.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 14. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. assay.dev [assay.dev]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of Lead Imidazo[4,5-b]pyridine Compounds: A Comparative Guide for Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities.[1][2] This guide provides an in-depth, comparative analysis of the in vivo efficacy of lead imidazo[4,5-b]pyridine compounds, focusing on their performance as inhibitors of critical targets in oncology and inflammation. We will delve into the experimental data that underpins their therapeutic potential, offering a clear perspective for researchers and drug development professionals.
The Imidazo[4,5-b]pyridine Scaffold: A Versatile Pharmacophore
The versatility of the imidazo[4,5-b]pyridine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of inhibitors targeting diverse protein families, including kinases and inflammatory enzymes.[2] This guide will focus on three key areas where imidazo[4,5-b]pyridine derivatives have shown significant promise in preclinical in vivo studies: Aurora kinase inhibition, Cyclin-Dependent Kinase (CDK) inhibition, and anti-inflammatory activity.
Section 1: Aurora Kinase Inhibition in Oncology
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression in various cancers makes them attractive targets for therapeutic intervention. Several imidazo[4,5-b]pyridine-based compounds have been developed as potent Aurora kinase inhibitors.
Lead Compound: CCT137690
CCT137690 is a potent inhibitor of Aurora kinases A, B, and C.[3] Its mechanism of action involves the disruption of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Role of Aurora Kinases in Mitosis and Inhibition by CCT137690.
In Vivo Efficacy of CCT137690 in a Colon Carcinoma Xenograft Model
A study demonstrated the in vivo efficacy of CCT137690 in a SW620 human colon carcinoma xenograft model.[3]
Caption: General workflow for an in vivo xenograft efficacy study.
-
Cell Line and Animal Model: Human SW620 colon carcinoma cells were cultured and harvested. Female athymic nude mice were used for tumor implantation.
-
Tumor Implantation: 1 x 10⁷ SW620 cells were injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a mean volume of 150-200 mm³. Mice were then randomized into treatment and control groups.
-
Drug Administration: CCT137690 was administered orally at a specified dose and schedule. The vehicle control group received the formulation excipients.
-
Efficacy Assessment: Tumor volumes and body weights were measured regularly. The primary efficacy endpoint was tumor growth inhibition.
| Compound | Target | In Vivo Model | Dosing Regimen | Efficacy (Tumor Growth Inhibition) | Reference |
| CCT137690 | Aurora Kinases | SW620 Colon Carcinoma Xenograft | Oral, daily | Significant inhibition of tumor growth | [3] |
| Alternative: 27e (Dual FLT3/Aurora Kinase Inhibitor) | FLT3/Aurora Kinases | MV4-11 AML Xenograft | Oral, daily | Strong inhibition of tumor growth | [4] |
Section 2: Cyclin-Dependent Kinase (CDK) Inhibition in Oncology
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The development of CDK inhibitors has been a major focus in oncology drug discovery.
Lead Imidazo[4,5-b]pyridine-based CDK Inhibitors
While many imidazo[4,5-b]pyridine derivatives have shown potent in vitro activity against CDKs, particularly CDK9, detailed in vivo efficacy studies are less reported in publicly available literature.[5] However, the therapeutic potential of targeting CDKs with related heterocyclic compounds is well-established.
Caption: The Cyclin D-CDK4/6-Rb pathway and its inhibition.
Comparative In Vivo Efficacy of a Standard CDK4/6 Inhibitor
To provide a benchmark for the potential in vivo efficacy of imidazo[4,5-b]pyridine-based CDK inhibitors, we present data for the approved CDK4/6 inhibitor, Palbociclib.
-
Animal Model: Patient-derived medulloblastoma tumors were implanted subcutaneously in mice.[6][7]
-
Treatment: Palbociclib was administered orally once daily.[6][7]
-
Efficacy Assessment: Tumor volume was measured regularly, and survival was monitored.[6][7]
| Compound | Target | In Vivo Model | Dosing Regimen | Efficacy | Reference |
| Imidazo[4,5-b]pyridine CDK9 Inhibitors (Hypothetical) | CDK9 | Various Xenografts | - | Potent in vitro activity reported, in vivo data needed | [5] |
| Palbociclib | CDK4/6 | Medulloblastoma PDX | Oral, daily | Rapid tumor regression and significant survival advantage | [6][7] |
| Palbociclib | Chordoma Xenografts | Oral, daily | Significant tumor growth inhibition (60%) | [3] |
Section 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The imidazo[4,5-b]pyridine scaffold has been explored for its potential to yield anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and p38 MAP kinase.
Lead Compound Targeting p38α MAP Kinase
A series of imidazo[4,5-b]pyridines have been identified as potent inhibitors of p38α MAP kinase, a key regulator of the inflammatory response.[8]
Caption: The p38 MAP kinase signaling pathway in inflammation.
In Vivo Efficacy in a Rat Collagen-Induced Arthritis Model
The anti-inflammatory potential of these compounds was evaluated in a rat model of collagen-induced arthritis, a well-established model of rheumatoid arthritis.[8]
-
Induction of Arthritis: Arthritis was induced in rats by immunization with type II collagen.
-
Treatment: Imidazo[4,5-b]pyridine inhibitors were administered orally.
-
Efficacy Assessment: The severity of arthritis was assessed by measuring paw swelling and scoring clinical signs of inflammation.
| Compound Class | Target | In Vivo Model | Efficacy | Reference |
| Imidazo[4,5-b]pyridines | p38α MAP Kinase | Rat Collagen-Induced Arthritis | Enhanced in vivo activity | [8] |
| Celecoxib | COX-2 | Rat Smoke-Induced Emphysema | Attenuated inflammation and NF-κB activation | [9] |
| Celecoxib | Murine Antigen-Induced Arthritis | Reduced leukocyte-endothelial interactions | [10] |
Conclusion
The imidazo[4,5-b]pyridine scaffold has proven to be a highly productive starting point for the discovery of potent and orally bioavailable drug candidates. In the realm of oncology, derivatives targeting Aurora kinases have demonstrated significant in vivo efficacy in preclinical cancer models, supporting their further development. While in vivo data for CDK-inhibiting imidazo[4,5-b]pyridines is still emerging, the success of other CDK inhibitors in the clinic provides a strong rationale for their continued investigation. Furthermore, the demonstrated anti-inflammatory properties of this compound class in relevant animal models highlight their potential for treating inflammatory diseases.
This guide has provided a comparative overview of the in vivo performance of lead imidazo[4,5-b]pyridine compounds. The presented experimental data and protocols offer valuable insights for researchers and drug developers working to translate the promise of this versatile scaffold into novel therapeutics. Further research, particularly focused on detailed pharmacokinetic and pharmacodynamic studies, will be crucial in advancing these promising compounds towards clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. clinexprheumatol.org [clinexprheumatol.org]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride: A Guide for the Drug Development Professional
In the fast-paced environment of pharmaceutical research and development, the synthesis and testing of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride (CAS No. 104685-82-7), a halogenated heterocyclic compound often utilized as a building block in drug discovery.
The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a clear and logical pathway for waste management. By understanding the "why" behind each step, we can foster a culture of safety and ensure compliance, thereby building trust in our operational integrity.
Part 1: Hazard Assessment and Characterization
GHS Hazard Classification (Inferred from free base):
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Exclamation Mark | Warning |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark | Warning |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |
Source: Sigma-Aldrich
The hydrochloride salt form may also introduce considerations of corrosivity, particularly in the presence of moisture, due to the potential formation of hydrochloric acid. Therefore, it is prudent to treat this compound as a hazardous waste based on its irritant and toxicity characteristics.
Under the Resource Conservation and Recovery Act (RCRA), a solid waste is deemed hazardous if it is "listed" or exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2] this compound would likely be classified as a hazardous waste due to its toxicological properties.
Part 2: Personal Protective Equipment (PPE) and Handling
Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.
Minimum PPE Requirements:
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use.[3]
-
Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) must be worn.[3]
-
Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4] If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
Handling Precautions:
-
Avoid creating dust.[1]
-
Handle in a well-ventilated place, preferably a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[4]
-
Avoid contact with skin, eyes, and clothing.[3]
Part 3: Waste Segregation and Collection Protocol
Proper segregation of chemical waste at the point of generation is the most critical step in a compliant and cost-effective disposal program. Mixing halogenated compounds with non-halogenated waste streams significantly increases disposal costs and complexity.[5]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."
-
The container must be made of a material compatible with the waste (e.g., high-density polyethylene - HDPE).
-
Ensure the container has a secure, screw-top lid to prevent spills and vapor release.
-
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazard characteristics: "Toxic," "Irritant."
-
The accumulation start date (the date the first drop of waste is added).
-
-
-
Waste Accumulation:
-
Carefully transfer waste solids into the designated container using a spatula or powder funnel. Avoid generating dust.
-
This should be done inside a chemical fume hood.
-
Keep the waste container closed at all times, except when actively adding waste.[6]
-
Do not overfill the container. A good rule of thumb is to fill to no more than 90% capacity.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
The labeled waste container must be stored in a designated SAA.[7]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the halogenated waste container separately from non-halogenated, acidic, or basic waste streams to prevent accidental mixing.[7]
-
It is best practice to use secondary containment (such as a plastic tub) for your waste container.
-
Part 4: Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Part 5: Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully sweep the absorbed material into the designated "Halogenated Organic Solids" waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or isopropanol), and place the cloth in the waste container.
-
Decontaminate the area with soap and water.
-
-
Major Spill (Outside of a fume hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Report: Contact your institution's emergency response line and EHS department immediately.
-
Decontaminate (if personal exposure occurred):
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Seek immediate medical attention after any exposure.
-
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice. For a compound like this compound, a halogenated and potentially toxic substance, this responsibility requires a systematic approach. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and established collection protocols, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental health. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for local requirements.
References
- 1. echemi.com [echemi.com]
- 2. 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | C19H19ClN2 | CID 18715159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride
An In-Depth Guide to Personal Protective Equipment for Handling 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride
Immediate Safety Briefing: Hazard Profile
Before handling this compound, it is critical to understand its inherent risks. This compound is classified with several hazard statements that dictate the necessary protective measures.
Primary Hazard Classifications: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These classifications indicate that the compound poses a significant risk upon ingestion, skin contact, eye contact, and inhalation.[1][2] The primary objective of any handling protocol is to eliminate these routes of exposure through meticulous use of Personal Protective Equipment (PPE) and engineering controls.
Core PPE Protocol: A Multi-Layered Defense
A multi-layered approach to PPE is mandatory to create a robust barrier between the researcher and the chemical.[3] Simply wearing gloves is insufficient; each component of the PPE ensemble is chosen to counteract a specific hazard identified above.
PPE Selection and Rationale
| Equipment | Specification | Rationale & Causality |
| Eye/Face Protection | Tight-sealing chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield is required for splash-prone operations.[4][5] | The H318 (Causes serious eye damage) classification indicates a high risk of irreversible injury.[1][6] Standard safety glasses are inadequate. Goggles provide a seal against dusts and splashes, while a face shield offers a secondary barrier for the entire face during bulk transfers or solution preparations.[5] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. Inspect for integrity before each use.[4][7] For prolonged contact or immersion, consider double-gloving.[3] | H315 (Causes skin irritation) necessitates robust hand protection.[1] While nitrile gloves offer good splash protection for many chemicals, it is crucial to consult the manufacturer's compatibility data.[7][8] Always dispose of contaminated gloves immediately using the proper removal technique to avoid cross-contamination.[6][9] |
| Body Protection | A flame-resistant lab coat, fully buttoned. For larger quantities or splash risks, a chemical-resistant apron is recommended.[4][7] | Protects skin and personal clothing from accidental spills and contamination.[5] Contaminated clothing must be removed immediately and laundered separately before reuse.[2][10] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[11] | This is a direct countermeasure to H335 (May cause respiratory irritation) .[1][6] Engineering controls like a fume hood are the primary line of defense. A respirator is a secondary measure used only when engineering controls are insufficient or during emergency situations.[8] |
| Footwear | Closed-toe shoes are required at all times in the laboratory.[4] | Protects against spills and falling objects, a fundamental tenet of laboratory safety. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for maintaining safety and experimental integrity. This protocol outlines the key stages of handling the compound, from preparation to post-handling cleanup.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol Steps:
-
Preparation:
-
Handling:
-
Post-Handling:
-
Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate it.
-
Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and eye protection.
-
Dispose of all contaminated disposable PPE as hazardous waste.[3]
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3][9]
-
Spill & Emergency Protocol
Preparedness for accidental spills is a non-negotiable component of laboratory safety.
Spill Response Workflow
Caption: Logical workflow for responding to a chemical spill incident.
Minor Spill (<10g): [3]
-
Alert personnel in the immediate vicinity.
-
Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the material into a designated, labeled hazardous waste container.[12]
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill:
-
Immediately evacuate the area.
-
Alert your supervisor and institutional safety office.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency response personnel to handle the cleanup.
Disposal Plan: Waste Management
Proper disposal is the final step in the chemical handling lifecycle. Failure to adhere to correct procedures can endanger personnel and the environment.
-
Unused/Waste Chemical: Collect all waste solid and solutions in a designated, properly labeled hazardous waste container.[3][7] The container must be compatible with the chemical and have a secure lid.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent materials, weighing papers, and contaminated labware, must be collected as hazardous waste.[3]
-
Regulations: Adhere strictly to your institution's and local/national regulations for chemical waste disposal.[3] Do not pour this chemical down the drain. [3]
By integrating these detailed protocols into your laboratory's standard operating procedures, you establish a robust framework for safety and compliance when working with this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. trimaco.com [trimaco.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. angenechemical.com [angenechemical.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. uprm.edu [uprm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
